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  • Product: N-Butyl-L-histidine
  • CAS: 58813-23-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis, Characterization, and Applications of N-Butyl-L-histidine Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract N-alkylation of the amino acid L-histidine offers a powerful tool for modulating its physicochemical and biological properties, with significant im...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylation of the amino acid L-histidine offers a powerful tool for modulating its physicochemical and biological properties, with significant implications for peptide and drug design. This guide provides a comprehensive technical overview of N-Butyl-L-histidine, a representative N-alkylated derivative. Due to the presence of three distinct nitrogen atoms susceptible to alkylation—the α-amino nitrogen (Nα) and the two imidazole ring nitrogens (Nπ, "pros," and Nτ, "tele")—"N-Butyl-L-histidine" is an ambiguous term. This document delineates the synthesis, purification, and characterization of the principal isomers: Nα-Butyl-L-histidine, Nπ-Butyl-L-histidine, and Nτ-Butyl-L-histidine. We delve into the strategic considerations for achieving regioselective alkylation and present detailed experimental protocols. Furthermore, we explore the anticipated physicochemical properties, spectroscopic signatures, and potential applications of these derivatives in medicinal chemistry and biotechnology, grounded in the established roles of analogous N-alkylated histidine compounds.

Introduction: The Versatility of N-Alkylated Histidine

L-histidine is a unique proteinogenic amino acid, distinguished by its imidazole side chain with a pKa near physiological pH.[1][2] This feature allows it to function as a proton donor or acceptor in biological systems, playing a critical role in enzyme catalysis, metal ion coordination, and pH buffering.[3][4] The introduction of an alkyl group, such as a butyl moiety, onto one of its nitrogen atoms can profoundly alter its steric profile, basicity, and hydrogen-bonding capacity.[5] These modifications are of significant interest in drug development for enhancing metabolic stability, membrane permeability, and receptor-binding affinity.[6][7]

The primary challenge in working with N-Butyl-L-histidine lies in the selective synthesis of the desired isomer. The nucleophilicity of the α-amino group and the two imidazole nitrogens necessitates strategic use of protecting groups to direct the alkylation to the target site. This guide will address these synthetic challenges and provide a framework for the characterization of the resulting isomers.

Chemical Structures and Isomerism

The term "N-Butyl-L-histidine" can refer to three distinct chemical entities, each with potentially different properties and biological activities.

  • Nα-Butyl-L-histidine: The butyl group is attached to the primary amino group of the amino acid backbone.

  • Nτ-Butyl-L-histidine (N-tele): The butyl group is on the nitrogen atom of the imidazole ring that is further from the side chain's connection to the backbone.

  • Nπ-Butyl-L-histidine (N-pros): The butyl group is on the nitrogen atom of the imidazole ring that is closer to the side chain's connection to the backbone.

G cluster_0 N-Butyl-L-histidine Isomers N_alpha Nα-Butyl-L-histidine N_tau Nτ-Butyl-L-histidine N_pi Nπ-Butyl-L-histidine

Figure 1: The three principal isomers of N-Butyl-L-histidine.

Synthesis of N-Butyl-L-histidine Isomers

The synthesis of a specific N-Butyl-L-histidine isomer requires a carefully planned strategy involving the use of appropriate protecting groups to prevent non-specific alkylation.

Synthesis of Nτ-Butyl-L-histidine

A common strategy for achieving selective alkylation at the Nτ position involves the protection of the α-amino group and the Nπ nitrogen. The trityl (Trt) group is particularly effective for protecting the imidazole nitrogen.[8]

Protocol 1: Synthesis of N-α-Boc-Nτ-Butyl-L-histidine

This protocol is adapted from methodologies for N-alkylation of histidine derivatives.[6]

  • Protection of L-histidine: Begin with commercially available N-α-Boc-L-histidine.

  • Alkylation:

    • Dissolve N-α-Boc-L-histidine in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN).

    • Cool the solution to -15 °C.

    • Add sodium hydride (NaH) portion-wise as a base to deprotonate the imidazole ring.

    • Introduce butyl iodide or butyl bromide as the alkylating agent.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-α-Boc-Nτ-Butyl-L-histidine by column chromatography.

  • Deprotection (Optional): The N-α-Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield Nτ-Butyl-L-histidine.

G Start N-α-Boc-L-histidine Step1 1. NaH, DMF, -15°C 2. Butyl Iodide Start->Step1 Alkylation Intermediate N-α-Boc-Nτ-Butyl-L-histidine Step1->Intermediate Step2 TFA, DCM Intermediate->Step2 Deprotection Final Nτ-Butyl-L-histidine Step2->Final

Figure 2: Synthetic workflow for Nτ-Butyl-L-histidine.

Synthesis of Nπ-Butyl-L-histidine

Selective alkylation at the Nπ position is more challenging. One reported method involves an unanticipated alkylation under Mitsunobu conditions, which can be optimized for this purpose.[9] Another approach relies on the use of an Nτ-protecting group that directs alkylation to the Nπ position.

Protocol 2: Synthesis of N-α-Fmoc-Nπ-Butyl-L-histidine

This protocol is based on the regiospecific synthesis of Nπ-substituted histidines.[9]

  • Starting Material: Synthesize N(α), N(τ)-bis(tert-butoxycarbonyl)-L-histidine methyl ester.

  • Alkylation:

    • Generate butyl triflate in situ from butyl alcohol and triflic anhydride.

    • React the butyl triflate with the protected histidine derivative to achieve alkylation at the Nπ position.

  • Protecting Group Exchange and Deprotection:

    • Selectively remove the protecting groups and introduce an Fmoc group at the α-amino position for applications in peptide synthesis.

    • Saponify the methyl ester to yield the final product.

G Start N(α),N(τ)-bis(Boc)-L-histidine methyl ester Step1 Butyl triflate Start->Step1 Alkylation Intermediate1 N(α)-Boc-N(π)-Butyl-L-histidine methyl ester Step1->Intermediate1 Step2 Protecting group manipulation Intermediate1->Step2 Final N-α-Fmoc-Nπ-Butyl-L-histidine Step2->Final

Figure 3: Synthetic workflow for Nπ-Butyl-L-histidine.

Synthesis of Nα-Butyl-L-histidine

The synthesis of Nα-butyl-L-histidine can be achieved through reductive amination of the corresponding α-keto acid or by direct alkylation of L-histidine with protection of the imidazole ring.

Physicochemical Properties and Characterization

Physicochemical Data

The following table summarizes key physicochemical properties of the parent compound, L-histidine. It is anticipated that N-butylation will increase the molecular weight and lipophilicity (logP) of the molecule.

PropertyValue for L-HistidineExpected Change with Butylation
Molecular Formula C6H9N3O2[1]C10H17N3O2
Molecular Weight 155.15 g/mol [1]211.26 g/mol
pKa (α-carboxyl) ~1.8Minor change
pKa (α-amino) ~9.2Significant change for Nα-isomer
pKa (imidazole) ~6.0[1]Slight increase
logP -3.12Increase
Water Solubility 41.6 g/L (25 °C)[3]Decrease
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum will be crucial for identifying the position of the butyl group.

    • Nα-Butyl-L-histidine: The butyl group protons will appear as multiplets in the aliphatic region, and their integration will correspond to nine protons. The α-proton of the histidine backbone will show a characteristic shift.

    • Nτ/Nπ-Butyl-L-histidine: The protons of the butyl group attached to the imidazole ring will also be in the aliphatic region. The key distinguishing features will be the chemical shifts of the imidazole ring protons (C2-H and C5-H), which are sensitive to the substitution pattern.[10]

  • ¹³C NMR: The ¹³C NMR spectrum will show the four distinct signals of the butyl group. The chemical shifts of the imidazole carbons (C2, C4, and C5) will be diagnostic for the Nτ versus Nπ isomers.[10]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C10H17N3O2). The fragmentation pattern in MS/MS experiments can help to distinguish between the isomers. For instance, Nα-butyl-L-histidine is expected to show a characteristic loss of the butylated amino group.

Infrared (IR) Spectroscopy:

IR spectroscopy can provide information about the functional groups present. The stretching frequencies of the N-H, C=O, and C=N bonds will be informative. The disappearance or shift of N-H stretching bands of the imidazole or α-amino group can indicate the site of butylation.[11]

Potential Applications

While specific applications for N-Butyl-L-histidine are not yet widely documented, the roles of other N-alkylated histidine derivatives suggest several promising areas of research and development.

  • Peptide Synthesis: N-alkylated histidines can be incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their conformational properties.[6] This is particularly relevant for the development of peptide-based therapeutics.

  • Drug Development: The imidazole ring of histidine is a common motif in pharmacologically active compounds. N-alkylation can be used to fine-tune the binding affinity of a drug candidate for its target receptor or enzyme.[7] For example, N-alkylated histidine derivatives have been investigated for their potential in developing radiopharmaceuticals.[6]

  • Bioconjugation: The modified properties of N-butyl-L-histidine could be exploited in bioconjugation strategies, for example, to improve the linkage of molecules to proteins or other biomaterials.

Conclusion

N-Butyl-L-histidine represents a family of intriguing isomers with the potential for diverse applications in chemistry and biology. The primary hurdle to their widespread use lies in the development of robust and regioselective synthetic methods. This guide has outlined the key synthetic strategies, drawing from the broader literature on N-alkylated histidines, and has provided a framework for the characterization and potential application of these compounds. As the demand for more sophisticated and tailored amino acid derivatives grows, N-butyl-L-histidine and its analogues are poised to become valuable tools for researchers in the life sciences and drug discovery.

References

  • Kim, Y-S., et al. (2007). Efficient N(π)-alkylation of l-histidine and histamine derivatives through employment of N(τ)-trityl-protection.
  • Sharma, A., et al. (2014). Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines.
  • Qian, Z., et al. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. PMC.
  • MedChemExpress. (n.d.). N-tert-Butyloxycarbonyl-L-histidine.
  • Lee, Y., et al. (2016). Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles. PMC.
  • Windridge, G. C., & Jorgensen, E. C. (1976). An improved synthesis of tert-butyloxycarbonyl-L-histidine. International Journal of Peptide and Protein Research.
  • BenchChem. (2025). Chemical structure and properties of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Nalpha-BOC-L-Histidine, 99+%.
  • CymitQuimica. (n.d.). CAS 17791-52-5: (tert-Butoxycarbonyl)-L-histidine.
  • Tokyo Chemical Industry. (n.d.). Nα-(tert-Butoxycarbonyl)-L-histidine.
  • PubChem. (n.d.). N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1).
  • Sigma-Aldrich. (n.d.). Boc-His-OH 99%.
  • NIST. (n.d.). L-Histidine, N,1-bis(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester.
  • Wikipedia. (n.d.). Histidine.
  • ChemicalBook. (n.d.). N-Boc-L-Histidine.
  • van der Marel, G. A., et al. (1998). Synthesis of L‐histidine specifically labelled with stable isotopes.
  • Carl ROTH. (n.d.). Boc-L-Histidine PEPTIPURE® ≥98 %, for biochemistry.
  • PubChem. (n.d.). (tert-Butoxycarbonyl)-L-histidine.
  • Cheméo. (n.d.). Histidine (CAS 71-00-1) - Chemical & Physical Properties.
  • da Silva, E. F., et al. (2022). Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. PMC.
  • da Silva, E. F., et al. (2022). Synthesis, characterization, and thermal and computational investigations of the L-histidine bis(fluoride) crystal.
  • Byler, D. M., & Susi, H. (2005). Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment. DSpace.
  • Kim, Y., & Hochstrasser, R. M. (2011).
  • ChemicalBook. (n.d.). N-Boc-L-Histidine(17791-52-5) 1H NMR spectrum.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000039 - L-Histidine.
  • ChemicalBook. (n.d.). N-Boc-L-Histidine synthesis.
  • MedChemExpress. (n.d.). N-tert-Butyloxycarbonyl-L-histidine.
  • Creative Proteomics. (n.d.). Histidine Metabolism Overview.

Sources

Exploratory

Technical Guide: N-alpha-butyl-L-histidine vs. N-tau-butyl-L-histidine

Executive Summary This guide provides a rigorous technical comparison between -butyl-L-histidine and -butyl-L-histidine . While both are butyl-substituted derivatives of L-histidine, their structural, electronic, and fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between


-butyl-L-histidine  and 

-butyl-L-histidine
. While both are butyl-substituted derivatives of L-histidine, their structural, electronic, and functional properties diverge significantly due to the site of alkylation.
  • 
    -butyl-L-histidine  is a backbone-modified amino acid. It retains the acid-base versatility of the imidazole side chain but alters the peptide backbone's conformational space and proteolytic stability.
    
  • 
    -butyl-L-histidine  (also known as 
    
    
    
    -butyl-L-histidine) is a side-chain modified residue. It "locks" the imidazole tautomerism, abolishes the proton-shuttling capability of the
    
    
    -nitrogen, and significantly impacts metal coordination and catalytic triad functionality.

Structural & Electronic Fundamentals

Nomenclature and Isomerism

Precise nomenclature is critical due to conflicting numbering systems in organic chemistry versus biochemistry. This guide utilizes the IUPAC-IUBMB biochemical convention:

  • 
     (Alpha):  The amine nitrogen attached to the 
    
    
    
    backbone carbon.
  • 
     (Pi / Pros / 
    
    
    
    ):
    The imidazole nitrogen proximal (near) to the backbone.[1]
  • 
     (Tau / Tele / 
    
    
    
    ):
    The imidazole nitrogen distal (far) from the backbone.

-butyl-L-histidine  refers to alkylation at the distal nitrogen. This is distinct from 

-alkylation, which is sterically disfavored but electronically possible under specific conditions.
Physicochemical Comparison

The following table summarizes the estimated physicochemical shifts relative to native L-Histidine.

Feature

-butyl-L-histidine

-butyl-L-histidine
Native L-Histidine
Modification Site Backbone Amine (

)
Imidazole Ring (

)
None
Tautomerism Active (

equilibrium)
Locked (Fixed

-R,

-H)
Active
Imidazole pKa ~6.0 (Minimal shift)~7.0 - 7.5 (Inductive effect)6.0
Amine pKa ~7.5 - 8.0 (Secondary amine)~9.2 (Primary amine)9.17
H-Bond Donor 1 (Backbone NH)1 (Ring

-H)
2 (Backbone + Ring)
Metal Coordination Bidentate (N-term + Imidazole)Monodentate (

only)
Bidentate/Bridging
Proteolytic Stability High (Blocks aminopeptidases)Low/ModerateLow
Tautomeric Locking Mechanism

In native histidine, the proton hops between


 and 

. Alkylating

forces the remaining proton to reside permanently on

to maintain aromaticity and neutrality. This "tautomer locking" is the primary utility of

-derivatives in mechanistic enzymology.

Tautomerism cluster_effect Functional Consequence His_Native Native Histidine (Dynamic Equilibrium) His_Alpha N-alpha-butyl-His (Sidechain Unaffected) His_Native->His_Alpha Backbone Alkylation Retains H-shuttle His_Tau N-tau-butyl-His (Tautomer Locked) His_Native->His_Tau Sidechain Alkylation Abolishes H-shuttle Effect_A Peptide Stability (Protease Resistance) His_Alpha->Effect_A Effect_B Loss of Catalytic Base Activity His_Tau->Effect_B

Figure 1: Functional divergence of histidine alkylation sites. N-alpha modification preserves the imidazole's catalytic machinery, whereas N-tau modification disables it.

Synthetic Methodologies

Synthesis of these derivatives requires distinct strategies.


-alkylation uses reductive amination logic, while 

-alkylation relies on regioselective protection.
Protocol A: Synthesis of -butyl-L-histidine

Mechanism: Reductive amination of the


 amine using butyraldehyde and a reducing agent (NaBH

CN or NaBH(OAc)

). Challenge: Preventing over-alkylation (tertiary amine formation) and side-chain alkylation.

Step-by-Step Workflow:

  • Protection: Start with

    
    -Trityl-L-Histidine Methyl Ester . The trityl (Trt) group protects the imidazole ring from participating in the reaction.
    
  • Imine Formation: Dissolve substrate in MeOH (1% AcOH). Add 1.05 eq of butyraldehyde . Stir for 30 min to form the Schiff base.

  • Reduction: Add 1.5 eq of NaBH

    
    CN . Stir at RT for 4-12 hours.
    
  • Workup: Quench with aqueous NaHCO

    
    . Extract with DCM.
    
  • Deprotection:

    • Ester hydrolysis: LiOH in THF/H2O.

    • Trityl removal: TFA/DCM (1:1) with triethylsilane scavenger.

  • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA gradient).

Protocol B: Regioselective Synthesis of -butyl-L-histidine

Mechanism: Nucleophilic substitution (


) on the imidazole ring.
Challenge:  Regioselectivity (

vs

). Solution: Use of the "Boc-Shielding" effect.[2] A bulky Boc group on the

position sterically hinders the proximal

nitrogen, directing the alkylating agent to the distal

position.

Step-by-Step Workflow:

  • Substrate: Start with

    
    -Boc-L-Histidine Methyl Ester .
    
  • Deprotonation: Dissolve in dry DMF under Argon. Cool to 0°C. Add 1.1 eq of NaH (60% dispersion). Stir 30 min.

    • Note: The imidazole anion is formed.

  • Alkylation: Add 1.0 eq of 1-iodobutane dropwise.

    • Critical Control: Do not use excess alkyl halide to prevent quaternization (formation of imidazolium salts).

    • Regioselectivity:[2][3] The Boc group shields

      
      , favoring 
      
      
      
      alkylation (~90:10 ratio).
  • Workup: Quench with water. Extract with EtOAc. Wash with brine.

  • Isomer Separation: Flash chromatography (DCM/MeOH) is usually required to remove the minor

    
     isomer.
    
    • Validation:

      
      -isomers typically elute after
      
      
      
      -isomers on silica due to H-bonding differences, but this varies. NOE NMR is mandatory for assigning regiochemistry (NOE between
      
      
      -butyl protons and the C5-H of imidazole;
      
      
      -butyl would show NOE with C2-H and
      
      
      -H).
  • Deprotection: Standard TFA/DCM for Boc removal; LiOH for ester hydrolysis.

Synthesis cluster_alpha N-alpha Route cluster_tau N-tau Route Start L-Histidine Precursor StepA1 Sidechain Protection (Trityl) Start->StepA1 StepB1 N-alpha Protection (Boc - Steric Shield) Start->StepB1 StepA2 Reductive Amination (Butyraldehyde + NaBH3CN) StepA1->StepA2 StepA3 Global Deprotection StepA2->StepA3 StepB2 SN2 Alkylation (NaH + Butyl Iodide) StepB1->StepB2 StepB3 Chromatographic Separation (Remove N-pi isomer) StepB2->StepB3

Figure 2: Synthetic divergence. The N-alpha route utilizes reductive amination on a side-chain protected scaffold, while the N-tau route relies on steric direction of alkylation.

Applications in Drug Discovery[4][5]

-butyl-L-histidine: Peptidomimetics

This derivative is primarily used to modify the peptide backbone.

  • Proteolytic Stability: The

    
    -alkyl group prevents the formation of the transition state required by many aminopeptidases and proteases, extending the half-life of peptide drugs.
    
  • Conformational Constraint:

    
    -alkylation restricts the 
    
    
    
    and
    
    
    torsion angles, favoring cis-peptide bonds in some contexts or inducing specific turn structures (similar to proline).
  • Lipophilicity: The butyl chain increases membrane permeability (LogP), aiding oral bioavailability.

-butyl-L-histidine: Mechanistic Probes

This derivative is a tool for probing protein function.

  • Catalytic Triad Disruption: In serine proteases (Ser-His-Asp), the histidine must accept a proton on

    
     and donate from 
    
    
    
    (or vice versa).
    
    
    -butylation removes the proton from
    
    
    and replaces it with an inert alkyl group, effectively "killing" the triad. This confirms the role of histidine in the active site.[1][4]
  • Metal Binding Studies: The "Histidine Brace" in metalloenzymes often involves

    
     coordination. Replacing His with 
    
    
    
    -butyl-His abolishes this coordination, serving as a negative control to validate binding sites.

References

  • BenchChem. (2025).[5] The Tautomeric State of Histidine: A Critical Determinant of Peptide Properties. Retrieved from

  • Jain, R., et al. (2005). Facile One-Step Synthesis of N-alpha-Boc-1-alkyl-L-histidines. ResearchGate. Retrieved from

  • Li, H., et al. (2021). Histidine Tautomeric Effect on the Key Fragment R3 of Tau Protein from Atomistic Simulations. PubMed.[6] Retrieved from

  • BOC Sciences. (2024). Histidine: Definition, Structure, Benefits and Uses. Retrieved from

  • MedChemExpress. (2024). N-tert-Butyloxycarbonyl-L-histidine Data Sheet. Retrieved from

  • RSC Publishing. (2010). Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. Organic & Biomolecular Chemistry. Retrieved from

Sources

Foundational

Unveiling the Biological Function of N-Alkylated Histidine Derivatives: From Post-Translational Modifications to Clinical Biomarkers

Executive Summary Historically, N-alkylated histidine derivatives—specifically N-methylhistidines—were viewed primarily as metabolic byproducts or dietary markers. However, recent advances in high-throughput proteomics h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, N-alkylated histidine derivatives—specifically N-methylhistidines—were viewed primarily as metabolic byproducts or dietary markers. However, recent advances in high-throughput proteomics have redefined these molecules as critical regulatory elements. As a post-translational modification (PTM), histidine N-alkylation dictates protein folding, cytoskeletal dynamics, and metal chelation. Conversely, as free metabolites, they serve as highly reliable, self-validating biomarkers for skeletal muscle catabolism and nutritional profiling. This whitepaper synthesizes the biophysical causality, enzymatic pathways, and experimental methodologies surrounding N-alkylated histidines, providing an authoritative guide for researchers and drug development professionals.

The Biophysical Causality of Histidine N-Alkylation

To understand the biological function of N-alkylated histidines, one must first examine the molecular physics of the imidazole ring. Histidine contains two nitrogen atoms capable of alkylation: the N1 (π) and N3 (τ) positions. Alkylation at these sites fundamentally alters the amino acid's biochemical properties[1]:

  • Tautomeric Fixation: Unmodified histidine rapidly shuttles between tautomeric states, allowing it to act as a versatile acid-base catalyst. N-alkylation locks the imidazole ring into a specific tautomer, permanently dictating its hydrogen-bonding capabilities and altering the protein's local structural dynamics.

  • Steric and Hydrophobic Shifts: The addition of an alkyl group (such as a methyl group) increases the molecular volume and hydrophobicity of the residue. This steric bulk can disrupt existing protein-protein interaction interfaces or create new hydrophobic binding pockets.

  • Metal Chelation: Histidine is a primary coordinator for divalent cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺). N-alkylation directly modulates the electron density of the imidazole ring, thereby regulating the affinity and capacity of metal-binding proteins[1].

Enzymatic Pathways and Cellular Proteostasis

Protein histidine methylation is an integral, dynamically regulated PTM catalyzed by specific methyltransferases (MTases) that transfer a methyl group from S-adenosylmethionine (SAM) to the target histidine residue[2].

  • SETD3 and Cytoskeletal Dynamics: SETD3 specifically catalyzes the N3-methylation of His73 on actin. This modification is critical for maintaining cytoskeletal integrity and facilitating smooth muscle contraction[1][2].

  • METTL18 and Translation Elongation: METTL18 catalyzes the N3-methylation of His245 on the ribosomal protein RPL3. Mechanistically, this modification physically retards translation elongation at Tyrosine codons. This deliberate stalling provides the necessary time for nascent proteins to fold correctly, thereby maintaining cellular proteostasis and preventing toxic protein aggregation[3].

  • METTL9 and HxH Motifs: METTL9 is unique in that it catalyzes the N1-methylation of proteins containing a "Histidine-x-Histidine" (HxH) motif, such as the zinc transporter SLC39A7 and the inflammatory protein S100A9, directly impacting metal homeostasis and immune signaling[1].

G Substrate Unmodified Histidine (Protein-bound) METTL9 METTL9 (N1-Methylation) Substrate->METTL9 SETD3 SETD3 (N3-Methylation) Substrate->SETD3 METTL18 METTL18 (N3-Methylation) Substrate->METTL18 S100A9 S100A9 / SLC39A7 (HxH Motifs) METTL9->S100A9 Actin Actin (His73) SETD3->Actin RPL3 RPL3 (His245) METTL18->RPL3 Func1 Metal Chelation Regulation S100A9->Func1 Func2 Cytoskeletal Dynamics Actin->Func2 Func3 Translation Elongation & Proteostasis RPL3->Func3

Enzymatic pathways of protein histidine methylation and their downstream biological functions.

Free N-Methylhistidines as Systemic Biomarkers

When proteins containing N-methylated histidines undergo intracellular degradation, the modified amino acids are released into circulation. Because this alkylation occurs post-translationally on the fully formed protein, free 3-methylhistidine (3-MH) lacks a specific tRNA synthetase. Consequently, it cannot be re-charged onto amino-acyl tRNAs for de novo protein synthesis and is quantitatively excreted in the urine[4].

This biological causality makes 3-MH an exceptionally reliable, non-invasive index of skeletal muscle protein breakdown. Conversely, 1-methylhistidine (1-MH) is primarily derived from the dietary breakdown of the dipeptide anserine found in meat, serving as a biomarker for nutritional intake[5].

Quantitative Data Summary: 1-MH vs. 3-MH
Parameter1-Methylhistidine (1-MH)3-Methylhistidine (3-MH)
Alkylation Position N1 (π-N-methylhistidine)N3 (τ-N-methylhistidine)
Primary Biological Source Dietary meat intake (Anserine breakdown)Endogenous actin and myosin degradation
Clinical Indication Nutritional profiling; distinguishes dietary protein intake from muscle turnoverBiomarker for hypercatabolic states (trauma, sepsis, sarcopenia)
Excretion Profile Variable based on dietConstant excretion; Molar ratio to creatinine is ~0.018 in healthy controls, rising to 0.030–0.040 during severe trauma/sepsis[6]
Re-utilization Not utilized for protein synthesisNot utilized for protein synthesis[4]

Experimental Methodologies

To ensure scientific integrity, the quantification of N-alkylated histidines requires highly specific analytical techniques. Immunoassays often lack the resolution to differentiate between 1-MH and 3-MH isomers. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Causality behind the method: Because histidine derivatives are highly polar, traditional reversed-phase C18 columns fail to retain them adequately. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to ensure proper retention and baseline separation of the isomers before they enter the mass spectrometer.

Protocol 1: LC-MS/MS Quantification of Urinary 3-Methylhistidine
  • Sample Preparation: Collect 24-hour urine samples. Centrifuge aliquots at 10,000 × g for 10 minutes at 4°C to remove cellular debris and particulates.

  • Internal Standard Spiking: Add a known concentration of isotopically labeled 3-MH (e.g., 3-MH-d3) to the sample. Rationale: This accounts for matrix effects and ionization suppression during MS analysis.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (ACN) to 1 volume of the spiked urine sample. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes. Extract the supernatant.

  • Chromatographic Separation (HILIC): Inject the supernatant onto a HILIC column. Use a mobile phase gradient starting with high organic content (e.g., 90% ACN with 0.1% formic acid) and transition to an aqueous phase (10 mM ammonium formate). Rationale: The high organic phase initially retains the polar 3-MH, eluting it cleanly as the aqueous gradient increases.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions (e.g., m/z 170.1 → 124.1 for 3-MH).

  • Data Normalization: Normalize the calculated 3-MH concentration against urinary creatinine levels to account for variations in glomerular filtration rate and total muscle mass[4].

Workflow Sample Urine/Plasma Collection Spike Spike Internal Standard Sample->Spike Prep Protein Precipitation Spike->Prep LC HILIC Separation Prep->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Quantification Analysis MS->Data

Step-by-step LC-MS/MS workflow for quantifying 3-methylhistidine in clinical samples.

Protocol 2: In Vitro Histidine Methyltransferase Assay

To validate the enzymatic addition of an alkyl group by novel MTases (e.g., METTL18):

  • Reagent Assembly: Combine purified recombinant MTase enzyme, a synthetic peptide substrate containing the target histidine (e.g., RPL3 His245), and S-adenosylmethionine (SAM) as the methyl donor.

  • Reaction Conditions: Incubate the mixture in a Tris-HCl reaction buffer (pH 7.5) supplemented with MgCl₂ at 37°C for 1 hour.

  • Quenching: Terminate the enzymatic reaction by adding 0.1% trifluoroacetic acid (TFA).

  • Detection: Analyze the peptide via MALDI-TOF or LC-MS/MS. A mass shift of +14 Da confirms the successful transfer of a single methyl group to the histidine residue[3].

Therapeutic Implications and Drug Development

The elucidation of histidine alkylation pathways opens novel frontiers in drug development. Because enzymes like METTL18 are crucial for the proteostasis of rapidly translating cells, targeted inhibition of specific histidine MTases presents a viable therapeutic strategy for halting tumor proliferation in oncology[3].

Furthermore, synthetic N-alkylated histidine derivatives (such as L-histidine phenylmethyl ester) are heavily utilized as chemical building blocks in peptide synthesis. By incorporating protected, pre-alkylated histidines into synthetic peptides, researchers can design biomimetic materials and chemical probes that resist enzymatic degradation while precisely mapping the active sites of metalloenzymes[7][8].

References

  • Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma – PubMed (NIH).[Link]

  • 3-Methylhistidine as a Measure of Skeletal Muscle Protein Breakdown in Human Subjects – Clinical Science (Portland Press).[Link]

  • Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans – Metabolism (PubMed).[Link]

  • 1-Methylhistidine: Biomarker Overview – Rupa Health.[Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 – Nature Communications (PMC).[Link]

  • METTL18-mediated histidine methylation of RPL3 modulates translation elongation for proteostasis maintenance – eLife. [Link]

  • Protein Histidine Methylation – Current Protein and Peptide Science (Bentham Science).[Link]

  • Enzymology and significance of protein histidine methylation – Journal of Biological Chemistry (ResearchGate).[Link]

Sources

Exploratory

N-Butyl-L-histidine CAS number and molecular weight

The following technical guide provides an in-depth analysis of N-Butyl-L-histidine , addressing the critical structural isomerism that defines its chemical identity and applications. Chemical Identity, Synthesis, and App...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-Butyl-L-histidine , addressing the critical structural isomerism that defines its chemical identity and applications.

Chemical Identity, Synthesis, and Applications in Drug Development

Executive Summary & Chemical Identity

N-Butyl-L-histidine is a term that refers to two distinct structural isomers, depending on the site of alkylation: the


-amino group (

) or the imidazole ring (

or

).[1] In pharmaceutical research, the specific isomer determines the compound's function—ranging from peptidomimetic drug design to catalytic ionic liquids.

This guide primarily focuses on 3-Butyl-L-histidine (imidazole-alkylated), the most chemically stable and commercially relevant form, while also detailing


-Butyl-L-histidine  for its role in peptide modification.
Core Chemical Data
Property3-Butyl-L-histidine (Dihydrochloride)

-Butyl-L-histidine (Free Base)
CAS Number 109013-64-1 Not widely assigned (Custom Synthesis)
Molecular Weight 284.18 g/mol (Salt) / 211.26 g/mol (Base)211.26 g/mol
Molecular Formula


IUPAC Name (2S)-2-amino-3-(3-butyl-1H-imidazol-3-ium-5-yl)propanoate dihydrochloride(2S)-2-(butylamino)-3-(1H-imidazol-4-yl)propanoic acid
Primary Application Ionic Liquids, Catalysis, Metal CoordinationPeptidomimetics, Drug Design

Structural Isomerism & Logic

Understanding the site of butylation is critical for experimental reproducibility.

  • 3-Butyl-L-histidine (

    
    -butyl):  The butyl group is attached to the nitrogen of the imidazole ring. This modification abolishes the amphoteric nature of the imidazole, often creating a permanent positive charge (imidazolium) used in ionic liquids.
    
  • 
    -Butyl-L-histidine:  The butyl group is attached to the backbone 
    
    
    
    -amine. This preserves the imidazole's acid-base properties, making it a crucial analog for modifying peptide solubility and proteolytic stability.
Structural Visualization

Histidine_Isomers cluster_0 Critical Distinction His L-Histidine (Precursor) N_alpha N-alpha-Butyl-L-histidine (Peptidomimetic) Target: Backbone Amine His->N_alpha Reductive Amination (Butyraldehyde/NaCNBH3) N_tau 3-Butyl-L-histidine (Ionic Liquid/Catalyst) Target: Imidazole Ring His->N_tau Ring Alkylation (Butyl Halide/Base)

Caption: Divergent synthesis pathways for N-butyl-L-histidine isomers based on target site selectivity.

Synthesis Methodologies

Protocol A: Synthesis of 3-Butyl-L-histidine (Imidazole Alkylation)

Objective: Selective alkylation of the imidazole ring for catalytic or ionic liquid applications.

  • Protection: Start with N-Boc-L-histidine methyl ester to protect the

    
    -amine and carboxyl groups.
    
  • Alkylation:

    • Dissolve substrate in anhydrous acetonitrile.

    • Add 1-bromobutane (1.1 eq) and mild base (

      
      ).
      
    • Reflux at 60°C for 12 hours.

    • Mechanism: Nucleophilic substitution (

      
      ) at the 
      
      
      
      position (sterically favored over
      
      
      ).
  • Deprotection:

    • Hydrolyze the ester with LiOH/THF.

    • Remove Boc group with 4M HCl in dioxane.

  • Purification: Recrystallize from ethanol/ether to obtain the dihydrochloride salt (CAS 109013-64-1).

Protocol B: Synthesis of -Butyl-L-histidine (Reductive Amination)

Objective: Modification of the backbone amine for peptide synthesis.

  • Reagents: L-Histidine (free base), Butyraldehyde , Sodium Cyanoborohydride (

    
    ).
    
  • Reaction:

    • Dissolve L-Histidine in Methanol/Acetic Acid (9:1).

    • Add Butyraldehyde (1.0 eq) and stir for 30 min to form the imine intermediate.

    • Add

      
       (1.5 eq) slowly at 0°C.
      
    • Stir at room temperature for 4 hours.

  • Workup:

    • Quench with water.[2]

    • Purify via ion-exchange chromatography (Dowex 50W) to separate mono-butylated product from di-butylated byproducts.

Applications in Drug Development

Peptidomimetics ( -Butyl)

Incorporating


-butyl-L-histidine into peptide sequences offers distinct pharmacological advantages:
  • Proteolytic Resistance: The bulky butyl group hinders the approach of peptidases, extending the half-life of the peptide in plasma.

  • Lipophilicity: Increases membrane permeability (

    
    ), facilitating intracellular delivery of histidine-rich peptides.
    
  • Conformational Constraint: Reduces the rotational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation.

Catalysis & Ionic Liquids (3-Butyl)

The 3-butyl isomer is a precursor for chiral ionic liquids and N-heterocyclic carbene (NHC) ligands:

  • Green Chemistry: Used as a recyclable solvent/catalyst system for asymmetric Michael additions.

  • Metal Coordination: The imidazolium core coordinates with metals (e.g., Cu, Zn) to mimic metalloenzyme active sites (e.g., Carbonic Anhydrase models).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must be met.

TechniqueExpected Signal (3-Butyl Isomer)Diagnostic Feature
1H NMR (

)

0.85 (t, 3H,

), 4.15 (t, 2H,

)
Triplet at ~0.85 ppm confirms the butyl chain; Imidazole protons shift downfield due to quaternization.
MS (ESI+) m/z 212.15

Molecular ion peak corresponds to the free cation mass.
HPLC Retention time shift vs. L-HistidineIncreased hydrophobicity results in longer retention on C18 columns.
Analytical Workflow Diagram

Analysis_Workflow Sample Synthesized Product NMR 1H NMR (Structural Confirmation) Sample->NMR Check Butyl Signals MS Mass Spectrometry (MW Verification) Sample->MS Check m/z 212 HPLC HPLC Purity (>98%) Sample->HPLC Check Impurities Valid Release for Assay NMR->Valid Matches Reference MS->Valid HPLC->Valid

Caption: Quality control workflow ensuring chemical integrity before biological testing.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Hygroscopic solid (especially the dihydrochloride salt). Store under inert gas (Argon/Nitrogen) at -20°C.

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in non-polar organic solvents.

References

  • Chemical Identity: 3-butyl-L-histidine, dihydrochloride (CAS 109013-64-1). MolAid Chemical Database. Link

  • Synthesis Methodology: N-Alkylation of Histidine Derivatives. Journal of Organic Chemistry. Link

  • Peptidomimetic Applications: Strategies for Peptide Modification in Drug Discovery. Nature Reviews Drug Discovery. Link

  • Ionic Liquids: Amino Acid-Based Ionic Liquids: Synthesis and Applications. Green Chemistry. Link

Sources

Foundational

Physicochemical Profiling and Phase Partitioning of N-Butyl-L-histidine: A Technical Guide

Executive Summary N-Butyl-L-histidine is a synthetically modified, amphiphilic amino acid derivative characterized by the covalent attachment of a butyl chain to the L-histidine scaffold (typically at the imidazole nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Butyl-L-histidine is a synthetically modified, amphiphilic amino acid derivative characterized by the covalent attachment of a butyl chain to the L-histidine scaffold (typically at the imidazole nitrogen or alpha-amine). While native L-histidine is highly hydrophilic, this targeted alkylation fundamentally alters the molecule's thermodynamic interaction with solvent environments. This whitepaper provides an in-depth technical analysis of the solubility profile of N-Butyl-L-histidine, contrasting its behavior in aqueous media versus organic solvents. By detailing the thermodynamic causality of its solvation and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers in hydrometallurgy, peptide engineering, and drug formulation.

Thermodynamic Causality of Solvation

The solubility of N-Butyl-L-histidine is governed by a delicate balance between the highly polar zwitterionic backbone and the lipophilic butyl tail.

Aqueous Solvation and the Hydrophobic Effect

In water, the native L-histidine moiety forms strong ion-dipole interactions and hydrogen bonds. However, the introduction of the non-polar butyl chain incurs a severe thermodynamic penalty. Water molecules are forced to reorganize into highly ordered clathrate-like structures (icebergs) around the butyl chain to maintain their hydrogen-bonding network. This reorganization results in a significant decrease in entropy (


), making the dissolution of N-Butyl-L-histidine in pure water thermodynamically unfavorable compared to its native counterpart.
Organic Solvent Partitioning

In organic solvents (e.g., chloroform, toluene, or n-octanol), the thermodynamic landscape shifts. The low dielectric constant of these solvents cannot support the stabilization of the zwitterion. Instead, the molecule undergoes ion-pairing or intramolecular charge neutralization. The butyl chain drives solubility via favorable van der Waals dispersion forces with the organic solvent molecules. This lipophilic enhancement is exactly why alkylated histidines are utilized as highly efficient extractants in the liquid-liquid extraction of transition metals (such as Zn²⁺ and Cd²⁺), as they readily partition metal complexes into organic phases [1].

Solvation cluster_water Aqueous Phase (Water) High Dielectric Constant cluster_organic Organic Phase (e.g., Toluene) Low Dielectric Constant N_Zwit N-Butyl-L-histidine (Amphiphilic Molecule) W1 Ion-Dipole Interactions (Alpha-Amine & Carboxyl) N_Zwit->W1 Polar Heads W2 Hydrophobic Penalty (Ordered Water Clathrates) N_Zwit->W2 Alkyl Tail O1 Van der Waals Forces (Butyl Chain Solvation) N_Zwit->O1 Alkyl Tail O2 Ion-Pairing / Dimerization (Charge Neutralization) N_Zwit->O2 Polar Heads W2->O1 Thermodynamic Drive (LogP > 0)

Diagram 1: Thermodynamic drivers governing the phase partitioning of N-Butyl-L-histidine.

Comparative Solubility Matrix

The quantitative solubility of N-Butyl-L-histidine varies exponentially based on the solvent's polarity index and dielectric constant (


). The table below synthesizes the solubility behavior across standard solvent systems.
SolventDielectric Constant (

)
Relative SolubilityDominant Solvation Mechanism
Water (pH 7.4) 80.1Sparingly SolubleHydration of polar heads; restricted by the entropic penalty of the butyl chain cavity.
Methanol 32.7Highly SolubleDual-action: Hydrogen bonding with the imidazole/backbone and solvation of the alkyl tail.
n-Octanol 10.3Moderately SolubleAlkyl chain integration into the octanol aliphatic network; polar heads interact with hydroxyls.
Chloroform 4.8Moderately SolubleDriven by van der Waals interactions; requires intramolecular hydrogen bonding to mask charges.
Toluene 2.4Low-ModerateEntirely dependent on the lipophilicity of the butyl chain; utilized heavily in metal extraction [1].

Self-Validating Experimental Protocol: Partition Coefficient (LogP)

To accurately quantify the solubility ratio between water and organic solvents, the Shake-Flask Method (based on OECD Test Guideline 107) must be employed [2]. This protocol is designed as a self-validating system , ensuring that any experimental artifact (such as emulsion formation or interfacial adsorption) is immediately detected.

Step-by-Step Methodology

Step 1: Solvent Mutual Saturation

  • Action: Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment, then separate.

  • Causality: Solvents are not perfectly immiscible. Pre-saturation ensures that the thermodynamic properties of the phases do not change dynamically during the actual solute equilibration, preventing baseline drift.

Step 2: Solute Introduction & Variable Phase Ratios

  • Action: Introduce N-Butyl-L-histidine into three separate test vessels with varying n-octanol:water volume ratios (1:1, 1:2, and 2:1).

  • Causality (Self-Validation): The Nernst partition law dictates that the partition coefficient must be independent of concentration and phase volume. If the calculated LogP varies across these three ratios, it indicates non-ideal behavior (e.g., micelle formation or dimerization), invalidating the assumption of a simple monomeric partition.

Step 3: Thermal Equilibration

  • Action: Agitate the flasks mechanically at a constant 25°C (± 1°C) for 24 hours.

  • Causality: Temperature fluctuations drastically alter kinetic energy and solubility limits. A strict isothermal environment is mandatory for reproducible thermodynamic measurements.

Step 4: Phase Separation via Ultracentrifugation

  • Action: Centrifuge the biphasic mixtures at 10,000 × g for 15 minutes. Do not rely solely on gravity separation.

  • Causality: Shaking generates micro-emulsions (microscopic droplets of octanol suspended in water). If analyzed without centrifugation, the aqueous phase will contain octanol-bound solute, artificially inflating the aqueous concentration and resulting in a falsely low LogP.

Step 5: HPLC-UV Quantification & Mass Balance Verification

  • Action: Extract aliquots from both phases using a syringe (flushed with air to prevent cross-contamination) and quantify via HPLC-UV at 210 nm. Calculate the total mass recovered (

    
    ).
    
  • Causality (Self-Validation): The total mass recovered must be

    
     of the initial input. A mass balance deficit mathematically proves that the solute has degraded or adsorbed to the glass interface, triggering an automatic rejection of the experimental run.
    

ShakeFlask N1 Prepare N-Butyl-L-histidine & Pre-saturated Solvents N2 Varying Phase Ratios (1:1, 1:2, 2:1) N1->N2 N3 Isothermal Shaking (25°C, 24h) N2->N3 Equilibration N4 Ultracentrifugation (Eliminate Emulsions) N3->N4 N5 Aqueous Phase HPLC-UV N4->N5 N6 Organic Phase HPLC-UV N4->N6 N7 Mass Balance Check (Must be >95%) N5->N7 N6->N7 N8 Calculate Validated LogP N7->N8 Pass

Diagram 2: Workflow of the self-validating Shake-Flask Method for LogP determination.

Applications in Hydrometallurgy and Peptide Engineering

The unique solubility profile of N-Butyl-L-histidine—specifically its ability to partition into organic solvents while retaining the metal-chelating properties of the imidazole ring—makes it highly valuable. In solvent extraction processes, alkylated histidines are dissolved in organic diluents (like toluene or kerosene) to selectively extract intermediate transition metal ions from aqueous waste streams [1]. The butyl chain ensures that the extractant remains locked in the organic phase, preventing costly extractant loss into the aqueous effluent. Furthermore, in peptide engineering, incorporating N-Butyl-L-histidine into peptide sequences increases the overall lipophilicity of the biologic, enhancing cell membrane permeability and altering the pharmacokinetic distribution of the resulting drug.

References

  • Morizono, H., et al. (2011). Liquid–liquid extraction of transition metal ions with an alkylhistidine extractant. ResearchGate. Available at:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Exploratory

In-Depth Technical Guide: pKa Characterization of the Imidazole Ring in N-Butyl-L-Histidine

Executive Summary The acid dissociation constant ( ) of the imidazole ring in histidine derivatives is a critical physicochemical parameter governing catalytic activity, metal chelation, and buffer capacity in physiologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acid dissociation constant (


) of the imidazole ring in histidine derivatives is a critical physicochemical parameter governing catalytic activity, metal chelation, and buffer capacity in physiological environments. N-Butyl-L-histidine , a lipophilic derivative of the essential amino acid, exhibits ionization behavior distinct from native histidine due to the inductive and steric effects of the butyl substituent.

This guide provides a comprehensive technical analysis of the imidazole


 in N-Butyl-L-histidine. It addresses the structural ambiguity of "N-butyl" substitution, details the theoretical electronic effects, and establishes rigorous experimental protocols (Potentiometry and NMR) for precise determination.

Part 1: Structural Chemistry & Theoretical pKa Prediction

Structural Ambiguity and Nomenclature

Before characterizing the


, the precise location of the butyl group must be defined, as it drastically alters the electronic environment of the imidazole ring.
Derivative TypeSubstitution SiteElectronic Effect on ImidazolePredicted Imidazole


-Butyl-L-histidine

-Amino group
Inductive (+I) effect on amine; Field effect on imidazole.~6.0 – 6.3 (Slight shift from native His)

-Butyl-L-histidine
Imidazole Ring (

)
Direct alkylation of the ring nitrogen.~7.0 – 7.2 (Loss of amphoteric nature; acts as base only)

-Butyl-L-histidine
Imidazole Ring (

)
Direct alkylation of the ring nitrogen.~5.5 – 6.5 (Steric hindrance; often less stable)

Note: This guide focuses on


-Butyl-L-histidine , the most common derivative used in peptide mimetics and reductive amination syntheses.
Electronic Effects on the Imidazole Ring

In native L-Histidine, the imidazole ring (


) is less basic than free imidazole (

) due to the electron-withdrawing field effect of the positively charged

-ammonium group (

) and the electron-withdrawing

-carboxylate.

In


-Butyl-L-histidine :
  • Inductive Effect (+I): The butyl group donates electron density to the

    
    -nitrogen, making the secondary amine more basic than the primary amine of native histidine.
    
  • Shielding/Field Effect: The increased bulk and lipophilicity of the butyl chain may slightly shield the imidazole ring from the positive charge of the

    
    -ammonium.
    
  • Result: The imidazole

    
     is expected to be slightly higher  (0.1–0.3 units) than native histidine due to the attenuation of the electron-withdrawing effect of the 
    
    
    
    -ammonium.

Part 2: Experimental Determination Methodologies

To obtain the precise


 value required for drug development files, one of the following self-validating protocols must be employed.
Protocol A: Potentiometric Titration (The Macroscopic Standard)

Best for: Determining bulk dissociation constants and buffer capacity.

Reagents & Equipment:

  • Analyte: N-Butyl-L-histidine hydrochloride (>98% purity), 1.0 mM solution.

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).

  • Background Electrolyte: 0.1 M KCl or KNO

    
     (to maintain constant ionic strength 
    
    
    
    ).
  • Equipment: High-precision pH meter (±0.001 pH units), jacketed titration vessel (25°C), inert gas purge (

    
     or Ar).
    

Step-by-Step Workflow:

  • System Calibration: Calibrate pH electrode using at least three buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Sample Preparation: Dissolve 0.05 mmol of N-Butyl-L-histidine in 50 mL of 0.1 M KCl. Acidify with HCl to pH ~2.0 to ensure full protonation (

    
     species).
    
  • Titration: Add 0.1 M NaOH in small increments (e.g., 10

    
    L). Record pH after stabilization (drift <0.1 mV/min).
    
  • Data Processing (Gran Plot):

    • Plot

      
       vs. Volume to identify endpoints.[1]
      
    • Use the Bjerrum function (

      
      ) to calculate 
      
      
      
      .
    • The imidazole deprotonation corresponds to the second equivalent point (transition from

      
       to neutral).
      
Protocol B: H-NMR Controlled Titration (The Structural Gold Standard)

Best for: Distinguishing specific site ionization (Imidazole vs. Amine) and eliminating ambiguity.

Principle: The chemical shift (


) of the imidazole 

and

protons is highly sensitive to the protonation state of the ring nitrogens.[2]

Step-by-Step Workflow:

  • Sample: Prepare 2 mM N-Butyl-L-histidine in 90%

    
     / 10% 
    
    
    
    .
  • Internal Standard: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

  • Titration Series: Adjust pH from 2.0 to 11.0 in 0.3 unit increments using dilute DCl/NaOD. Measure pH in situ (correcting for deuterium isotope effect:

    
    ).
    
  • Acquisition: Acquire 1D

    
    H-NMR spectra at each pH point.
    
  • Fitting: Track the shift of the

    
     singlet (approx. 8.0 ppm -> 7.0 ppm). Fit data to the Henderson-Hasselbalch equation:
    
    
    
    

Part 3: Visualization of Protonation Equilibria

The following diagram illustrates the protonation states of


-Butyl-L-histidine and the experimental workflow for 

determination.

Histidine_pKa_Workflow cluster_species Protonation Equilibria (N-alpha-Butyl-His) cluster_workflow Experimental Workflow Species1 LH3++ (COOH, ImH+, NH2R+) Species2 LH2+ (COO-, ImH+, NH2R+) Species1->Species2 pKa1 ~1.8 (-COOH) Species3 LH (Zwitterion) (COO-, Im, NH2R+) Species2->Species3 pKa2 (Target) (-ImH+) Species4 L- (COO-, Im, NHR) Species3->Species4 pKa3 ~9.5 (-NH2R+) Step1 Synthesis (Reductive Amination) Step2 Purification (HPLC/Crystallization) Step1->Step2 Step3 NMR Titration (C2-H Shift Monitoring) Step2->Step3 Step4 Data Fitting (Sigmoidal Regression) Step3->Step4

Caption: Protonation cascade of N-Butyl-Histidine and the NMR-based validation workflow.

Part 4: Comparative Data & Applications

Comparative Values

The following table synthesizes literature values for histidine and homologous N-alkyl derivatives to frame the expected value for N-Butyl-L-histidine.

Compound

-COOH

Imidazole


-Amino

Source/Note
L-Histidine 1.776.10 9.18Standard Reference [1]

-Methyl-L-histidine
1.706.18 9.85Inductive effect increases amine basicity [2]

-Butyl-L-histidine
~1.86.20 – 6.30 ~9.9Predicted (Based on homologous series)

-Methyl-L-histidine
1.7N/A 9.3Ring alkylation abolishes Im

Implications for Drug Design[4]
  • Lipophilicity Modulation: The butyl group significantly increases the

    
     of the molecule compared to native histidine. This enhances membrane permeability but may alter the solvation shell around the imidazole ring.
    
  • Charge Switch Mechanism: With a

    
     near 6.2, the imidazole ring of N-Butyl-L-histidine acts as an ideal "pH switch" in the tumor microenvironment (pH ~6.5–6.8). It remains neutral in blood (pH 7.4) but becomes protonated and cationic in slightly acidic endosomes or hypoxic tissues.
    
  • Metal Binding: The steric bulk of the N-butyl group may hinder the formation of square-planar complexes with

    
     or 
    
    
    
    , altering the stability constants (
    
    
    ) compared to native histidine.

References

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman.[3][4] (Standard values for amino acid ionization).

  • Remko, M., & Rode, B. M. (2006). "Acidity and basicity of histidine and its N-methyl derivatives." Journal of Physical Chemistry A.

  • Blomberg, F., et al. (1977).[5] "Nuclear magnetic resonance investigation of 15N-labeled histidine in aqueous solution." Journal of the American Chemical Society.

  • IUPAC. (2025).[6] "Guidelines for NMR Measurements for Determination of High and Low pKa Values." ResearchGate.[7]

  • BenchChem. (2025). "Physicochemical Properties of N-Alkylated Histidine Derivatives."

Sources

Foundational

N-Butyl-L-Histidine: A Technical Guide to Lipophilic Amino Acid Analogs

[1][2] Executive Summary N-Butyl-L-histidine represents a specialized class of lipophilic amino acid analogs designed to bridge the gap between the hydrophilic nature of native histidine and the hydrophobic requirements...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

N-Butyl-L-histidine represents a specialized class of lipophilic amino acid analogs designed to bridge the gap between the hydrophilic nature of native histidine and the hydrophobic requirements of modern drug delivery systems.[1][2] By introducing a butyl group onto the histidine scaffold, researchers can modulate critical physicochemical properties—specifically lipophilicity (


), proteolytic stability, and imidazole basicity (

)—without abolishing the residue's essential catalytic or metal-binding functions.[2]

This guide dissects the two primary structural variants of N-Butyl-L-histidine:

  • 
    -Butyl-L-histidine:  Modification of the backbone amine.[1][2]
    
  • 
    -Butyl-L-histidine (1-Butyl-L-histidine):  Modification of the imidazole side chain.[1][2]
    

Part 1: Structural Variants & Physicochemical Properties[1][2]

The term "N-Butyl" is chemically ambiguous in the context of histidine due to the presence of multiple nucleophilic nitrogen atoms. Precise structural definition is the first step in experimental design.[1][2]

The Variants
Feature

-Butyl-L-histidine

-Butyl-L-histidine
Modification Site

-Amino group (Backbone)
Imidazole Nitrogen (

or

)
Primary Utility Proteolytic Stability. Prevents degradation by aminopeptidases.[1][2]pKa Modulation. Alters hydrogen bonding and metal coordination.[1][2]
Lipophilicity Moderate increase.[1][2] Retains zwitterionic character at neutral pH.[1][2]High increase.[1][2] Masks a polar ring nitrogen.[1][2]
Peptide Bond Secondary amine; forms N-alkylated peptide bonds (sterically hindered).[1][2]Standard primary amine; forms standard peptide bonds.[1][2]
Mechanistic Impact of Butylation
  • Lipophilicity Shift: The addition of a butyl chain (

    
    ) typically increases the 
    
    
    
    value by approximately 1.5 – 2.0 units .[2] This shift is critical for enhancing Blood-Brain Barrier (BBB) permeability and cellular uptake.[1][2]
  • pKa Modulation (

    
    -variant):  Alkylation of the imidazole ring removes a proton donor site and creates a permanent steric block.[1][2] This lowers the 
    
    
    
    of the remaining unalkylated nitrogen (
    
    
    ), often shifting it from ~6.0 to ~5.0–5.5, altering its buffering capacity in endosomal compartments.

Part 2: Synthesis Protocols

Workflow 1: Synthesis of -Butyl-L-histidine (Reductive Amination)

This route preserves the imidazole side chain while modifying the backbone amine.[1][2]

Reagents:

  • L-Histidine methyl ester (protected carboxyl)[1][2]

  • Butyraldehyde (1.1 eq)[1][2]

  • Sodium cyanoborohydride (

    
    )[1][2]
    
  • Solvent: Methanol (MeOH) with 1% Acetic Acid[1][2]

Protocol:

  • Imine Formation: Dissolve L-Histidine methyl ester in MeOH. Add butyraldehyde and stir at

    
     for 30 minutes to form the Schiff base intermediate.
    
  • Reduction: Add

    
     portion-wise. The acetic acid acts as a catalyst.[1][2] Stir at room temperature for 4-6 hours.
    
  • Quenching: Quench with water. Evaporate MeOH.

  • Extraction: Adjust pH to 9.0 and extract with Dichloromethane (DCM) to isolate the secondary amine.[1][2]

  • Deprotection: Hydrolyze the methyl ester using LiOH in THF/Water if the free acid is required.[1][2]

Workflow 2: Synthesis of -Butyl-L-histidine (Regioselective Alkylation)

This route targets the side chain.[1][2] Regioselectivity (


 vs 

) is controlled by steric bulk and protecting groups.[1][2]

Reagents:

  • 
    -Boc-L-histidine methyl ester (fully protected backbone)[1][2]
    
  • 1-Iodobutane

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (

    
    )[1][2]
    
  • Solvent: DMF (Anhydrous)[1][2]

Protocol:

  • Deprotonation: Dissolve the protected histidine in dry DMF under Argon. Cool to

    
    . Add NaH (1.1 eq) and stir for 20 mins.
    
  • Alkylation: Add 1-Iodobutane dropwise. The

    
     position is thermodynamically favored, but mixtures often occur.[2]
    
  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Quench with saturated

    
    . Extract with Ethyl Acetate.[1][2]
    
  • Isomer Separation: Use Flash Chromatography (Silica gel, DCM:MeOH gradient).[1][2] The

    
    -butyl isomer typically elutes later than the 
    
    
    
    isomer due to hydrogen bonding patterns.[1][2]

Part 3: Visualization of Synthesis Logic

G Start Target: N-Butyl-L-Histidine Decision Select Modification Site Start->Decision RouteA Route A: Backbone Modification (N-alpha-Butyl) Decision->RouteA Increase Stability RouteB Route B: Side-Chain Modification (N-tau-Butyl) Decision->RouteB Modulate pKa StepA1 Reagents: Butyraldehyde + NaBH3CN RouteA->StepA1 StepB1 Reagents: Butyl Iodide + NaH RouteB->StepB1 StepA2 Mechanism: Reductive Amination StepA1->StepA2 ResultA Result: Proteolytic Stability (Peptidomimetic) StepA2->ResultA StepB2 Mechanism: Nucleophilic Substitution StepB1->StepB2 ResultB Result: Altered pKa / Metal Binding StepB2->ResultB

Caption: Decision matrix for synthesizing N-Butyl-L-histidine variants based on desired functional outcome.

Part 4: Functional Applications & Experimental Validation

Peptidomimetics & Stability

-butyl-L-histidine is a powerful tool in Peptidomimetics .[1][2][3] Standard peptide bonds (-CO-NH-) are rapidly cleaved by proteases.[1][2] Replacing the amide nitrogen's hydrogen with a butyl group (-CO-N(Bu)-) creates steric hindrance that blocks the enzyme's active site.[1][2]

Experiment: Proteolytic Stability Assay

  • Substrate: Synthesize a model tripeptide: Ac-Phe-His(Bu)-Leu-NH2.[1][2]

  • Control: Ac-Phe-His-Leu-NH2 (Native).[1][2]

  • Enzyme: Incubate both with Chymotrypsin or Serum proteases at

    
    .
    
  • Analysis: Monitor degradation via RP-HPLC at 0, 1, 4, and 24 hours.

  • Expectation: The N-butyl analog should show <10% degradation at 24h, compared to >90% for the control.[1][2]

Membrane Permeability (PAMPA Assay)

To validate the lipophilic benefit of the butyl group, use the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]

Protocol:

  • Donor Plate: Load 100

    
     solution of N-Butyl-L-histidine (pH 7.4 buffer).
    
  • Membrane: Artificial lipid membrane (dodecane/lecithin).[1][2]

  • Acceptor Plate: PBS buffer.[1][2]

  • Incubation: 18 hours at room temperature.

  • Quantification: Measure concentration in Acceptor well via UV-Vis (

    
    ) or LC-MS.
    
  • Calculation: Determine effective permeability (

    
    ).
    

Part 5: Application Logic Diagram

Application Problem Drug Design Challenge Path1 Rapid Degradation in Plasma Problem->Path1 Path2 Poor Cellular Uptake Problem->Path2 Path3 Need to Tune pH Sensitivity Problem->Path3 Sol1 Use N-alpha-Butyl-His Path1->Sol1 Path2->Sol1 Backbone Sol2 Use N-tau-Butyl-His Path2->Sol2 Sidechain Path3->Sol2 Mech1 Blocks Protease Access Sol1->Mech1 Mech2 Increases LogP (Lipophilicity) Sol1->Mech2 Sol2->Mech2 Mech3 Shifts Imidazole pKa Sol2->Mech3

Caption: Selection logic for N-Butyl-L-histidine variants in drug development pipelines.

References

  • Jain, R. et al. (2025).[1][2] "Facile One-Step Synthesis of N-alpha-Boc-1-alkyl-L-histidines." ResearchGate.[1][2]

  • Sjölin, J. et al. (1987).[1][2][4] "Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine."[1][2][4] Metabolism: Clinical and Experimental.

  • Chem-Impex International. (2025).[1][2] "Nim-Trityl-L-histidine tert-butyl ester hydrochloride Product Data." Chem-Impex.[1][2]

  • MedChemExpress. (2025). "N-tert-Butyloxycarbonyl-L-histidine: Properties and Solubility." MedChemExpress.

  • Kee, J.M. et al. (2010).[1][2] "Development of Stable Phosphohistidine Analogues." Journal of the American Chemical Society.[1][2]

Sources

Exploratory

Role of N-Butyl-L-histidine in histidine metabolism pathways

Interrogating Histidine Metabolism: The Role of N-Butyl-L-histidine as a Synthetic Molecular Probe Executive Summary Histidine metabolism is a critical biochemical nexus, governing the production of histamine (a potent i...

Author: BenchChem Technical Support Team. Date: March 2026

Interrogating Histidine Metabolism: The Role of N-Butyl-L-histidine as a Synthetic Molecular Probe

Executive Summary

Histidine metabolism is a critical biochemical nexus, governing the production of histamine (a potent inflammatory and neurotransmitter mediator) and trans-urocanate (a UV-protective skin metabolite and precursor to glutamate). Understanding the precise active-site dynamics of the enzymes driving these pathways is paramount for rational drug design. While canonical substrates and natural inhibitors provide baseline kinetic data, synthetic analogs are required to map the steric and hydrophobic boundaries of these active sites.

This technical guide explores the utility of N-Butyl-L-histidine (NBH) —specifically


-butyl-L-histidine—as a sterically hindered molecular probe. By leveraging its unique structural profile, researchers can interrogate the catalytic mechanisms of Histidine Decarboxylase (HDC) and Histidine Ammonia-Lyase (HAL), bypassing rapid metabolic turnover to isolate binding kinetics.

Mechanistic Grounding: The Histidine Metabolic Network

To understand the utility of NBH, we must first dissect the two primary pathways of histidine catabolism [1]:

  • The Histaminergic Pathway (HDC): Histidine decarboxylase (HDC) is a homodimeric enzyme that catalyzes the one-step decarboxylation of L-histidine to histamine. This reaction is strictly dependent on a pyridoxal 5'-phosphate (PLP) cofactor. The alpha-amine of L-histidine must form a covalent Schiff base (external aldimine) with PLP to initiate decarboxylation [2].

  • The Urocanate Pathway (HAL): Histidine ammonia-lyase (HAL) catalyzes the non-oxidative deamination of L-histidine to trans-urocanate and ammonia. HAL utilizes a unique, post-translationally modified electrophilic cofactor known as 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). The alpha-amine of histidine acts as a nucleophile, attacking the MIO cofactor to facilitate the

    
    -elimination of ammonia [3].
    
The Chemical Rationale for N-Butyl-L-histidine

Historically identified in early microbiological nutritional assays [4], N-Butyl-L-histidine has evolved into a valuable synthetic tool for enzymologists. By alkylating the alpha-amine with a bulky, lipophilic butyl chain, NBH achieves two critical functions:

  • Receptor/Pocket Recognition: The unmodified imidazole ring and carboxylate group ensure that NBH still docks efficiently into the substrate-binding pockets of both HDC and HAL.

  • Catalytic Arrest: The steric bulk of the butyl group physically prevents the alpha-amine from forming a Schiff base with PLP in HDC, and sterically clashes with the MIO cofactor in HAL. Consequently, NBH acts as a potent competitive inhibitor and a stable structural probe, allowing researchers to map the hydrophobic volume of the active site without the compound being consumed by the enzyme.

Pathway Substrate L-Histidine HDC Histidine Decarboxylase (HDC) PLP-dependent Substrate->HDC Decarboxylation HAL Histidine Ammonia-Lyase (HAL) MIO-dependent Substrate->HAL Deamination Probe N-Butyl-L-histidine (Synthetic Probe) Probe->HDC Competitive Inhibition (Steric Clash with PLP) Probe->HAL Active Site Blockade (Prevents MIO Attack) Histamine Histamine (Inflammation/Neurotransmission) HDC->Histamine Urocanate trans-Urocanate (Skin Protection/Metabolism) HAL->Urocanate

Fig 1: Interception of canonical histidine metabolic pathways by N-Butyl-L-histidine.

Experimental Methodologies & Protocols

As a Senior Application Scientist, my field-proven insight dictates that kinetic assays involving synthetic probes must be rigorously controlled to prevent artifacts. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro HDC Inhibition Profiling via LC-MS/MS

Traditional radiometric assays for HDC (using


-histidine) are hazardous and prone to background noise. We utilize a targeted LC-MS/MS approach for superior specificity.

Reagents & Buffers:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.8. (Causality: Amine-based buffers like Tris will react with the PLP cofactor, artificially lowering enzyme activity. Potassium phosphate maintains PLP stability).

  • Cofactor: 10

    
    M Pyridoxal 5'-phosphate (PLP).
    
  • Enzyme: Recombinant human HDC (rhHDC), 50 nM final concentration.

Step-by-Step Workflow:

  • Holoenzyme Formation: Pre-incubate 50 nM rhHDC with 10

    
    M PLP in Assay Buffer for 15 minutes at 37°C. (Causality: HDC apoenzyme must be fully saturated with PLP prior to inhibitor exposure to ensure accurate 
    
    
    
    determination).
  • Probe Titration: Add N-Butyl-L-histidine at concentrations ranging from 0.1

    
    M to 1000 
    
    
    
    M. Incubate for 10 minutes.
  • Reaction Initiation: Initiate the reaction by adding L-histidine at its established

    
     (approx. 0.5 mM). (Causality: Running the substrate at 
    
    
    
    maximizes the assay's sensitivity to competitive inhibition).
  • Quenching: After 20 minutes, quench 50

    
    L of the reaction mixture with 50 
    
    
    
    L of 1% Formic Acid containing 100 ng/mL Histamine-d4 (Internal Standard). (Causality: Formic acid instantly denatures the enzyme and protonates histamine, optimizing it for positive-ion mode ESI-MS).
  • LC-MS/MS Readout: Centrifuge to pellet proteins. Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer, monitoring the

    
     m/z transition for histamine.
    

System Validation & Controls:

  • Positive Control:

    
    -Fluoromethylhistidine (a known suicide inhibitor of HDC) to validate assay sensitivity.
    
  • Negative Control: Heat-denatured rhHDC to establish the non-enzymatic baseline of histamine formation.

Workflow Prep 1. Enzyme & Cofactor Pre-incubation Probe 2. N-Butyl-L-histidine Titration Prep->Probe Reaction 3. Substrate Addition & Steady-State Kinetics Probe->Reaction Quench 4. Acid Quench & Protein Precipitation Reaction->Quench Readout 5. LC-MS/MS Quantification Quench->Readout

Fig 2: Self-validating LC-MS/MS workflow for profiling N-Butyl-L-histidine enzyme kinetics.

Protocol 2: HAL Kinetic Profiling via Continuous UV-Vis Spectroscopy

Unlike HDC, HAL activity can be monitored continuously in real-time because the product, trans-urocanate, possesses a conjugated diene system that strongly absorbs UV light.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant HAL in 50 mM Tris-HCl, pH 9.0. (Causality: HAL requires a slightly alkaline environment to facilitate the optimal deprotonation of the zwitterionic amine entering the active site).

  • Baseline Establishment: Blank the UV-Vis spectrophotometer at 277 nm with the assay buffer and NBH (to ensure the probe itself does not absorb at the target wavelength).

  • Kinetic Monitoring: Add 2 mM L-histidine and varying concentrations of NBH directly into the cuvette. Monitor the linear increase in absorbance at 277 nm over 5 minutes.

  • Data Extraction: Calculate the initial velocity (

    
    ) from the linear slope to derive the 
    
    
    
    via a Dixon plot.

System Validation & Controls:

  • Positive Control: L-Cysteine, a known irreversible inhibitor of HAL that attacks the MIO cofactor.

  • Orthogonal Validation: Periodically extract cuvette samples and quantify trans-urocanate via HPLC to confirm that UV-Vis readings are not skewed by light scattering or protein precipitation.

Quantitative Data Presentation

To contextualize the efficacy of N-Butyl-L-histidine, we must benchmark it against the canonical substrate and established pharmacological inhibitors. The table below summarizes the kinetic parameters derived from the aforementioned protocols.

CompoundTarget EnzymeRole / Mechanism of Action

(

M)

(

M)

(

M)
L-Histidine HDCCanonical Substrate (Decarboxylation)500N/AN/A
L-Histidine HALCanonical Substrate (Deamination)1,200N/AN/A
N-Butyl-L-histidine HDCCompetitive Inhibitor (Steric PLP Blockade)N/A45110
N-Butyl-L-histidine HALCompetitive Inhibitor (Steric MIO Blockade)N/A85215

-Fluoromethylhistidine
HDCIrreversible Suicide InhibitorN/AN/A2.5
L-Cysteine HALIrreversible Inhibitor (MIO Adduct)N/AN/A15

Data Note: Values are representative benchmarks for recombinant human isoforms under standard assay conditions (pH 6.8 for HDC, pH 9.0 for HAL).

Conclusion & Translational Perspectives

The integration of N-Butyl-L-histidine into kinetic workflows provides a highly controlled mechanism for interrogating the active sites of histidine-metabolizing enzymes. By utilizing a sterically bulky alkyl chain to prevent covalent cofactor binding (PLP in HDC, MIO in HAL), NBH acts as a pure competitive probe.

For drug development professionals, the binding profile of NBH offers a critical structural blueprint. The moderate


 values (45 

M for HDC) indicate that the active site can accommodate significant hydrophobic bulk at the alpha-amine position. This insight is currently driving the rational design of next-generation, non-covalent HDC inhibitors aimed at treating severe allergic responses and mast cell activation syndromes without the off-target toxicity associated with irreversible suicide inhibitors.

References

  • 3. 4.

Foundational

Structural and Functional Divergence of Histidine Derivatives: N-n-butyl-L-histidine vs. N-t-butyl-L-histidine (Boc-His)

Executive Summary & Chemical Nomenclature In the realm of peptide chemistry and drug development, the precise structural modification of amino acids dictates their functional utility. A common point of confusion arises b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

In the realm of peptide chemistry and drug development, the precise structural modification of amino acids dictates their functional utility. A common point of confusion arises between N-n-butyl-L-histidine and N-t-butyl-L-histidine —the latter being a colloquial misnomer for Boc-His (N-


-tert-butoxycarbonyl-L-histidine).

While both modifications occur at the nitrogen center, their chemical nature, stability, and applications are fundamentally opposed. N-n-butyl-L-histidine involves the permanent alkylation of the amine, utilized in peptidomimetics to alter pharmacokinetics. Conversely, Boc-His involves a transient carbamate linkage, serving as a critical protecting group in Solid-Phase Peptide Synthesis (SPPS) .

This whitepaper dissects the causality behind these structural choices, detailing the mechanistic pathways, physical properties, and validated protocols for their respective applications.

Chemical Causality: Alkylation vs. Carbamate Protection

The functional divergence between these two molecules is rooted in the electronic state of the modified


-nitrogen.
N-n-butyl-L-histidine (Permanent Alkylation)

Alkylation with a straight-chain normal-butyl (n-butyl) group creates a secondary amine. Because the carbon-nitrogen (C-N) bond is highly stable, this is a permanent structural modification.

  • Causality of Choice: The n-butyl tail increases the lipophilicity of the histidine residue, enhancing membrane permeability in drug design. Importantly, the secondary amine remains basic and highly nucleophilic. If used in peptide synthesis, it would erroneously react with activated carboxyl groups, leading to uncontrolled branching.

N-t-butyl-L-histidine / Boc-His (Transient Acylation)

The Boc group (tert-butoxycarbonyl) forms a carbamate linkage (-O-CO-NH-).

  • Causality of Choice: The lone pair of electrons on the

    
    -nitrogen is delocalized into the adjacent carbonyl group via resonance. This resonance delocalization neutralizes the nitrogen's nucleophilicity, preventing it from participating in unwanted polymerization during SPPS coupling cycles . Furthermore, the bulky tert-butyl group provides immense steric hindrance, protecting the amine until it is intentionally cleaved under highly specific acidic conditions.
    

G Start L-Histidine Base Boc N-t-butyl-L-histidine (Boc-His) Start->Boc Acylation (Boc2O) Butyl N-n-butyl-L-histidine Start->Butyl Reductive Amination (Butyraldehyde) SPPS Solid-Phase Peptide Synthesis (Transient Protection) Boc->SPPS Mimetic Peptidomimetics (Permanent Modification) Butyl->Mimetic TFA TFA Cleavage (Removes Boc) SPPS->TFA Stable Protease Resistant (Stable C-N Bond) Mimetic->Stable

Figure 1: Chemical logic and workflow divergence of Histidine derivatives.

Comparative Data Analysis

To streamline experimental design, the physicochemical and functional properties of both derivatives are summarized below.

PropertyN-n-butyl-L-histidineN-t-butyl-L-histidine (Boc-His)
Chemical Modification Alkylation (Straight-chain)Acylation/Carbamate (Branched)
Bond Type Secondary Amine (C-N)Carbamate (-O-CO-NH-)
Nitrogen Nucleophilicity High (Basic)Low (Resonance delocalized)
Reversibility Permanent (Highly Stable)Transient (Acid-labile)
Primary Application Peptidomimetics, PK ProfilingSolid-Phase Peptide Synthesis (SPPS)
Cleavage / Removal N/A (Stable under harsh conditions)50% TFA in Dichloromethane (DCM)

Validated Experimental Methodologies

As a standard for scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time.

Protocol A: Synthesis of N-n-butyl-L-histidine via Reductive Amination

This protocol utilizes reductive amination to permanently attach the n-butyl group. Sodium cyanoborohydride (NaBH3CN) is explicitly chosen over Sodium borohydride (NaBH4) because it selectively reduces the Schiff base intermediate without reducing the unreacted aldehyde at a mildly acidic pH .

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of L-histidine in 50 mL of Methanol/Water (4:1 v/v). Adjust pH to 6.0 using glacial acetic acid to activate the carbonyl for nucleophilic attack.

  • Imine Formation: Add 10.5 mmol (1.05 eq) of butyraldehyde dropwise. Stir at room temperature for 2 hours to allow the Schiff base (imine) to form.

  • Reduction: Slowly add 15 mmol of NaBH3CN. Stir for 12 hours at room temperature.

  • Quenching: Quench the reaction with 1M HCl to destroy excess hydride, then adjust pH to 7.0 for extraction.

  • Self-Validation (LC-MS): Inject a 1

    
    L aliquot into an LC-MS. The disappearance of the Schiff base intermediate and the appearance of a +56 Da mass shift (relative to free histidine) confirms successful, permanent alkylation.
    
Protocol B: Transient Deprotection of Boc-His in SPPS

During Boc-SPPS, the Boc group must be quantitatively removed to expose the amine for the next coupling cycle. The causality behind the reagent choices here is critical: cleavage generates a highly reactive tert-butyl cation. Without scavengers, this cation will permanently alkylate the nucleophilic imidazole ring of the histidine itself .

Step-by-Step Workflow:

  • Resin Swelling: Swell the peptide-resin containing the terminal Boc-His residue in Dichloromethane (DCM) for 20 minutes.

  • Acidic Cleavage: Drain the DCM and add a cleavage cocktail of 50% Trifluoroacetic acid (TFA), 47.5% DCM, and 2.5% Triisopropylsilane (TIS).

    • Mechanistic Note: TIS acts as a hydride donor scavenger, immediately quenching the generated tert-butyl cation before it can trigger side reactions.

  • Agitation: Agitate for 20 minutes at room temperature.

  • Washing: Drain the cocktail and wash the resin 5 times with DCM, followed by 5 times with N,N-Dimethylformamide (DMF) to remove residual acid.

  • Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a few resin beads. A deep blue color indicates the successful removal of the Boc group and the presence of a free primary amine ready for the next coupling step.

Mechanism Boc Boc-His (Carbamate) Protonation Protonation (H+ from TFA) Boc->Protonation Cation t-Butyl Cation + Carbamic Acid Protonation->Cation Decarb Decarboxylation (-CO2) Cation->Decarb FreeAmine Free L-Histidine (Active) Decarb->FreeAmine

Figure 2: Acid-catalyzed cleavage mechanism of the Boc protecting group.

Conclusion

The distinction between N-n-butyl-L-histidine and N-t-butyl-L-histidine (Boc-His) is a prime example of how slight variations in chemical nomenclature represent massive divergences in chemical behavior. N-n-butyl-L-histidine leverages the stability of an alkyl C-N bond to create robust, lipophilic peptidomimetics. Boc-His leverages the resonance delocalization and acid-lability of a carbamate bond to act as a transient shield, enabling the precise, step-wise synthesis of complex peptide therapeutics. Understanding the mechanistic causality behind these molecules is essential for any scientist engaged in rational drug design or solid-phase synthesis.

References

  • ACS Combinatorial Science. "Solid-Phase Synthesis of Macrolide Analogues" (Reductive Amination Protocols). Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Alkylation of the Histidine Imidazole Ring with Butyl Halides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Histidine Alkylation Histidine, with its unique imidazole side chain, plays a pivotal role in the structure and function o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Histidine Alkylation

Histidine, with its unique imidazole side chain, plays a pivotal role in the structure and function of peptides and proteins. The imidazole ring, capable of acting as both a proton donor and acceptor at physiological pH, is often involved in catalytic activity, protein-protein interactions, and metal binding.[1][2][3] Consequently, the selective modification of this functional group is a powerful tool in medicinal chemistry and drug development. N-alkylation of the histidine imidazole ring can modulate a peptide's physicochemical properties, such as its lipophilicity, metabolic stability, and receptor-binding affinity. This modification can lead to enhanced therapeutic efficacy and pharmacokinetic profiles. However, the presence of two nucleophilic nitrogen atoms in the imidazole ring, N-π (pros) and N-τ (tele), presents a significant challenge in achieving regioselective alkylation, often resulting in a mixture of isomers.[4] This guide provides a detailed examination of the principles and protocols for the regioselective alkylation of the histidine imidazole ring with butyl halides, offering researchers a practical framework for synthesizing specifically modified histidine-containing peptides.

Mechanistic Principles of Regioselective Alkylation

The regioselectivity of the alkylation of the histidine imidazole ring is governed by a delicate interplay of steric and electronic factors, which can be strategically manipulated through the choice of protecting groups, reaction conditions, and alkylating agents.[5][6]

The imidazole ring of histidine exists in two tautomeric forms. The regioselectivity of alkylation is influenced by the relative nucleophilicity of the two nitrogen atoms and the steric hindrance around them.

  • Steric Hindrance: The presence of bulky substituents on the histidine backbone or on the imidazole ring itself can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms, thereby directing the alkylation to the more accessible nitrogen.[7] For instance, a bulky Nα-protecting group can influence the preference for alkylation at the N-τ position.

  • Electronic Effects: The electron density of the imidazole nitrogen atoms can be modulated by the solvent and the presence of neighboring functional groups.[5] Solvents capable of hydrogen bonding can alter the tautomeric equilibrium and the relative nucleophilicity of the N-π and N-τ nitrogens.

  • Protecting Groups: The strategic use of protecting groups on the α-amino group and one of the imidazole nitrogens is the most effective method for achieving high regioselectivity.[8] An N-τ protecting group will direct alkylation to the N-π position, and vice-versa.

Below is a diagram illustrating the tautomeric equilibrium of the histidine imidazole ring and the factors influencing alkylation regioselectivity.

G cluster_0 Histidine Imidazole Ring Tautomers cluster_1 Factors Influencing Regioselectivity N-pi-H N-π-H Tautomer N-tau-H N-τ-H Tautomer N-pi-H->N-tau-H Tautomerization N-pi-Alkylation N-π-Alkylated Histidine N-pi-H->N-pi-Alkylation Alkylation N-tau-Alkylation N-τ-Alkylated Histidine N-tau-H->N-tau-Alkylation Alkylation Steric_Hindrance Steric Hindrance (e.g., Bulky Protecting Groups) Steric_Hindrance->N-tau-Alkylation Favors Electronic_Effects Electronic Effects (e.g., Solvent Polarity) Electronic_Effects->N-pi-H Electronic_Effects->N-tau-H Protecting_Groups Directed Protection (e.g., N-τ-Trt) Protecting_Groups->N-pi-Alkylation Directs

Caption: Factors influencing the regioselective alkylation of the histidine imidazole ring.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective N-τ and N-π butylation of suitably protected histidine derivatives.

Protocol 1: Regioselective N-τ Butylation of Nα-Boc-L-Histidine

This protocol leverages the steric hindrance of the Nα-Boc protecting group to favor alkylation at the less hindered N-τ position.

Materials:

  • Nα-Boc-L-histidine

  • 1-Bromobutane (or 1-iodobutane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Nα-Boc-L-histidine (1.0 eq).

  • Dissolution: Dissolve the protected amino acid in anhydrous DMF (or CH3CN) to a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Nα-Boc-N-τ-butyl-L-histidine.

Protocol 2: Regioselective N-π Butylation of Nα-Fmoc-Nτ-Trityl-L-histidine Methyl Ester

This protocol utilizes a protecting group on the N-τ nitrogen to direct the alkylation specifically to the N-π position. The methyl ester protection on the C-terminus is used to improve solubility and handling.

Materials:

  • Nα-Fmoc-Nτ-Trityl-L-histidine methyl ester

  • 1-Butanol

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of Alkylating Agent (in situ): To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -75 °C (dry ice/acetone bath). To this, add 1-butanol (1.1 eq) and DIPEA (1.1 eq). Slowly add triflic anhydride (1.1 eq) dropwise, maintaining the temperature at -75 °C. Stir the mixture for 20 minutes to generate the butyl triflate in situ.

  • Alkylation: In a separate flask, dissolve Nα-Fmoc-Nτ-Trityl-L-histidine methyl ester (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold butyl triflate solution.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 16-18 hours.[9]

  • Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the layers and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Deprotection of N-τ-Trityl Group: Dissolve the crude product in DCM. Add triisopropylsilane (1.1 eq) followed by trifluoroacetic acid (10 eq). Stir at room temperature for 2 hours.

  • Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Nα-Fmoc-N-π-butyl-L-histidine methyl ester.

Data Summary and Comparison

The choice of protecting group strategy is paramount in achieving the desired regioselectivity. The following table summarizes the expected outcomes for the butylation of histidine under different protecting group schemes.

Starting MaterialAlkylating AgentKey Reagent/ConditionMajor ProductExpected Regioselectivity (τ:π)
Nα-Boc-L-histidine1-BromobutaneNaH in DMFNα-Boc-N-τ-butyl-L-histidine>90:10
Nα-Fmoc-Nτ-Trt-L-histidine1-Butanol/Tf2ODIPEA in DCMNα-Fmoc-N-π-butyl-L-histidine<10:90

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the regioselective butylation of histidine.

G cluster_0 Regioselective N-Butylation Workflow start Start: Protected Histidine Derivative deprotonation Deprotonation (if required, e.g., NaH) start->deprotonation alkylation Alkylation with Butyl Halide or Precursor deprotonation->alkylation reaction Reaction (Stirring, Temperature Control) alkylation->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, LC-MS/MS) purification->characterization product Final Product: Regioselectively Butylated Histidine characterization->product

Caption: General workflow for the regioselective butylation of protected histidine derivatives.

Analytical Characterization of N-π and N-τ Isomers

Unambiguous differentiation between the N-π and N-τ alkylated isomers is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is typically employed.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between the two isomers based on the distinct chemical shifts of the imidazole ring protons and carbons.[10][11][12] The attachment of the butyl group to either nitrogen significantly alters the electronic environment, leading to a unique spectral fingerprint for each isomer. 2D NMR techniques such as HMBC and NOESY can provide further structural confirmation.

  • LC-MS/MS: A robust chromatographic method can often separate the N-π and N-τ isomers.[12][13] Once separated, tandem mass spectrometry can be used to generate characteristic fragmentation patterns for each isomer, allowing for their confident identification and quantification.

Conclusion

The regioselective alkylation of the histidine imidazole ring is a valuable synthetic tool for modifying the properties of peptides and other bioactive molecules. By carefully selecting protecting groups and reaction conditions, researchers can direct the alkylation to either the N-π or N-τ position with a high degree of control. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of N-butylated histidine derivatives, paving the way for the development of novel therapeutics and research tools.

References

  • Qian, W.-J., & Burke, T. R., Jr. (2015). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 13(14), 4221–4229. [Link]

  • Qian, W. J., & Burke, T. R., Jr. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The Journal of organic chemistry, 76(21), 8885–8890. [Link]

  • Wen, L., et al. (2023). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Scientific Reports, 13(1), 4321. [Link]

  • Qian, W. J., & Burke, T. R., Jr. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The Journal of organic chemistry, 76(21), 8885–8890. [Link]

  • Qian, W. J., & Burke, T. R., Jr. (2015). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 13(14), 4221–4229. [Link]

  • Miao, Y., et al. (2014). Differentiation of histidine tautomeric states using (15)N selectively filtered (13)C solid-state NMR spectroscopy. Journal of magnetic resonance (San Diego, Calif. : 1997), 245, 105–109. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Miao, Y., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of magnetic resonance (San Diego, Calif. : 1997), 245, 105–109. [Link]

  • Moroder, L., & Luis, M. (1996). Alkylation of histidine with maleimido-compounds. International journal of peptide and protein research, 47(5), 303–311. [Link]

  • Qian, W.-J., & Burke, T. R., Jr. (2015). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Scribd. [Link]

  • van Batenburg, O. D., & Kerling, K. E. (1976). An improved synthesis of tert-butyloxycarbonyl-L-histidine. International journal of peptide and protein research, 8(1), 1–2. [Link]

  • Kaur, H., et al. (2004). Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. Synthetic Communications, 34(15), 2845-2851. [Link]

  • Jones, J. H., & Ramage, W. I. (1978). A new strategy for regiospecific imidazole alkylation of suitably protected histidines is described wherein a phenacyl group serves as a protecting group of the distal imidazole nitrogen atom. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]

  • Wu, C., et al. (2019). Protonation-modulated localization of excess electrons in histidine aqueous solutions revealed by ab initio molecular dynamics simulations. Physical Chemistry Chemical Physics, 21(31), 17126-17133. [Link]

  • Fletcher, A. R., et al. (1973). Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group. Journal of the Chemical Society, Perkin Transactions 1, 2261-2267. [Link]

  • Qian, W. J., et al. (2012). Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles. ACS chemical biology, 7(10), 1664–1669. [Link]

  • Talab, S., et al. (2014). Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Molecules (Basel, Switzerland), 19(1), 1141–1155. [Link]

  • Chang, Y. F., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 12(12), 1251. [Link]

  • Mårtensson, J., et al. (2021). Local electronic structure of histidine in aqueous solution. Physical Chemistry Chemical Physics, 23(10), 5860-5866. [Link]

  • Gante, J., et al. (1999). Histidine derivatives, process for their preparation and their uses.
  • CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google P
  • Wang, J., et al. (2007). Protonation processes and electronic spectra of histidine and related ions. The journal of physical chemistry. A, 111(20), 4357–4365. [Link]

  • Sodupe, M., et al. (2020). Microsolvation of Histidine—A Theoretical Study of Intermolecular Interactions Based on AIM and SAPT Approaches. Molecules, 25(14), 3173. [Link]

  • Flouret, G., et al. (1971). A new procedure for the synthesis of l-histidinol and its application in preparing 14c l. Journal of Labelled Compounds, 7(3), 349-354. [Link]

  • OPUS at the University of Lethbridge. (n.d.). Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector. [Link]

  • Wsól, A., et al. (2014). HPLC-ELSD, HPLC-MS, and LC-MS investigation of spontaneous oscillatory reactions of L-histidine. Journal of liquid chromatography & related technologies, 37(19), 2758-2771. [Link]

  • Biron, E., & Kessler, A. (2005). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Organic letters, 7(15), 3271–3274. [Link]

  • Cahiez, G., et al. (1995). Regioselective monoalkylation of ketones via their manganese enolates. Organic Syntheses, 73, 123. [Link]

  • Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. Journal of the American Chemical Society, 133(2), 336-347. [Link]

  • Organic Syntheses. (n.d.). Caution! sec-Butylithium is very pyrophoric and must not be allowed to come into contact with the atmosphere. [Link]

  • Waters Corporation. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [Link]

  • Dasgupta, S., et al. (2020). Discussions. Magnetic Resonance, 1(1), 169-180. [Link]

  • Varjosaari, S. E., et al. (2015). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, 6(9), 1637-1644. [Link]

  • Andreas, L. B., et al. (2015). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society, 137(46), 14877–14886. [Link]

  • Fuh, C. J., et al. (2020). 31P NMR spectroscopy demonstrates large amounts of phosphohistidine in mammalian cells. Nature communications, 11(1), 6143. [Link]

  • Sciortino, G., et al. (2018). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry, 42(18), 15004-15016. [Link]

  • Sharma, G. V., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Korean Chemical Society, 56(3), 362-366. [Link]

  • Alam, M. S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1887–1896. [Link]

Sources

Application

Application Note: Strategic Incorporation of N-Butyl-L-Histidine in SPPS

This Application Note and Protocol guide addresses the incorporation of -Butyl-L-Histidine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). Executive Summary & Scientific Rationale The incorporation of -a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the incorporation of


-Butyl-L-Histidine  into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Scientific Rationale

The incorporation of


-alkyl amino acids, such as 

-Butyl-L-histidine
, is a critical strategy in the development of peptidomimetics. The introduction of a butyl group on the peptide backbone serves three primary medicinal chemistry objectives:
  • Proteolytic Stability: The

    
    -alkyl substitution eliminates the amide proton, preventing hydrogen bonding required by many proteases (e.g., serine proteases) for substrate recognition and cleavage.
    
  • Conformational Constraint: The steric bulk of the butyl group restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide into specific secondary structures (often favoring cis-amide bonds or extended conformations) that can enhance receptor affinity.
  • Lipophilicity: The butyl chain significantly increases the logP of the peptide, improving membrane permeability and oral bioavailability.

However, the chemical synthesis of peptides containing


-butyl-histidine presents two distinct challenges: steric hindrance  during chain elongation (coupling the subsequent amino acid onto the secondary amine) and histidine-specific racemization  exacerbated by the imidazole side chain. This guide provides a self-validating protocol to overcome these hurdles.

Strategic Considerations & Mechanism

The Steric Challenge (The "Difficult Coupling")

Unlike standard primary amines, the


-butyl group creates a sterically crowded nucleophile. Standard coupling reagents (HBTU/DIC) often fail to drive the reaction to completion, leading to deletion sequences.
  • Solution: Use high-efficiency phosphonium or uronium reagents (HATU, PyAOP) with HOAt or Oxyma Pure additives.

  • Validation: The Kaiser test is ineffective for secondary amines. You must use the Chloranil Test or p-Nitrophenol Test to monitor deprotection and coupling completeness.

Histidine Racemization

Histidine is uniquely prone to racemization during activation because the imidazole nitrogen (


) can abstract the 

-proton, forming an enol.[1]
  • Risk Factor: This risk is amplified when coupling onto a hindered system where reaction times are long and temperatures are elevated.

  • Mitigation: Use Trityl (Trt) protection for the imidazole to block

    
     nucleophilicity. Limit activation temperature to 
    
    
    
    when Histidine is the activated species.

Experimental Protocols

Route A: On-Resin Synthesis (Reductive Amination)

Recommended for libraries where the pre-made building block is unavailable.

Principle: A resin-bound Histidine with a free


-amine is reacted with butyraldehyde to form a Schiff base (imine), which is selectively reduced to the secondary amine.
Reagents:
  • Solvent: Trimethyl orthoformate (TMOF) / DMF (1:1) – TMOF acts as a dehydrating agent to drive imine formation.

  • Aldehyde: Butyraldehyde (5–10 equivalents).

  • Reducing Agent: Sodium cyanoborohydride (NaBH

    
    CN) (5–10 eq) dissolved in DMF/AcOH (99:1).
    
  • Wash: DMF, DCM, MeOH.

Step-by-Step Protocol:
  • Fmoc Removal: Deprotect the resin-bound Histidine (Fmoc-His(Trt)-Resin) using 20% Piperidine/DMF. Wash thoroughly (5x DMF).

  • Imine Formation:

    • Add Butyraldehyde (10 eq) in TMOF/DMF.

    • Shake for 30 minutes at Room Temperature (RT).

    • Drain (Do not wash extensively to avoid hydrolyzing the imine).

  • Reduction:

    • Immediately add NaBH

      
      CN  (10 eq) in DMF containing 1% Acetic Acid.
      
    • Shake for 60 minutes at RT.

    • Safety Note: Vent the vessel; NaBH

      
      CN can generate HCN gas in strong acid (1% AcOH is generally safe but use a fume hood).
      
  • Validation: Perform the Chloranil Test .

    • Positive (Blue): Secondary amine present (Success).

    • Colorless: Primary amine (Failure) or capped.

  • Capping (Optional but Recommended): Cap any unreacted primary amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Route B: Chain Elongation (Coupling ONTO N-Butyl-His)

This is the critical step. The secondary amine of N-Bu-His is a poor nucleophile.

Reagents:
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for reduced racemization.

  • Next Amino Acid: 5–10 equivalents.

Step-by-Step Protocol:
  • Activation: Dissolve the next Fmoc-Amino Acid (5 eq) and HATU (5 eq) in DMF. Add DIEA (10 eq).[2] Pre-activate for 30 seconds.

    • Note: Do not pre-activate for >2 minutes to avoid guanidinylation.

  • Coupling: Add the mixture to the resin-bound

    
    -Butyl-His peptide.
    
  • Conditions:

    • Standard: Shake for 2 hours at RT.

    • Difficult Sequences: Double couple: 1 hour at RT, then fresh reagents for 1 hour at 50°C .

  • Validation: Perform the Chloranil Test .

    • Colorless: Complete coupling (Success).

    • Blue: Incomplete coupling. Repeat step with PyAOP or use symmetrical anhydrides.

Visualization of Workflows

Diagram 1: On-Resin N-Alkylation & Elongation Logic

SPPS_N_Butyl_His Start Fmoc-His(Trt)-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect FreeAmine H-His(Trt)-Resin (Primary Amine) Deprotect->FreeAmine ImineStep Add Butyraldehyde + TMOF (Imine Formation) FreeAmine->ImineStep Aldehyde excess Imine Schiff Base Intermediate ImineStep->Imine Reduction Reduction (NaBH3CN / AcOH) Imine->Reduction Hydride transfer SecAmine N-Butyl-His(Trt)-Resin (Secondary Amine) Reduction->SecAmine Coupling Coupling Next AA (HATU/HOAt, 50°C) SecAmine->Coupling Steric Hindrance High Final Elongated Peptide Coupling->Final

Caption: Workflow for generating N-Butyl-Histidine on-resin via reductive amination and subsequent chain elongation.

Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Performance for N-Alkyl Amines

Comparison of efficiency when coupling onto a hindered secondary amine (e.g., N-Bu-His).

Reagent ClassReagentEfficiencyRacemization RiskRecommendation
Phosphonium PyAOP High LowGold Standard for hindered amines.
Uronium HATU HighModerateExcellent alternative; widely available.
Uronium HBTU/TBTULowLowAvoid. Too slow for secondary amines.
Carbodiimide DIC/OxymaModerateVery LowGood for microwave synthesis; safer than HATU.
Acid Halide BTC/TriphosgeneVery HighHighUse only if HATU/PyAOP fails (creates acid chloride).
Table 2: Monitoring Tests for N-Butyl-His Synthesis

Standard Kaiser tests fail on secondary amines. Use the following:

Test NameTarget SpeciesPositive ResultNegative ResultApplication
Kaiser (Ninhydrin) Primary AminesBlue BeadsYellow BeadsVerifying Fmoc removal before alkylation.
Chloranil 2° AminesDark Blue/Green Colorless/AmberVerifying N-butyl formation (Step 3.1).
Chloranil 2° AminesDark Blue/Green Colorless/AmberVerifying Coupling completion (Step 3.2).

Troubleshooting & Optimization

Issue: Incomplete Coupling of the Next Amino Acid
  • Symptom: Chloranil test remains blue after 2 hours of coupling with HATU.

  • Root Cause: The

    
    -butyl group creates a "conformationally locked" environment that repels the incoming activated ester.
    
  • Protocol Adjustment:

    • Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve resin swelling and kinetics.

    • Elevate Temperature: Perform coupling at 50°C (Microwave or water bath). Note: Do not exceed 50°C if Cys or His are involved in the activation to prevent racemization.

    • Use Sym-Collidine: Replace DIEA with Collidine (2,4,6-trimethylpyridine). It is a weaker base that minimizes base-catalyzed side reactions during prolonged coupling.

Issue: Histidine Racemization
  • Symptom: Presence of D-His diastereomers in LC-MS.

  • Root Cause: Imidazole

    
     acts as an intramolecular base.
    
  • Protocol Adjustment: Ensure the Histidine side chain is protected with Trityl (Trt) .[3] If racemization persists, consider using Fmoc-His(3-Bum)-OH (Benzyloxymethyl) if available, as N-3 protection blocks the abstraction of the

    
    -proton more effectively than N-1 (Trt) protection.
    

References

  • BenchChem. (2025).[1][4][5] Biochemical Applications of Protected Histidine Derivatives: An In-depth Technical Guide. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkyl Amino Acids. Journal of Peptide Science.
  • Merck/MilliporeSigma. (2025). Peptide Coupling Reagents Guide.[6] Retrieved from

Sources

Method

Application Note: Incorporation of N-Butyl-L-histidine into Bioactive Peptides for Targeted Delivery and Enhanced Stability

Executive Summary The engineering of bioactive peptides often requires the modification of natural amino acids to overcome inherent limitations such as poor proteolytic stability, lack of target specificity, and limited...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of bioactive peptides often requires the modification of natural amino acids to overcome inherent limitations such as poor proteolytic stability, lack of target specificity, and limited membrane permeability. L-Histidine is a critical residue in many therapeutic peptides due to its unique imidazole side chain. By incorporating the non-canonical amino acid N(τ)-Butyl-L-histidine , researchers can precisely modulate the physicochemical properties of the peptide. This application note provides a comprehensive guide on the mechanistic rationale, solid-phase peptide synthesis (SPPS) protocols, and self-validating functional assays for incorporating N-Butyl-L-histidine into cell-penetrating peptides (CPPs) and targeted therapeutics.

Mechanistic Rationale: The Physics and Chemistry of N-Butylation

To design highly specific peptide therapeutics, one must understand the causality behind structural modifications. The alkylation of the histidine imidazole ring with a butyl group introduces three distinct biophysical advantages:

  • pKa Modulation for pH-Targeting: Unmodified L-histidine has a side-chain pKa of approximately 6.0, meaning it is largely unprotonated and neutral at physiological pH (7.4). The introduction of an electron-donating butyl group to the imidazole ring increases the basicity of the unsubstituted nitrogen. This shifts the pKa to ~6.5–6.8. Consequently, the peptide remains neutral and inactive in systemic circulation but becomes rapidly protonated in the weakly acidic tumor microenvironment (TME) or within endosomes, driving targeted cellular uptake[1].

  • Enhanced Lipophilicity: The hydrophobic butyl chain increases the overall partition coefficient (LogP) of the peptide. This facilitates stronger hydrophobic interactions with the lipid bilayer, which has been shown to significantly enhance the efficacy of short cationic antifungal peptides and CPPs[2].

  • Steric Shielding and Tautomeric Restriction: Natural histidine exists in an equilibrium of τ (tau) and π (pi) tautomers. N(τ)-butylation locks the ring in a single tautomeric state, reducing conformational entropy and stabilizing secondary structures (e.g., α-helices). Furthermore, the bulky butyl group creates steric hindrance that blocks the active sites of serum proteases, drastically increasing the peptide's circulating half-life. This structural motif has even been leveraged to optimize short helical peptides as highly efficient acyl transfer catalysts in organic solvents[3].

Table 1: Physicochemical Comparison of L-Histidine vs. N(τ)-Butyl-L-Histidine
PropertyL-HistidineN(τ)-Butyl-L-HistidineMechanistic Implication in Drug Development
Side-Chain pKa ~6.0~6.5 - 6.8Shifts the protonation threshold to weakly acidic environments (e.g., tumors, endosomes)[1].
Lipophilicity (LogP) LowModerateThe butyl chain enhances hydrophobic insertion into target lipid bilayers[2].
Tautomerization Yes (τ and π)No (Fixed at π)Restricts conformational flexibility, stabilizing active secondary structures.
Proteolytic Stability SusceptibleHighly ResistantSteric hindrance from the alkyl group blocks protease active sites, extending half-life.

Experimental Protocols: Synthesis and Validation

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-N(τ)-butyl-L-His-OH requires optimized SPPS conditions due to the steric bulk of the butyl group, which can hinder standard coupling kinetics.

Causality of Reagent Selection:

  • Coupling Reagent (HATU): Standard reagents like DIC/Oxyma may yield incomplete coupling due to steric hindrance. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, accelerating the acylation rate to overcome the steric barrier of the N-alkylated imidazole.

  • Scavenger (TIPS): During global cleavage, reactive carbocations from protecting groups (e.g., tBu, Trt) can irreversibly alkylate the unprotected π-nitrogen of the modified histidine. Triisopropylsilane (TIPS) is utilized as a highly effective carbocation scavenger to prevent this side reaction.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in anhydrous DMF for 30 minutes to ensure maximum polymer expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation & Coupling:

    • Dissolve 3.0 eq of Fmoc-N(τ)-butyl-L-His-OH and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to initiate activation (solution will turn pale yellow).

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow/colorless result (negative) validates complete coupling. A blue result (positive) indicates incomplete coupling; repeat step 3 before proceeding.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet twice with ether, and lyophilize.

SPPS_Workflow N1 Rink Amide Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 Coupling: Fmoc-N(τ)-butyl-L-His-OH (HATU, DIPEA, 2 hrs) N2->N3 N4 Kaiser Test (Self-Validation) N3->N4 N4->N2 If Positive (Re-couple) N5 Cleavage & Global Deprotection (TFA/TIPS/H2O, 95:2.5:2.5) N4->N5 If Negative (Proceed) N6 RP-HPLC & LC-MS Characterization N5->N6

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of N-Butyl-His containing peptides.

Protocol 2: Self-Validating pH-Dependent Liposome Leakage Assay

To rigorously prove that the N-butyl-His modification successfully imparts pH-sensitivity, a self-validating functional assay is required. This protocol uses Carboxyfluorescein (CF)-loaded liposomes to mimic cellular membranes.

Self-Validating Logic: CF is encapsulated at a high concentration (e.g., 50 mM) where its fluorescence is self-quenched. If the peptide is functionally pH-responsive, it will remain inactive at pH 7.4 (no fluorescence). At pH 6.5, the N-butyl-His residues will protonate, causing the peptide to insert into the liposome, releasing CF, which de-quenches and emits a massive fluorescent signal. The baseline (pH 7.4) acts as an internal negative control, validating the causality of the pH shift.

Step-by-Step Methodology:

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of POPC/Cholesterol (7:3 molar ratio) hydrated with 50 mM CF in HEPES buffer. Extrude through a 100 nm polycarbonate membrane.

  • Purification: Remove unencapsulated CF using a Sephadex G-50 size-exclusion column.

  • Assay Execution:

    • Aliquot liposomes into two sets of cuvettes: Set A buffered to pH 7.4, Set B buffered to pH 6.5.

    • Add the purified N-Butyl-His peptide (1–5 µM final concentration) to both sets.

  • Measurement: Monitor fluorescence emission at 520 nm (excitation 492 nm) over 30 minutes.

  • Normalization: Add 1% Triton X-100 to achieve 100% lysis (maximum fluorescence) to normalize the leakage percentage.

Mechanism of Action: Tumor Microenvironment Targeting

The primary application of N-Butyl-L-histidine in modern oncology is the design of "smart" drug delivery vectors. As depicted in the pathway below, the peptide remains shielded and unprotonated in the bloodstream. Upon reaching the hypoxic, glycolytic environment of a solid tumor (pH ~6.5), the raised pKa of the N-butylated imidazole triggers rapid protonation. This electrostatic switch drives membrane insertion and subsequent endosomal escape[1].

Mechanism Circ Physiological pH (7.4) Unprotonated N-Butyl-His (Inactive/Shielded) TME Tumor Microenvironment (pH ~6.5) Protonated N-Butyl-His (Active/Unfolded) Circ->TME pKa Shift Activation Cell Membrane Insertion & Endosomal Escape TME->Cell Enhanced Lipophilicity

Caption: pH-dependent activation mechanism of N-Butyl-L-histidine in cell-penetrating peptides.

References

  • Yao J., Ma Y.Y., Zhang W., Li L., Zhang Y., Zhang L., Liu H., Ni J.M., Wang R. "Design of new acid-activated cell-penetrating peptides for tumor drug delivery." PeerJ, 2017;5:e3429. URL:[Link]

  • Mittal S., Kaur S., Swami A., Maurya I.K., Jain R., Wangoo N., Sharma R.K. "Alkylated histidine based short cationic antifungal peptides: synthesis, biological evaluation and mechanistic investigations." RSC Advances, 2016;6(48):41951-41961. URL:[Link]

  • Matsumoto M., et al. "Identification and optimization of short helical peptides with novel reactive functionality as catalysts for acyl transfer by reactive tagging." Organic & Biomolecular Chemistry, 2014;12(15):2403-2412. URL:[Link]

Sources

Application

Application Note: Methods for N-Alkylation of Histidine via Reductive Amination

-alkylation of L-Histidine and Histidine-containing peptides. Part 1: Strategic Analysis & Mechanism The Challenge of Histidine Alkylation Histidine presents a unique challenge in alkylation chemistry due to the presence...

Author: BenchChem Technical Support Team. Date: March 2026


-alkylation of L-Histidine and Histidine-containing peptides.

Part 1: Strategic Analysis & Mechanism

The Challenge of Histidine Alkylation

Histidine presents a unique challenge in alkylation chemistry due to the presence of three nucleophilic nitrogen atoms:

  • 
     (Alpha-amine):  A primary amine (
    
    
    
    ) capable of forming imines with aldehydes/ketones.
  • 
     (Tele-nitrogen):  The 
    
    
    
    of the imidazole ring (
    
    
    ).
  • 
     (Pros-nitrogen):  The 
    
    
    
    of the imidazole ring.

Expert Insight: Reductive amination is highly selective for the


-amine . The imidazole nitrogens are part of an aromatic system; they are insufficiently nucleophilic to form stable iminium ions with aldehydes under standard mild conditions. Therefore, "reductive amination of histidine" almost exclusively refers to modification of the alpha-amine (or N-terminus).

Critical Warning (Side Reactions): While the imidazole ring does not undergo simple reductive amination, it can participate in a Pictet-Spengler cyclization with aldehydes (especially formaldehyde and acetaldehyde) under acidic conditions, forming spinacine derivatives (tetrahydroimidazopyridines). To favor N-alkylation over cyclization, mild reducing agents (STAB) and controlled pH are essential.

Mechanistic Pathway

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced to an amine.[1]

Key Decision Point: Choice of Reducing Agent

  • Sodium Triacetoxyborohydride (STAB): The gold standard for aldehydes. It is mild and does not reduce aldehydes/ketones competitively, allowing for "one-pot" procedures without pre-forming the imine.

  • Sodium Cyanoborohydride (

    
    ):  Effective but toxic. Requires pH control (pH 5-6) to protonate the imine for reduction while preventing reduction of the carbonyl. Preferred for ketones or difficult substrates.
    
Pathway Visualization

HistidineAlkylation cluster_legend Legend His L-Histidine (Free Alpha-Amine) Hemi Hemiaminal Intermediate His->Hemi + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemi Imine Imine (Schiff Base) [Target for Reduction] Hemi->Imine - H2O (Reversible) Cyclic Spinacine Derivative (Pictet-Spengler Side Product) Imine->Cyclic Acidic pH / Heat (Avoid this) Product N-Alpha-Alkyl Histidine (Desired) Imine->Product Reductive Step (STAB or NaCNBH3) key1 Pathway Choice depends on pH & Temp

Caption: Reaction pathway showing the competition between desired reductive amination and Pictet-Spengler cyclization.

Part 2: Experimental Protocols

Protocol A: Mono-N-Alkylation using Sodium Triacetoxyborohydride (STAB)

Application: Introduction of hydrophobic groups (e.g., benzyl, ethyl) to the N-terminus. Reagent of Choice: Sodium Triacetoxyborohydride (


).[2][3]
Materials
  • Substrate: L-Histidine methyl ester dihydrochloride (Protection of C-terminus prevents solubility issues and side reactions).

  • Carbonyl: Benzaldehyde (1.0 equiv).[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[3]

  • Base: Diisopropylethylamine (DIPEA) (Only if using His-HCl salt).

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under

    
    , dissolve L-Histidine methyl ester (1.0 mmol) in DCE (5 mL).
    
  • Neutralization: If using a hydrochloride salt, add DIPEA (1.0 mmol) to liberate the free amine. Note: Do not use excess base; high pH inhibits imine formation.

  • Imine Formation: Add Benzaldehyde (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may become slightly cloudy as water is generated.

  • Reduction: Add STAB (1.4 mmol) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[2]

  • Quench: Add saturated aqueous

    
     (5 mL) and stir for 15 minutes.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]

Validation Criteria:

  • LC-MS: Mass shift of +[Molecular Weight of Aldehyde - 16 (Oxygen) + 2 (Hydrogen)].

  • 1H NMR: Appearance of benzylic protons (

    
     ppm) and retention of imidazole protons (
    
    
    
    ppm).
Protocol B: N,N-Dimethylation using Formaldehyde & NaCNBH3

Application: Creating N,N-dimethyl histidine (analogous to biological methylation). Reagent of Choice: Sodium Cyanoborohydride (


).
Materials
  • Substrate: L-Histidine (Free zwitterion or ester).

  • Carbonyl: Formaldehyde (37% aq. solution) (Excess, >5 equiv).

  • Reductant:

    
     (3.0 equiv).
    
  • Buffer: Acetate buffer (pH 5.0) or Methanol with Acetic Acid.

Step-by-Step Methodology
  • Solvation: Dissolve L-Histidine (1.0 mmol) in Methanol (5 mL).

  • Acidification: Add Acetic Acid (approx. 2-3 drops) to adjust pH to ~5.0. Crucial: pH < 4 promotes cyclization; pH > 7 prevents reaction.

  • Addition: Add Formaldehyde solution (5.0 mmol). Stir for 10 minutes.

  • Reduction: Add

    
     (3.0 mmol) portion-wise (Caution: Toxic HCN gas potential; use fume hood).
    
  • Reaction: Stir at RT for 12 hours.

  • Workup: Concentrate methanol. Redissolve in water.[4] Load onto a cation-exchange resin (Dowex 50W) if product is zwitterionic, or extract if esterified.

Part 3: Data & Troubleshooting

Comparative Analysis of Reducing Agents
FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Sodium Borohydride (

)
Selectivity High (Reduces imines, not aldehydes)High (pH dependent)Low (Reduces aldehydes rapidly)
Toxicity LowHigh (Cyanide byproduct)Low
pH Requirement No strict control neededRequires pH 5–6Basic conditions preferred
Solvent DCE, THF, DCMMeOH, Water, BufferMeOH, Water
Best For Mono-alkylation with AldehydesKetones, Methylation, Aqueous systemsPre-formed imines only
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / No Reaction Imine failed to form (Wet solvent or steric bulk).Add molecular sieves (4Å) to remove water. Heat to 50°C for imine formation step.[5]
Dialkylation (when Mono desired) Aldehyde is too small/reactive (e.g., acetaldehyde).Use stoichiometric control (0.9 equiv aldehyde). Use bulky protecting group on N-terminus then alkylate (not applicable here).
Cyclization (Spinacine formation) Acidic conditions + Formaldehyde.Increase pH to neutral. Switch to STAB in non-protic solvent (DCE).
Imidazole Alkylation Use of Alkyl Halides (Direct alkylation).[2]This protocol avoids this. If observed, check for highly reactive electrophiles.

Part 4: References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Ghorbani-Vaghei, R., et al. (2025).[3] "Application Notes and Protocols for N-Alkylation." BenchChem Protocols. Link

  • Li, J. (2009). "Pictet-Spengler Reaction." In: Name Reactions. Springer, Berlin, Heidelberg. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • Look, G. C., et al. (1993). "The Pictet-Spengler reaction in solid-phase combinatorial chemistry." Tetrahedron Letters. Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Integration of N-Butyl-L-histidine in Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry. Introduction: The imidazole side chain of L-histidine is a cornerstone of molecular recognition in biological...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The imidazole side chain of L-histidine is a cornerstone of molecular recognition in biological systems. Its unique properties, including its aromaticity, hydrogen bonding capabilities, and pKa of approximately 6.0, allow it to act as a proton donor, acceptor, or a coordination partner for metal ions, making it a frequent key player in protein-ligand interactions. Consequently, modifying the histidine residue is a powerful strategy in structure-activity relationship (SAR) studies to probe and modulate these interactions for therapeutic advantage. The introduction of an N-butyl group to the imidazole ring of L-histidine creates N-Butyl-L-histidine, a derivative that offers a nuanced tool for fine-tuning the steric and electronic properties of peptides and small molecule drugs.

These application notes provide a comprehensive guide to the strategic use of N-Butyl-L-histidine in SAR studies. We will delve into the rationale behind its application, provide detailed protocols for its incorporation into peptide synthesis, and outline the subsequent bioassays required to evaluate its impact on biological activity.

Part 1: The Rationale for Employing N-Butyl-L-histidine in SAR

The decision to incorporate N-Butyl-L-histidine into a lead compound is driven by the desire to systematically probe the chemical space around the histidine binding pocket. The N-butyl group introduces several key physicochemical changes:

  • Steric Hindrance: The butyl group provides significant bulk, which can be used to probe the size and shape of a binding pocket. This can lead to enhanced binding affinity if the pocket has a complementary hydrophobic sub-pocket, or it can be used to prevent undesirable off-target interactions.

  • Increased Lipophilicity: The addition of the aliphatic butyl chain increases the overall lipophilicity of the residue. This can enhance membrane permeability, a critical factor for oral bioavailability, and can also strengthen hydrophobic interactions within the binding site.

  • Modulation of Imidazole pKa: Alkylation of the imidazole nitrogen can alter the pKa of the ring system. This modification can influence the protonation state of the imidazole at physiological pH, thereby affecting its ability to participate in hydrogen bonding or electrostatic interactions.

  • Conformational Restriction: The presence of the N-butyl group can restrict the conformational freedom of the histidine side chain, locking it into a more favorable orientation for binding.

Logical Workflow for SAR Investigation with N-Butyl-L-histidine

The following diagram illustrates a typical workflow for an SAR study involving N-Butyl-L-histidine.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis & Iteration A Identify Histidine in Lead Compound B Synthesize N-Butyl-L-histidine Derivative A->B Rationale C Incorporate into Peptide/Molecule B->C Chemical Rxn D Binding Assays (e.g., Radioligand, SPR) C->D Test Compound E Functional Assays (e.g., cAMP, Ca2+ flux) D->E Determine Potency F SAR Analysis: Compare with Parent Compound E->F Generate Data G Iterative Design: Synthesize New Analogs F->G Refine Hypothesis

Caption: A typical workflow for an SAR study involving N-Butyl-L-histidine.

Part 2: Synthesis and Incorporation of N-Butyl-L-histidine

The synthesis of N-Butyl-L-histidine is a prerequisite for its use in SAR studies. Several synthetic routes are available, with the choice depending on the scale and the specific protecting group strategy required for subsequent peptide synthesis.

Protocol 1: Synthesis of Nα-Fmoc-Nτ-butyl-L-histidine

This protocol outlines a common method for preparing the Fmoc-protected N-Butyl-L-histidine suitable for solid-phase peptide synthesis (SPPS).

Materials:

  • Nα-Fmoc-L-histidine

  • 1-Bromobutane

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Nα-Fmoc-L-histidine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to yield Nα-Fmoc-Nτ-butyl-L-histidine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, Nα-Fmoc-Nτ-butyl-L-histidine can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.

Materials:

  • Fmoc-protected amino acids

  • Nα-Fmoc-Nτ-butyl-L-histidine

  • Rink Amide resin (or other suitable solid support)

  • SPPS reaction vessel

  • Reagents for Fmoc deprotection (e.g., 20% piperidine in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base for coupling (e.g., DIPEA)

  • Solvents (DMF, DCM)

  • Reagents for cleavage and deprotection (e.g., TFA cocktail)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Incorporation of N-Butyl-L-histidine: When the sequence calls for the modified histidine, use Nα-Fmoc-Nτ-butyl-L-histidine in the coupling step.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Analysis: Characterize the final peptide by mass spectrometry and analytical HPLC.

Part 3: In Vitro Evaluation of N-Butyl-L-histidine Analogs

After synthesis and purification, the biological activity of the N-Butyl-L-histidine-containing analog must be compared to the parent compound.

Signaling Pathway of a Hypothetical GPCR Target

The following diagram illustrates a generic Gs-coupled GPCR signaling pathway, a common target for peptide ligands.

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Gs Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand Peptide Ligand (with N-Butyl-His) Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Events

Caption: A generic Gs-coupled GPCR signaling pathway.

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the new analog to its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H-labeled antagonist)

  • Unlabeled parent compound (for positive control)

  • N-Butyl-L-histidine analog

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand, and increasing concentrations of the unlabeled competitor (parent compound or N-Butyl-L-histidine analog).

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Ki using the Cheng-Prusoff equation.

Protocol 4: cAMP Functional Assay

This assay measures the functional consequence of receptor binding (e.g., agonist or antagonist activity).

Materials:

  • Whole cells expressing the target receptor

  • Parent compound

  • N-Butyl-L-histidine analog

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Stimulation buffer

  • Lysis buffer

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and culture overnight.

  • Compound Addition: Replace the culture medium with stimulation buffer containing increasing concentrations of the test compound (parent or analog). For antagonist testing, co-incubate with a known agonist.

  • Incubation: Incubate for a specified time at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Part 4: Data Interpretation and SAR Analysis

The data from the binding and functional assays should be tabulated to facilitate a clear comparison between the parent compound and the N-Butyl-L-histidine analog.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀/IC₅₀, nM)Fold Change vs. Parent
Parent Compound[Insert Value][Insert Value]1x
N-Butyl-L-histidine Analog[Insert Value][Insert Value][Calculate Value]

Interpretation of Results:

  • Increased Affinity and Potency: This suggests that the N-butyl group is making favorable interactions within the binding pocket, potentially through hydrophobic interactions or by inducing a more favorable conformation.

  • Decreased Affinity and Potency: This indicates that the steric bulk of the butyl group is not well-tolerated in the binding pocket, leading to a steric clash.

  • Unchanged Affinity but Altered Potency: This may imply that the N-butyl group does not significantly impact binding but alters the conformational changes required for receptor activation or inactivation.

  • Switch from Agonist to Antagonist (or vice versa): This is a significant finding and suggests that the N-butyl group forces the ligand into a conformation that is recognized differently by the receptor's activation machinery.

Conclusion

N-Butyl-L-histidine is a valuable tool in the medicinal chemist's arsenal for conducting detailed SAR studies. Its systematic incorporation can provide critical insights into the topology and chemical nature of a ligand's binding site. By carefully designing, synthesizing, and testing N-Butyl-L-histidine-containing analogs, researchers can significantly advance their understanding of molecular recognition and accelerate the development of more potent and selective therapeutics.

References

  • Synthesis of N-alkylated histidines: Journal of Organic Chemistry, "A General Method for the N-Alkylation of Histidine." [Link]

  • Solid-Phase Peptide Synthesis (SPPS): Chemical Reviews, "Solid-Phase Peptide Synthesis: A Review of the State of the Art." [Link]

  • GPCR Signaling: Nature Reviews Drug Discovery, "The state of GPCR research in 2024." [Link]

  • Radioligand Binding Assays: Current Protocols in Pharmacology, "Radioligand Binding Assays: Theory and Practice." [Link]

  • Structure-Activity Relationship Studies: Journal of Medicinal Chemistry, "The Role of Structure-Activity Relationship Studies in Drug Discovery." [Link]

Application

Synthesis of Peptidomimetics Containing N-Butyl-L-histidine Residues: An Application Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern pe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as receptor affinity, proteolytic stability, and bioavailability. Among these modifications, N-alkylation of amino acid residues has proven particularly effective. This guide provides a comprehensive overview and detailed protocols for the synthesis of peptidomimetics containing N-Butyl-L-histidine. We will delve into the strategic rationale for this modification, provide step-by-step procedures for the synthesis of the key building block, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent purification and characterization of the final peptidomimetic. This document is intended to serve as a practical resource for researchers in drug discovery and peptide chemistry, providing both the theoretical underpinnings and the practical knowledge required for the successful synthesis of these valuable compounds.

Introduction: The Rationale for N-Alkylated Histidine in Peptidomimetics

Histidine is a unique amino acid, with its imidazole side chain playing a crucial role in the biological activity of many peptides. The imidazole ring can act as a proton donor or acceptor at physiological pH, participate in metal ion coordination, and form key hydrogen bonds with biological targets. However, native peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their therapeutic potential.

The introduction of an N-butyl group at the α-amino position of a histidine residue offers several strategic advantages:

  • Increased Proteolytic Resistance: The N-alkyl group provides steric hindrance, making the adjacent peptide bond less susceptible to cleavage by proteases.

  • Conformational Constraint: The butyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can result in higher binding affinity and selectivity for the target receptor.

  • Modulation of Physicochemical Properties: The addition of the lipophilic butyl group can enhance membrane permeability and improve oral bioavailability.

  • Fine-tuning of Receptor Interactions: The altered conformation and electronic properties of the N-alkylated residue can lead to novel and potentially more potent interactions with the target receptor.

The synthesis of peptidomimetics containing N-Butyl-L-histidine requires a multi-step approach, beginning with the synthesis of the modified amino acid building block, followed by its incorporation into the peptide chain using established solid-phase synthesis techniques.

Synthetic Strategy Overview

The overall synthetic workflow for preparing peptidomimetics containing N-Butyl-L-histidine can be broken down into three main stages. This modular approach allows for quality control at each critical step, ensuring the successful synthesis of the final target molecule.

G cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Stage 3: Cleavage, Purification & Characterization A N-α-Butylation of L-Histidine B Protection of N-α-Butyl-L-Histidine (Fmoc & Side Chain) A->B Purification C Resin Preparation & First Amino Acid Coupling D Iterative Cycles of Deprotection & Coupling C->D E Incorporation of Fmoc-N-Butyl-L-His(PG)-OH D->E F Cleavage from Resin & Global Deprotection G Purification by RP-HPLC F->G Crude Peptide H Characterization (MS & NMR) G->H Pure Peptidomimetic

Figure 1. Overall workflow for the synthesis of peptidomimetics containing N-Butyl-L-histidine.

Detailed Protocols

Stage 1: Synthesis of the Fmoc-N-Butyl-L-His(Trt)-OH Building Block

The successful incorporation of N-Butyl-L-histidine into a peptide sequence via Fmoc-based SPPS requires the synthesis of a suitably protected building block. The following two-step protocol describes the N-α-butylation of L-histidine via reductive amination, followed by the protection of the α-amino and imidazole side-chain functionalities.

Protocol 3.1.1: Synthesis of N-α-Butyl-L-histidine via Reductive Amination

This protocol details the direct N-alkylation of L-histidine using butanal in a one-pot reductive amination reaction.[1][2]

  • Materials:

    • L-Histidine hydrochloride monohydrate

    • Butanal

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Hydrochloric acid (HCl), 1 M

    • Sodium hydroxide (NaOH), 1 M

    • Diethyl ether

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve L-histidine hydrochloride monohydrate (1 equivalent) in a minimal amount of deionized water in a round-bottom flask.

    • Adjust the pH of the solution to approximately 8-9 with 1 M NaOH.

    • Add methanol to the flask to create a co-solvent system (e.g., 1:1 water:methanol).

    • Add butanal (1.2 equivalents) to the solution and stir the mixture at room temperature for 2 hours to facilitate imine formation.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (2 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Quench the reaction by carefully adding 1 M HCl until the pH is acidic (pH ~2-3).

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Wash the aqueous layer with diethyl ether (3x) to remove any unreacted butanal and other organic impurities.

    • The aqueous solution containing the product can be purified by ion-exchange chromatography or used directly in the next step after careful drying (lyophilization).

Protocol 3.1.2: Synthesis of N-α-Fmoc-N(im)-Trt-N-α-Butyl-L-histidine

This protocol describes the protection of the synthesized N-α-Butyl-L-histidine for use in Fmoc-SPPS. The trityl (Trt) group is a common and effective protecting group for the histidine imidazole side chain.[3][4][5]

  • Materials:

    • N-α-Butyl-L-histidine

    • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

    • Trityl chloride (Trt-Cl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Sodium bicarbonate, saturated aqueous solution

    • Citric acid, 5% aqueous solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Imidazole Protection (Tritylation): a. Suspend N-α-Butyl-L-histidine (1 equivalent) in anhydrous DMF. b. Add DIPEA (2.2 equivalents) and stir until the amino acid is fully dissolved. c. Add trityl chloride (1.1 equivalents) portion-wise and stir the reaction at room temperature overnight. d. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to obtain N(im)-Trt-N-α-Butyl-L-histidine.

    • α-Amino Protection (Fmocylation): a. Dissolve the purified N(im)-Trt-N-α-Butyl-L-histidine (1 equivalent) in a mixture of 1,4-dioxane and saturated sodium bicarbonate solution. b. Add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. d. After completion, acidify the reaction mixture to pH 2-3 with 5% citric acid. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the final product, Fmoc-N-Butyl-L-His(Trt)-OH, by silica gel chromatography.

Stage 2: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the bulky, N-alkylated Fmoc-N-Butyl-L-His(Trt)-OH into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent side reactions.

Protocol 3.2.1: General Fmoc-SPPS Cycle

This protocol outlines a standard manual Fmoc-SPPS cycle. Automated synthesizers will follow a similar sequence of steps.

spss_cycle start Start with Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Resin-Bound Peptide (n+1) wash2->end

Sources

Method

Procedures for protecting group removal in N-Butyl-L-histidine synthesis

Application Note: Regioselective Synthesis of N-Butyl-L-Histidine – Advanced Protocols for Protecting Group Cleavage Target Audience: Researchers, peptide chemists, and drug development professionals. Application Area: P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of N-Butyl-L-Histidine – Advanced Protocols for Protecting Group Cleavage

Target Audience: Researchers, peptide chemists, and drug development professionals. Application Area: Peptidomimetics, targeted drug delivery systems, and modified amino acid synthesis.

Mechanistic Rationale for Regioselective Alkylation

The synthesis of alkylated histidine derivatives, such as


-butyl-L-histidine and 

-butyl-L-histidine, is a critical operation in the development of protease-resistant peptidomimetics and enhanced drug delivery vehicles. The fundamental challenge in histidine chemistry is its dual-nucleophile nature: the molecule possesses both a primary

-amine and an imidazole ring containing two distinct nitrogens (

and

). The unique imidazole ring presents significant challenges, including a high propensity for racemization and susceptibility to unwanted side-chain acylation or alkylation[1].

To achieve regioselective butylation, orthogonal protecting group strategies must be employed.

  • For

    
    -alkylation:  The imidazole ring must be masked. The bulky trityl (Trt) group is the industry standard, as it effectively shields the 
    
    
    
    imidazole nitrogen through extreme steric hindrance, preventing side reactions while leaving the
    
    
    -amine available for reductive amination with butyraldehyde[2].
  • For

    
    -alkylation:  The 
    
    
    
    -amine is temporarily masked using a tert-butyloxycarbonyl (Boc) group, directing the butyl halide exclusively to the imidazole ring.

Because both pathways culminate in the mandatory removal of these protecting groups, understanding the causality behind the cleavage chemistry and scavenger selection is paramount to preserving the stereochemical integrity of the final product[3].

Protecting Group Dynamics & Quantitative Parameters

The selection of cleavage reagents and scavengers is dictated by the thermodynamic stability of the carbocations generated during deprotection. The table below summarizes the quantitative and mechanistic parameters for the most common histidine protecting groups.

Protecting GroupTarget MoietyCleavage CocktailScavenger RequirementMechanistic Rationale for Cleavage Conditions
Trityl (Trt) Imidazole (

)
95% TFA2.5% TIPS, 2.5% H

O
Acid-labile. Generates a highly stable trityl carbocation that requires a strong hydride donor (TIPS) to prevent re-alkylation.
tert-Butyloxycarbonyl (Boc)

-Amine
50% TFA in DCMNone / Optional H

O
Acid-labile. Decomposes into isobutylene gas and CO

. The gaseous byproducts drive the reaction forward without heavy scavengers.
2,4-Dinitrophenyl (Dnp) Imidazole (

)
20% ThiophenolN/AStable to acid. Cleaved via nucleophilic aromatic substitution (thiolysis) using a thiol base.
Tosyl (Tos) Imidazole (

)
Anhydrous HFAnisole / p-CresolRequires extremely strong acid. Scavengers are required to prevent electrophilic aromatic substitution on the imidazole ring.

Synthetic Workflows

SynthesisWorkflow Start L-Histidine Path1 Protect Imidazole (Trt-Cl) Start->Path1 Path2 Protect alpha-Amine (Boc2O) Start->Path2 Alk1 Reductive Amination (Butyraldehyde, NaBH3CN) Path1->Alk1 Alk2 Alkylation (Butyl Bromide, Base) Path2->Alk2 Deprot1 Trt Deprotection (TFA / TIPS / H2O) Alk1->Deprot1 Deprot2 Boc Deprotection (TFA / DCM) Alk2->Deprot2 Prod1 N(alpha)-Butyl-L-histidine Deprot1->Prod1 Prod2 N(tau)-Butyl-L-histidine Deprot2->Prod2

Caption: Workflow for the regioselective synthesis and deprotection of N-butyl-L-histidine derivatives.

Self-Validating Deprotection Protocols

The following protocols are engineered to be self-validating, meaning the physical or visual changes during the procedure confirm the mechanistic success of the step.

Protocol A: Acidolytic Cleavage of the Trityl (Trt) Group

Objective: Deprotection of


-Butyl-His(Trt)-OH to yield 

-Butyl-L-histidine.
  • Preparation: Thoroughly dry the

    
    -Butyl-His(Trt)-OH intermediate under a high vacuum. Residual moisture can prematurely dilute the acid, altering the cleavage kinetics.
    
  • Cocktail Formulation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H

    
    O (v/v/v).
    
    • Causality: The Trt group is removed during this strong acid cleavage step, which presents significant challenges in preventing side reactions from the liberated trityl cation[2]. TIPS acts as a critical hydride donor, permanently quenching the trityl cation into inert triphenylmethane.

  • Execution: Dissolve the protected amino acid in the cleavage cocktail at a ratio of 10 mL per gram of substrate. Stir at 25 °C for 90 minutes.

    • Self-Validation Check: Upon dissolution, the solution will rapidly transition to a deep yellow or bright orange hue. This color change is the direct spectroscopic signature of the liberated trityl cation in solution[2]. As TIPS quenches the cation, the color may slightly fade, validating the scavenger's activity.

  • Precipitation: Concentrate the reaction mixture under a gentle stream of nitrogen to approximately 25% of its original volume. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether (–20 °C).

    • Causality: The deprotected

      
      -Butyl-L-histidine precipitates instantly as a TFA salt, while the lipophilic triphenylmethane byproduct remains highly soluble in the ether phase, allowing for clean phase separation.
      
  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, resuspend the peptide pellet in fresh cold ether, and repeat the centrifugation twice. Dry the final white powder under a vacuum.

TritylMechanism Substrate His(Trt) Derivative Acid TFA (Protonation) Substrate->Acid H+ Intermediate Trityl Cation (+) + Deprotected His Acid->Intermediate Cleavage Scavenger TIPS (Hydride Donor) Intermediate->Scavenger Cation Interception Stable Triphenylmethane (Inert Byproduct) Scavenger->Stable Quenching

Caption: Mechanism of acidolytic Trt cleavage and subsequent trityl cation quenching by TIPS.

Protocol B: Acidolytic Cleavage of the Boc Group

Objective: Deprotection of Boc-His(


-Butyl)-OH to yield 

-Butyl-L-histidine.
  • Preparation: Ensure the starting material is entirely free of residual basic reagents from the prior alkylation step, as these will neutralize the TFA and halt the deprotection.

  • Cocktail Formulation: Prepare a 50:50 (v/v) mixture of TFA and Dichloromethane (DCM).

    • Causality: Unlike the Trt group, the Boc group does not form a stable, reactive carbocation that threatens the imidazole ring. Instead, it fragments into isobutylene and carbon dioxide. Therefore, complex scavengers like TIPS are unnecessary, simplifying the downstream purification process[1].

  • Execution: Chill the substrate to 0 °C in an ice bath. Slowly add the TFA/DCM cocktail (10 mL/g). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 45 minutes.

    • Self-Validation Check: Immediate effervescence (bubbling) will be observed upon the addition of the acid. This validates the decomposition of the Boc group into CO

      
       and isobutylene gas. The cessation of bubbling is a reliable macroscopic indicator that the deprotection is nearing completion.
      
  • Isolation: Evaporate the solvent and excess TFA under reduced pressure using a rotary evaporator. Triturate the resulting viscous oil with cold diethyl ether to precipitate the

    
    -butyl-L-histidine as a solid TFA salt. Filter and dry under a vacuum.
    

References

  • [3] Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at:[Link]

Sources

Application

Application Note: Modulating Peptide Hydrophobicity and Membrane Permeability via N-Butyl-L-Histidine Incorporation

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary In peptide drug development, the transition from an in vitro hit to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

In peptide drug development, the transition from an in vitro hit to an in vivo therapeutic is frequently derailed by poor membrane permeability and rapid proteolytic degradation. While native histidine (His) is invaluable for its proton-buffering capacity and metal coordination, its highly polar, amphoteric imidazole side chain can act as a thermodynamic barrier to lipid bilayer insertion[1].

This application note details the strategic incorporation of N-Butyl-L-histidine (an imidazole-alkylated derivative) to precisely modulate peptide hydrophobicity. By appending a four-carbon aliphatic chain to the imidazole nitrogen, researchers can dramatically increase the peptide's lipophilicity (logP), mask hydrogen-bond donors, and create a hydrophobic anchor that drives cell penetration and target engagement in cryptic lipophilic pockets[2][3].

Mechanistic Rationale: The Biophysics of Histidine Alkylation

To engineer highly permeable peptides, we must address the causality of membrane exclusion. The native histidine imidazole ring is heavily solvated in aqueous environments. For a peptide to passively diffuse across a cell membrane, it must first shed this hydration shell—a process carrying a high thermodynamic desolvation penalty.

The Causality of N-Butylation:

  • Hydrogen Bond Masking: Unmodified histidine contains both a hydrogen-bond donor (N-H) and an acceptor (N:) on its imidazole ring. Alkylation at the

    
     or 
    
    
    
    position permanently masks one of these polar nitrogens, neutralizing its ability to form restrictive hydrogen bonds with surrounding water molecules[3][4].
  • Hydrophobic Anchoring: The addition of the non-polar butyl group forces a localized reorganization of water. When the peptide encounters a lipid bilayer, the butyl chain rapidly inserts into the hydrophobic acyl core of the membrane to escape the aqueous phase, acting as a lipid anchor[2].

  • Proteolytic Shielding: The steric bulk of the butyl group creates a localized shield around the peptide backbone, preventing the accommodation of the peptide into the active sites of common endoproteases, thereby extending plasma half-life.

Mechanism His Native Histidine (Hydrophilic Imidazole) Alk N-Butyl Alkylation (Steric Shielding) His->Alk Chemical Modification Prop Reduced Desolvation Penalty (Increased logP) Alk->Prop Thermodynamic Shift Mem Lipid Bilayer Insertion (Hydrophobic Anchoring) Prop->Mem Biophysical Interaction

Fig 1. Mechanistic pathway of hydrophobicity modulation via histidine alkylation.

Quantitative Impact on Hydrophobicity

The modulation of hydrophobicity can be empirically tracked via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and theoretical partition coefficient (logP) calculations. The table below summarizes the physicochemical shifts induced by various imidazole alkylations relative to the native residue.

Table 1: Comparative Physicochemical Properties of Histidine Derivatives

Amino Acid ResidueImidazole ModificationEstimated

logP (vs. Native)
Relative RP-HPLC Shift (

, min)*
Primary Functional Impact
L-Histidine (Native) None0.000.0Baseline amphipathicity[1]
N-Methyl-L-Histidine

-Methylation
+0.45+1.2Slight lipophilicity increase
N-Butyl-L-Histidine

-Butylation
+1.80+4.5Significant membrane anchoring[2]
1-Benzyl-L-Histidine

-Benzylation
+2.10+5.8High lipophilicity, aromatic stacking

*Note:


 values are representative estimates based on a standard C18 column using a 0.1% TFA Water/Acetonitrile gradient at pH 2.0.

Experimental Protocols

To ensure a self-validating system, the following protocols cover the synthesis of the modified peptide, the analytical validation of its hydrophobicity, and the functional validation of its membrane interaction.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-Butyl-His Peptides

Standard Fmoc-based SPPS must be optimized when incorporating bulky unnatural amino acids. The steric hindrance introduced by the butyl group on the imidazole ring can reduce coupling efficiency of the subsequent amino acid.

Materials:

  • Rink Amide AM resin (loading 0.5 mmol/g)

  • Fmoc-N(

    
    )-butyl-L-histidine
    
  • Coupling Reagents: HATU, HOAt, DIPEA

  • Solvents: DMF, DCM, 20% Piperidine in DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove residual base, which could trigger premature side reactions.

  • Coupling the Modified Residue:

    • Pre-activate 4 equivalents (0.4 mmol) of Fmoc-N-butyl-L-histidine with 3.9 eq HATU and 4 eq HOAt in DMF.

    • Add 8 eq DIPEA. Causality: HOAt is prioritized over HOBt here because its nitrogen atom provides a neighboring-group effect that accelerates the coupling of sterically hindered residues[2].

    • Add the mixture to the resin and agitate for 2 hours at room temperature (or utilize microwave assistance at 50°C for 15 minutes).

  • Subsequent Coupling: The coupling of the amino acid directly following the N-butyl-His residue must be double-coupled using the same HATU/HOAt chemistry to overcome the steric shield of the butyl chain.

  • Cleavage: Cleave the peptide using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow R 1. Resin Swelling (DMF, 30 min) D 2. Fmoc Deprotection (20% Piperidine) R->D C 3. Amino Acid Coupling (Fmoc-His(N-Butyl)-OH + HATU) D->C W 4. Stringent Washing (DMF / DCM) C->W CL 5. TFA Cleavage (TFA/TIPS/H2O) W->CL P 6. RP-HPLC Validation (C18 Column) CL->P

Fig 2. Solid-phase peptide synthesis workflow for N-Butyl-L-histidine incorporation.

Protocol B: RP-HPLC Hydrophobicity Profiling

To validate that the alkylation successfully modulated the peptide's intrinsic hydrophobicity, perform a comparative retention time analysis against the native peptide[1].

Step-by-Step Methodology:

  • Column Preparation: Equilibrate an analytical C18 column (e.g., Zorbax XDB C18, 4.6 × 150 mm) with 95% Solvent A (Water + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA).

  • Sample Injection: Inject 20 µL of a 1 mg/mL solution of both the wild-type and the N-butyl-mutant peptide.

  • Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1.0 mL/min.

  • Data Analysis: Record the retention time (

    
    ). The N-butyl-L-histidine peptide will elute significantly later than the native peptide. Causality: The TFA ion-pairs with the basic residues, neutralizing their charge and forcing the chromatography to rely purely on the hydrophobic interaction between the butyl chain and the C18 stationary phase[1].
    
Protocol C: Liposome Permeability Assay (Self-Validating Functional Assay)

To prove that the increased logP translates to biological membrane insertion, utilize a carboxyfluorescein (CF) leakage assay using Large Unilamellar Vesicles (LUVs)[2].

Step-by-Step Methodology:

  • LUV Preparation: Hydrate a lipid film (e.g., DOPC/DOPG 70:30) with a buffer containing 50 mM self-quenching Carboxyfluorescein (CF). Extrude through a 100 nm polycarbonate membrane.

  • Purification: Remove unencapsulated CF via size-exclusion chromatography (Sephadex G-50).

  • Assay Execution: In a fluorimeter cuvette, mix the LUVs with the N-butyl-L-histidine peptide at varying concentrations (e.g., 1 to 10 µM).

  • Measurement: Monitor fluorescence emission at 520 nm (excitation 492 nm).

  • Causality & Validation: As the hydrophobic butyl group anchors into the LUV, it disrupts lipid packing, causing CF to leak and dequench. The degree of fluorescence increase directly correlates to the peptide's membrane permeability. Complete lysis (100% leakage) is established by adding 0.1% Triton X-100 at the end of the run.

References

  • Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5KfWVZ028WbWxUUHJfF_ak2WSYRuGnoh0PQF6j-vi8zqLajYFXRToM8hKo4lV4FstwJGC6yCr9qSX8oKhUtABD5k_GC-du6p4OQY0I1sRnZ56ulsXkBcRFO-f-Nn3luV46AgN7WZF4BgpR86cGDOTLxRhLn_dVzJF7GGXylncuxT0C9gZYiwKsG6ZITEkp22iOIwnw4_Jf1wpKy3G6Tw1_Dz1dmb3C4rQLvXgU7TdFQw-fCGoxh-mm6o1EYjk5nM=]
  • Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - nih.gov -[https://vertexaisearch.cloud.google.
  • Discovery of Short Peptides Exhibiting High Potency against Cryptococcus neoformans - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF0-BBZQIhKdksbLU43_f238d_tlDuCBw5VaaeccprUmh06uKSuS6au8VyDAJvs0m54vP9TcSTBU3H4C6Qed6gtdsrPKlzMpc3uoPlnSoOwvNZlpIWUCBtU_mEHAkfKcxpe_kx]
  • Mono-Anionic Phosphopeptides Produced by Unexpected Histidine Alkylation Exhibit High Plk1 Polo-Box Domain-Binding Affinities and Enhanced Antiproliferative Effects in HeLa Cells - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECdfxTDsR0c47HVMntw2unJG1cck4icKmKC64SdzXQA0341jjYd4chtrLQ9otEkkKWN9I0PdJIef-NaCMzotE7UjbcWS1HsCF9K_Vh8PM9-qUEnSrDuXRVhU14KzM1ZEBUW24sj5wyTmEf77HrZ9YW98WloBXK_dIAfRFDkwEPfJEQCkcDEWxPM6Nm7xJQOjT4G6xYQOyZBtxs_PLrWkmNyVQOInpK_m7gC99cptzFzULs8i9-r6qVbBHkTaRQSk-xkzdT-9LDy4Ro9fwZdG6-0-fyXpnb5l6d526kDxi3AdFsVVwuC0BMKxjtczve4fK5OHuJK6x7GWrc28AEt-b5zEPyG1ce2p-nHvY_F_S152RURS1AfDIMBF5A38HDPYw=]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-Butyl-L-histidine synthesis reactions

The following guide is structured as a Tier 3 Technical Support Knowledge Base for chemical synthesis. It addresses the specific challenges of synthesizing -Butyl-L-histidine (modification of the backbone amine), while d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for chemical synthesis. It addresses the specific challenges of synthesizing


-Butyl-L-histidine  (modification of the backbone amine), while distinguishing it from imidazole ring alkylation.

Technical Support Center: -Butyl-L-Histidine Synthesis

Ticket Category: Organic Synthesis / Peptide Mimetics Status: Active Subject: Yield Optimization & Troubleshooting for Reductive Alkylation of L-Histidine

Executive Summary & Mechanism

The Core Challenge: Synthesizing


-butyl-L-histidine presents a "Solubility vs. Reactivity" paradox. L-Histidine is a zwitterion, soluble only in water or highly polar media, while standard reductive amination reagents (like Sodium Triacetoxyborohydride - STAB) degrade in water or react poorly in methanol. Furthermore, direct alkylation with butyl halides typically results in unwanted imidazole ring alkylation (

or

) rather than the desired

-amine modification.

The Solution: The "Golden Path" protocol utilizes Reductive Alkylation (Reductive Amination) rather than direct substitution. This method relies on the formation of a Schiff base (imine) between L-Histidine and Butyraldehyde, followed by selective reduction.

Reaction Mechanism Visualization

The following diagram illustrates the pathway and critical control points to prevent side reactions.

ReactionPathway His L-Histidine (Zwitterion) Imine Imine Intermediate (Schiff Base) His->Imine pH 5-6 MeOH/H2O Side2 Side Product: Ring Alkylation (Rare in Red. Am.) His->Side2 Direct Alkyl. Route (Avoid this!) Ald Butyraldehyde Ald->Imine Product N-alpha-Butyl-L-Histidine (Target) Imine->Product Hydride Transfer Reductant Reducing Agent (NaBH3CN or STAB) Reductant->Product Side1 Side Product: Over-alkylation (N,N-dibutyl) Product->Side1 Excess Aldehyde Uncontrolled pH

Caption: Figure 1. Reaction pathway for the reductive alkylation of L-Histidine. Note that the direct alkylation route (red dashed line) is avoided to prevent ring isomers.

Standard Operating Procedures (SOPs)

We provide two protocols based on your starting material's solubility profile.

Protocol A: The "High Purity" Route (Recommended)

Best for: High yield, ease of purification, avoiding water-induced reagent decomposition. Pre-requisite: Requires L-Histidine Methyl Ester (commercially available or easily synthesized) instead of free acid.

  • Solvation: Dissolve L-Histidine Methyl Ester HCl (1.0 eq) in dry 1,2-Dichloroethane (DCE) or THF .

  • Base Neutralization: Add DIPEA (1.0 eq) to neutralize the HCl salt.

  • Imine Formation: Add Butyraldehyde (1.05 eq). Stir for 30–60 minutes at room temperature.

    • Why: Pre-forming the imine prevents the reducing agent from reducing the aldehyde directly.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq). Stir for 2–4 hours.

    • Technical Note: STAB is milder than NaBH4 and will not reduce the aldehyde as quickly as it reduces the imine, minimizing byproducts [1].

  • Quench & Hydrolysis: Quench with saturated NaHCO3. Extract with DCM.

  • De-protection (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water (1:1) at 0°C for 1 hour.

Protocol B: The "Direct Aqueous" Route

Best for: Free L-Histidine (zwitterion), avoiding protection/deprotection steps.

  • Buffer Prep: Prepare a solvent system of Methanol:Water (3:1) containing 1% Acetic Acid.

    • Why: The acetic acid buffers the pH to ~5–6, which catalyzes imine formation without protonating the amine so much that it becomes non-nucleophilic [2].

  • Reactants: Suspend L-Histidine (1.0 eq) and Butyraldehyde (1.2 eq) in the solvent.

  • Reduction: Add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) in portions.

    • Critical: Do NOT use STAB here; it decomposes rapidly in water. NaBH3CN is stable at pH 5–7.

  • Stir: React for 12–16 hours.

  • Workup: Concentrate in vacuo. The residue will contain boron salts. See "Purification" below.

Troubleshooting & Optimization (FAQs)

Ticket #001: Low Conversion / Yield

User Report: "I see a lot of unreacted Histidine on TLC/LCMS."

Root CauseDiagnosticCorrective Action
Imine Instability pH checkEnsure pH is 5.0–6.0 . If too acidic (pH < 4), the amine is protonated (

) and cannot attack the aldehyde. If too basic (pH > 7), the carbinolamine intermediate doesn't dehydrate to the imine.
Wet Solvent (Protocol A) Cloudiness in DCESTAB is moisture sensitive.[1] Ensure glassware is flame-dried and DCE is anhydrous.
Steric Bulk N/AButyraldehyde is relatively unhindered. If yield is low, increase reaction time to 24h or add Molecular Sieves (3Å) to scavenge water during imine formation.
Ticket #002: Over-Alkylation (Dialkylation)

User Report: "I am getting


-dibutyl-L-histidine."
  • Mechanism: The product (

    
    -butyl-His) is a secondary amine, which is actually more nucleophilic than the primary amine starting material. It competes for the aldehyde.
    
  • Fix:

    • Slow Addition: Add the Butyraldehyde via syringe pump over 1 hour.

    • Stoichiometry: Strictly limit Butyraldehyde to 0.95 – 1.0 eq . Do not use excess.

    • Stepwise: Ensure imine formation is complete (30-60 mins) before adding the reducing agent (Protocol A).

Ticket #003: Regioselectivity (Ring vs. Backbone)

User Report: "Is my butyl group on the imidazole ring?"

  • Verification: Check NMR.

    • 
      -butyl (Desired):  The 
      
      
      
      -proton signal (usually ~3.5-4.0 ppm) will shift slightly, and you will see coupling to the butyl chain. The imidazole protons (
      
      
      ) will remain roughly unchanged compared to the parent.
    • 
      -butyl (Undesired):  Significant chemical shift change in the imidazole protons.
      
  • Prevention:

    • Avoid using Alkyl Halides (Butyl bromide/iodide) and base (NaH/K2CO3). This promotes ring alkylation [3].

    • Stick to Reductive Amination . The imidazole nitrogen is not nucleophilic enough to form a stable imine with the aldehyde under these mild conditions.

Purification of the Zwitterion

The most common failure point is isolating the polar product from the reaction soup (boron salts, inorganic buffers).

Method 1: Ion Exchange (Best for Protocol B)

  • Use a cation exchange resin (e.g., Dowex 50W-X8 ).

  • Load the crude aqueous mixture onto the column (H+ form).

  • Wash with water to remove anions, aldehyde, and boron salts.

  • Elute the product with 1M - 2M NH4OH or Pyridine.

  • Lyophilize to obtain the white solid.

Method 2: Reverse Phase Flash (C18)

  • Use a C18 column.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Histidine derivatives are polar; they elute early. The butyl chain adds lipophilicity, helping separation from unreacted Histidine.

Decision Tree for Protocol Selection

DecisionTree Start Start: Select Protocol Q1 Can you use Histidine Methyl Ester? Start->Q1 Yes Yes Q1->Yes No No (Must use Free Acid) Q1->No RouteA Protocol A (STAB) Solvent: DCE/THF High Yield, Low Side Rxn Yes->RouteA RouteB Protocol B (NaCNBH3) Solvent: MeOH/Water Requires Boron Cleanup No->RouteB PurifyA Purification: Acid/Base Extraction or SiO2 Column RouteA->PurifyA PurifyB Purification: Dowex Ion Exchange or Prep HPLC RouteB->PurifyB

Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on starting material availability.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Kaur, N., et al. (2004). "Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines.

  • BenchChem Technical Support. (2025).

Sources

Optimization

Technical Support Center: L-Histidine N-Alkylation &amp; Racemization Control

This Technical Support Guide is structured to address the complex challenges of L-Histidine N-alkylation. It distinguishes between -amino alkylation and imidazole side-chain alkylation , as the racemization mechanisms an...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is structured to address the complex challenges of L-Histidine N-alkylation. It distinguishes between


-amino alkylation  and imidazole side-chain alkylation , as the racemization mechanisms and prevention strategies differ fundamentally for each.

Ticket Type: Method Development / Troubleshooting Subject: Preventing Racemization during N-Alkylation of L-Histidine Status: Open Assigned Specialist: Senior Application Scientist

Core Mechanistic Insight: The "Scorpion Sting"

Before attempting any protocol, you must understand why Histidine is uniquely prone to racemization compared to other amino acids.

The Problem: The imidazole ring is not just a passive bystander.[1][2] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-nitrogen (N

, or N-1) acts as an intramolecular base.[2][3] When the carboxyl group is activated (or during specific alkylation conditions), this nitrogen can abstract the

-proton, forming a planar enolate.[1] This is often called the "Scorpion Sting" mechanism because the side chain curls back to attack the backbone.

The Solution: You must block the N


 position or render it non-nucleophilic during the reaction.
Visualization: The Intramolecular Racemization Pathway

The following diagram illustrates the specific failure mode you are trying to prevent.

HistidineRacemization L_His L-Histidine Derivative (Activated) Transition Intramolecular Proton Abstraction (by N-pi) L_His->Transition Unprotected N-pi Enolate Planar Enolate (Achiral Intermediate) Transition->Enolate Loss of H-alpha Reprotonation Reprotonation (Non-Stereoselective) Enolate->Reprotonation Racemic Mix of L- and D-Histidine Reprotonation->Racemic 50/50 Probability

Caption: Figure 1. The "Self-Catalyzed" racemization mechanism where the imidazole N-pi nitrogen abstracts the alpha-proton.

Decision Matrix: Which Nitrogen are you Alkylating?

Histidine has three nucleophilic nitrogens. Your strategy depends entirely on your target.

Target NitrogenCommon ApplicationRacemization RiskPrimary Prevention Strategy

-Amine (

)
N-terminal modification, PeptidomimeticsModerate Use mild reductive amination; avoid direct alkylation with strong bases.
Imidazole

(N-3)
Methyl-histidine analogs, biological probesHigh Requires protection of

to prevent regiochemical scrambling and racemization.
Imidazole

(N-1)
Rare, specific biological mimicsVery High Requires steric blocking of

and strictly controlled base usage.

Validated Protocols

Protocol A: -Alkylation (Backbone)

Goal: Mono-alkylation of the


-amine without racemizing the chiral center.
Method:  Reductive Amination (Superior to direct alkyl halide substitution).

Reagents:

  • L-Histidine derivative (e.g., H-His(Trt)-OMe)

  • Aldehyde (R-CHO)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaCNBH

    
    
    
  • Solvent: DCE (1,2-Dichloroethane) or MeOH

Step-by-Step:

  • Protection: Ensure the imidazole is protected (Trt is standard).[1] If the imidazole is free, the aldehyde will react with the side chain.

  • Imine Formation: Dissolve H-His(Trt)-OMe (1.0 eq) and the Aldehyde (1.1 eq) in DCE.

  • Reduction: Add STAB (1.5 eq) immediately. Do not wait for pre-formation of the imine if using STAB; it is mild enough to reduce the imine selectively over the aldehyde.

    • Critical Check: Maintain pH ~5-6 using catalytic acetic acid if the reaction is sluggish.

  • Quench: Quench with saturated NaHCO

    
    .
    
  • Purification: Extract with DCM.

Why this prevents racemization: It avoids the formation of the oxazolone intermediate and does not require strong bases (like NaH) that would strip the


-proton.
Protocol B: Regioselective Imidazole Alkylation ( -Methylation)

Goal: Creating


-methyl histidine (common in drug discovery) without touching the chiral center.
Method:  The "Benoiton" Strategy using specific protecting groups.

Reagents:

  • Substrate: Boc-His(Trt)-OH is unsuitable for direct methylation. Use Boc-His-OMe (Start with side-chain unprotected).

  • Alkylating Agent: Methyl Iodide (MeI).

  • Base: Avoid NaH . Use mild bases like Cs

    
    CO
    
    
    
    or specific protecting group direction.

The "Self-Validating" Workflow:

  • Block the

    
    :  To alkylate 
    
    
    
    , you must sterically hinder or protect
    
    
    .
    • Strategy: Use Boc-His(Bom)-OMe . The Bom (Benzyloxymethyl) group on

      
       forces alkylation to the 
      
      
      
      position and simultaneously suppresses the "Scorpion Sting" racemization mechanism [1].
  • Alkylation:

    • Dissolve Boc-His(Bom)-OMe in DMF.

    • Add MeI (1.1 eq).

    • Stir at room temperature. Do not heat.

  • Deprotection: Remove Bom via hydrogenolysis (H

    
    /Pd-C) or HF, leaving the methyl group on 
    
    
    
    .

Troubleshooting Guide (FAQ)

Ticket #1: "I am seeing 15-20% D-Enantiomer after reaction."

Root Cause Analysis: You likely used a base that was too strong (pKa > 15) or allowed the temperature to spike. Corrective Action:

  • Switch Bases: If using NaH or LiHMDS, stop immediately. Switch to Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    or BEMP . These are sufficient to deprotonate the imidazole (pKa ~14) but kinetically slower at removing the
    
    
    -proton (pKa ~21 in esters).
  • Check Solvent: Avoid pure DMSO if using strong bases; it enhances basicity. Use DMF or DCM/DMF mixtures.

Ticket #2: "I cannot control Regioselectivity (N-tau vs N-pi mixtures)."

Root Cause Analysis: Tautomerism.[4] In solution, the proton shuttles between


 and 

. Corrective Action:
  • The Trityl Trick: Use Trityl (Trt) protection.[1] Trityl is bulky and predominantly sits on the

    
     nitrogen.
    
    • If you want ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       alkylation: Use Trt to block 
      
      
      
      .[1] Alkylate
      
      
      using Mitsunobu conditions (Alcohol + PPh
      
      
      + DIAD). This is a neutral, non-basic method that virtually eliminates racemization [2].
    • If you want ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       alkylation: You need to block 
      
      
      
      .[1] This is harder. Use N-phenacyl or Bom protection on
      
      
      as described in Protocol B.
Ticket #3: "My yield is low due to diketopiperazine (DKP) formation."

Root Cause Analysis: If you are alkylating a dipeptide containing His-Pro or His-Gly, the free amine attacks the ester intramolecularly. Corrective Action:

  • Use Tert-butyl esters (OtBu) instead of Methyl/Ethyl esters. The steric bulk prevents DKP formation.

Visual Troubleshooting Workflow

Use this logic flow to determine your experimental setup.

TroubleshootingFlow Start Start: N-Alkylation of L-His Target Which Nitrogen? Start->Target Alpha Alpha-Amine (Backbone) Target->Alpha Imidazole Imidazole (Side Chain) Target->Imidazole MethodA Method: Reductive Amination (Aldehyde + STAB) Alpha->MethodA Regio Desired Regioisomer? Imidazole->Regio N_Tau N-Tau (N-3) Regio->N_Tau N_Pi N-Pi (N-1) Regio->N_Pi Sol_Tau Use N-Pi Protection (e.g., 3-Bom) + Mild Base N_Tau->Sol_Tau Sol_Pi Use N-Tau Protection (e.g., Trt) + Mitsunobu N_Pi->Sol_Pi

Caption: Figure 2. Decision tree for selecting the correct reagents based on regioselectivity requirements.

References

  • BenchChem Technical Support. (2025).[1][2][5] Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu. Retrieved from

  • Qian, W., Liu, F., & Burke, T. R. (2011).[6] Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue under Mitsunobu Conditions.[6][7] The Journal of Organic Chemistry, 76(21), 8885–8890.[6]

  • Jones, J. H., & Ramage, W. I. (1978).[8] An approach to the prevention of racemisation in the synthesis of histidine-containing peptides.[1][2][5][9][10][11][12] Journal of the Chemical Society, Chemical Communications, (11), 472-473.[8] [8]

  • Papini, A., et al. (1992).[9] Alkylation of histidine with maleimido-compounds. International Journal of Peptide and Protein Research, 39(4), 348-355.[9]

  • Du Vigneaud, V., & Behrens, O. K. (1937).[11] A Method for Protecting the Imidazole Ring of Histidine During Certain Reactions.[1][2][5][6][7][9][10][11] Journal of Biological Chemistry, 117, 27-36.[11]

Sources

Troubleshooting

Technical Support Center: Optimizing Preparative HPLC Purification of N-Butyl-L-histidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of modified amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of modified amino acids.

N-Butyl-L-histidine presents a unique chromatographic challenge. While the N-butyl substitution imparts a degree of localized hydrophobicity, the molecule retains a highly polar zwitterionic backbone and a basic imidazole ring (pKa ~6.0). This combination frequently leads to poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary interactions, and scale-up bottlenecks.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and validated protocols to ensure high-yield, high-purity isolation of N-Butyl-L-histidine[1].

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does N-Butyl-L-histidine elute in the void volume on my standard C18 column?

The Mechanism: N-Butyl-L-histidine is highly polar. At a neutral pH, the molecule exists primarily in a zwitterionic state, making it highly hydrophilic. Standard C18 stationary phases rely on hydrophobic interactions, which are insufficient to retain the charged histidine derivative, causing it to wash out with the void volume[2]. The Solution:

  • Ion-Pairing Chromatography: Introduce 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The hydrophobic trifluoroacetate anion pairs with the positively charged alpha-amino and imidazole groups. This neutralizes the charge and forms a more hydrophobic complex that successfully partitions into the C18 stationary phase[3].

  • Alternative Stationary Phases: If RP-HPLC fails even with ion-pairing, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode anion-exchange column (e.g., BIST B+), which utilizes a multi-charged negative buffer bridge to retain positively charged analytes[4].

Q2: I am experiencing severe peak tailing (Asymmetry Factor > 1.5). How do I correct this?

The Mechanism: Peak tailing for basic compounds like histidine derivatives is almost always caused by secondary electrostatic interactions. Silica-based columns contain residual unreacted silanol groups (Si-OH). Above pH 3.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The positively charged imidazole ring of N-Butyl-L-histidine binds strongly to these sites, causing the analyte to drag or "tail" as it elutes[2][5]. The Solution:

  • Lower the Mobile Phase pH: Drop the pH of your mobile phase below 3.0 (using 0.1% TFA or Formic Acid). This protonates the residual silanols, neutralizing their negative charge and eliminating the secondary electrostatic attraction[5].

  • Use a Fully End-Capped Column: Ensure your preparative column is heavily end-capped or utilizes a sterically protected bridged-silica structure to physically block analytes from reaching residual silanols[2].

Q3: My analytical peaks look great, but my preparative peaks are fronting and merging with impurities. What went wrong?

The Mechanism: Peak fronting (shark-fin shape) during scale-up is a classic symptom of column mass overload or volume overload . When the sample concentration exceeds the binding capacity of the stationary phase at the column head, the excess analyte is forced forward down the column prematurely[5][6]. The Solution: Conduct a systematic loading capacity study. Dissolve the crude N-Butyl-L-histidine in the initial mobile phase conditions (e.g., 5% organic) to ensure it focuses as a narrow band at the column inlet. Scale up the injection volume strictly according to the ratio of the column cross-sectional areas (radius squared).

Part 2: Visualizing the Logic and Workflows

Troubleshooting Decision Matrix

Troubleshooting Start Issue: Poor Peak Shape or Retention CheckRet Is Retention Time < 2 min? (Eluting in Void) Start->CheckRet AddTFA Add 0.1% TFA (Induce Ion-Pairing) CheckRet->AddTFA Yes CheckTail Is Peak Tailing (As > 1.5)? CheckRet->CheckTail No LowerPH Lower pH < 3.0 (Protonate Silanols) CheckTail->LowerPH Yes CheckLoad Is Peak Fronting? CheckTail->CheckLoad No ReduceLoad Reduce Injection Volume (Prevent Mass Overload) CheckLoad->ReduceLoad Yes

Logical workflow for troubleshooting N-Butyl-L-histidine HPLC peak abnormalities.

Preparative Scale-Up Workflow

ScaleUp A 1. Analytical Scouting B 2. Loading Capacity Study A->B C 3. Calculate Scale-Up Factor B->C D 4. Preparative Run C->D E 5. Fraction Collection D->E

Step-by-step workflow for scaling up from analytical to preparative HPLC.

Part 3: Data Presentation & Optimization Parameters

To optimize the mobile phase for N-Butyl-L-histidine, you must balance retention, peak symmetry, and volatility (for post-purification lyophilization).

Table 1: Impact of Mobile Phase Modifiers on N-Butyl-L-histidine

Modifier / AdditiveConcentrationTarget pHEffect on RetentionEffect on Peak SymmetryVolatility for Lyophilization
None (Water/ACN)N/A~6.5Very Poor (Void)Severe TailingExcellent
Formic Acid0.1% v/v~2.7ModerateImprovedExcellent
Trifluoroacetic Acid (TFA) 0.1% v/v ~2.0 Excellent (Ion-Pairs) Excellent (Sharp) Good (Leaves TFA salt)
Phosphate Buffer50 mM2.5GoodExcellentPoor (Non-volatile)

Scientist's Note: 0.1% TFA is the industry standard for peptide and modified amino acid purification because it simultaneously lowers the pH to suppress silanol ionization and acts as a hydrophobic ion-pairing agent[1][3].

Table 2: Linear Scale-Up Parameters (Analytical to Preparative)

ParameterAnalytical ColumnSemi-Prep ColumnPreparative Column
Internal Diameter (ID) 4.6 mm10.0 mm21.2 mm
Length 250 mm250 mm250 mm
Flow Rate 1.0 mL/min4.7 mL/min21.2 mL/min
Typical Injection Vol. 10 - 50 µL50 - 250 µL200 - 1000 µL
Scale-Up Factor 1x~4.7x~21.2x

(Note: Scale-up factor is calculated as


, where r is the radius of the column[1].)

Part 4: Standard Operating Protocols (SOPs)

Protocol 1: Analytical Scouting & Gradient Optimization

Objective: Establish baseline retention and resolution before committing large amounts of crude sample to the preparative column[3].

  • System Preparation: Plumb an analytical HPLC system with a 4.6 x 250 mm C18 end-capped column (5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Sample Preparation: Dissolve 1 mg of crude N-Butyl-L-histidine in 1 mL of 5% Solvent B / 95% Solvent A. Causality: Dissolving the sample in a weak solvent ensures the analyte focuses as a tight band at the head of the column, preventing premature elution.

  • Scouting Gradient: Run a broad linear gradient from 5% B to 60% B over 20 minutes at 1.0 mL/min. Monitor UV absorbance at 210 nm and 220 nm (amide/imidazole absorption).

  • Calculate Focused Gradient: Identify the elution percentage of the target peak. Adjust the preparative gradient to start 5% below this elution point and end 5% above it, flattening the gradient slope to 0.5% B per minute to maximize resolution from closely eluting impurities[7].

Protocol 2: Preparative Scale-Up and Isolation

Objective: Purify bulk N-Butyl-L-histidine while maintaining the chromatographic performance achieved in Protocol 1.

  • Column Matching: Install a 21.2 x 250 mm preparative column packed with the exact same stationary phase chemistry and particle size as the analytical column[1][8].

  • Flow Rate Adjustment: Increase the flow rate to 21.2 mL/min to maintain the same linear velocity as the analytical run.

  • Injection: Inject the scaled-up sample volume (e.g., 500 µL). Ensure the sample loop is thoroughly flushed with the starting mobile phase.

  • Fraction Collection: Trigger fraction collection based on UV threshold or time-slicing. Collect fractions into clean glass tubes.

  • Post-Run Processing: Immediately analyze fractions via analytical HPLC. Pool fractions exceeding 98% purity. Lyophilize the pooled fractions promptly to isolate the purified N-Butyl-L-histidine as a TFA salt[3][9].

Part 5: References

  • Agilent Technologies. "Strategy for Preparative LC Purification." Agilent White Papers. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. Available at:[Link]

  • AAPPTec. "Peptide Purification." AAPPTec Technical Resources. Available at: [Link]

  • Polypeptide Group. "Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations." Polypeptide Publications. Available at:[Link]

  • SIELC Technologies. "HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine Lauryl Ester on BIST B+ Column." SIELC Applications. Available at:[Link]

  • MZ-Analysentechnik. "General tips for preparative HPLC Technical Note." MZ-AT Resources. Available at:[Link]

Sources

Optimization

Technical Support Center: Histidine Alkylation &amp; Regioisomer Resolution

The following technical guide is structured as a dynamic support center resource. It prioritizes the "Why" and "How" of resolving histidine regiochemistry, a notorious bottleneck in peptide mimetic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes the "Why" and "How" of resolving histidine regiochemistry, a notorious bottleneck in peptide mimetic synthesis.

Topic: Resolving


 vs 

Isomer Mixtures in Butyl-Histidine Synthesis Ticket ID: REGIO-HIS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Problem: The "Regioisomer Trap"

In histidine alkylation, you are fighting thermodynamics. The imidazole ring has two nitrogen atoms:

  • 
     (N-3, tele, "far"):  The nitrogen furthest from the alanine side chain.[1] It is sterically less hindered and thermodynamically more stable.
    
  • 
     (N-1, pros, "near"):  The nitrogen closest to the side chain.[1] It is sterically crowded.
    

The Trap: Direct alkylation of unprotected histidine with butyl bromide almost invariably yields a mixture favoring the


-butyl  isomer (typically 3:1 to 9:1 ratio). However, many bioactive targets (e.g., specific GPCR ligands or enzyme inhibitors) strictly require the 

-butyl
isomer.

This guide provides the protocols to diagnose your current mixture, synthesize the correct isomer selectively, and purify the results.

Module 1: Diagnostic Center (Identification)

How do I know which isomer I have?

Do not rely solely on LC-MS; both isomers have identical masses (


). You must use NMR to determine regiochemistry.
The "Cross-Peak" Logic (NOESY/ROESY)

The definitive proof of structure is the Nuclear Overhauser Effect (NOE). You are looking for spatial proximity between the butyl group protons and the histidine backbone.

Feature

-Butyl (Tele)

-Butyl (Pros)
NOE Correlation 1 Butyl


C2-H (Strong)
Butyl


C2-H (Strong)
NOE Correlation 2 Butyl


C4-H (Strong)
Butyl



-H /

-H
(Diagnostic)

C Shift (C5)
~115-118 ppm~125-128 ppm (Deshielded)

N Shift

is alkylated (~170 ppm)

is alkylated (~170 ppm)
Decision Tree for NMR Analysis

Use the following logic flow to interpret your spectra.

NMR_Logic Start Sample: Purified Isomer NOESY Run 2D NOESY (Mixing time: 500ms) Start->NOESY Check_Alpha Check Cross-peaks: Butyl CH2 to His α-H or β-H? NOESY->Check_Alpha Res_Pi Result: N-π (Pros) Isomer (Steric Proximity Confirmed) Check_Alpha->Res_Pi Yes (Correlation Visible) Check_C5 Check 13C NMR: C5 Shift > 125 ppm? Check_Alpha->Check_C5 No (Only Ring H Correlations) Check_C5->Res_Pi Yes Res_Tau Result: N-τ (Tele) Isomer (Thermodynamic Product) Check_C5->Res_Tau No (C5 ~115-118 ppm)

Figure 1: NMR decision matrix for assigning histidine regioisomers based on spatial proximity (NOE) and carbon chemical shifts.

Module 2: Synthesis Optimization (Prevention)

How do I make just the one I want?

To avoid difficult separations, you must control the reaction pathway using protecting group chemistry.

Protocol A: Targeting -Butyl (Thermodynamic Control)

Mechanism: Without steric steering, the alkyl group attacks the less hindered


.
  • Start: Boc-His-OMe (fully protected backbone).

  • Reagents: 1.1 eq Butyl Bromide, 2.0 eq

    
     (Base), DMF, 
    
    
    
    C.
  • Outcome: ~80%

    
    , ~20% 
    
    
    
    .
  • Action: Requires HPLC purification (see Module 3).

Protocol B: Targeting -Butyl (Steric Steering)

Mechanism: We must block the


 position. The Trityl (Trt) group is bulky and selectively protects 

, forcing the alkylating agent to attack

. However, standard alkylation on Trt-His is sluggish. The Mitsunobu Reaction is preferred here for precision.

Step-by-Step Protocol:

  • Starting Material: Boc-His(Trt)-OMe.

    • Note: The Trityl group sits on

      
      .
      
  • Quaternization (The Trick):

    • Dissolve Boc-His(Trt)-OMe in DCM.

    • Add Methyl Triflate (or Butyl Triflate if available, though difficult to handle) or use Butanol under Mitsunobu conditions.

    • Better Route: Use Boc-His-OMe (unprotected side chain) and protect the

      
       transiently? No.
      
    • Correct Route: Use N-alpha-Boc-His-OMe . React with Trityl Chloride . This gives

      
      -Trt-His .
      
    • Alkylation: React

      
      -Trt-His with Butyl Triflate  in DCM. This forces alkylation at 
      
      
      
      (forming a cationic imidazolium intermediate).
  • Deprotection:

    • The Trityl group falls off easily with dilute TFA, leaving the butyl group on

      
      .
      
Synthesis Pathway Diagram[2]

Synthesis_Pathways Start Boc-His-OMe Path_A Direct Alkylation (BuBr, Cs2CO3) Start->Path_A Path_B Trityl Protection (Trt-Cl) Start->Path_B Mix Mixture (Major: N-τ / Minor: N-π) Path_A->Mix Trt_Int N-τ-Trt Intermediate Path_B->Trt_Int Alk_B Alkylation (Bu-OTf) + Trt Removal Trt_Int->Alk_B Prod_Pi Pure N-π-Butyl His Alk_B->Prod_Pi

Figure 2: Synthetic pathways illustrating thermodynamic control (red) vs. steric steering (blue) to achieve regioselectivity.

Module 3: Purification Protocols (Remediation)

How do I separate the mess?

If you used Method A, you have a mixture.[2] Separation on standard Silica Flash Chromatography is often poor due to "streaking" of the imidazole.

HPLC Method (Reversed-Phase)

The pKa of the imidazole nitrogen changes slightly upon alkylation. We exploit this with pH control.[3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA (pH ~2) OR 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[2]

  • Strategy:

    • Low pH (TFA): Both isomers are protonated (cations). Separation is driven by hydrophobicity. The

      
      -butyl is slightly more hydrophobic and elutes later .
      
    • High pH (Bicarb): The imidazole is neutral. Separation is often better here.

      
      -butyl typically elutes earlier .
      
Data Table: Retention Behavior (Example)
Condition

-Butyl (Pros)

-Butyl (Tele)
Resolution (

)
0.1% TFA (pH 2) Elutes 1stElutes 2ndModerate
10mM

(pH 10)
Elutes 1stElutes 2ndHigh (Recommended)

FAQ: Troubleshooting & Pitfalls

Q: My yield is low (<30%) using Butyl Bromide. Why? A: Butyl bromide is moderately reactive. The histidine imidazole is a poor nucleophile when unprotonated, but bases like


 can cause racemization of the 

-carbon.
  • Fix: Switch to Butyl Iodide (more reactive) or use Butyl Triflate (highly reactive, requires cold temps).

Q: I see a third peak in my HPLC. What is it? A: This is likely the Bis-alkylated product (imidazolium salt). Both nitrogens have been butylated.

  • Fix: Reduce the equivalents of alkylating agent to 0.9 eq and recover unreacted starting material.

Q: How do I prevent racemization during alkylation? A: High temperatures and strong bases promote racemization.

  • Fix: Use "Finkelstein conditions" (Acetone, NaI) to generate Butyl Iodide in situ, allowing the reaction to proceed at lower temperatures (

    
    C instead of 
    
    
    
    C).

References

  • IUPAC Nomenclature of Histidine: IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). Nomenclature and symbolism for amino acids and peptides.[4]Link

  • Regioselective Alkylation Mechanisms: Investigation of unanticipated alkylation at the N(π) position of a histidyl residue.[5] Journal of Organic Chemistry.[5] Link

  • NMR Identification of Tautomers: Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR.Link

  • Separation Strategies: Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine... by Liquid Chromatography–Tandem Mass Spectrometry.Link

Sources

Troubleshooting

Strategies for dissolving hydrophobic histidine derivatives for bioassays

Welcome to the Advanced Formulation Support Center . As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and molecular biology: the catastrophic precipitation of hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center .

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and molecular biology: the catastrophic precipitation of hydrophobic compounds during in vitro bioassays. Histidine derivatives present a unique dual-challenge. They possess a highly lipophilic backbone coupled with an ionizable imidazole ring (pKa ~6.0). This means their solubility is hyper-sensitive to both the dielectric constant of the solvent and the pH of the microenvironment.

This guide moves beyond basic "trial and error." It is designed to provide you with mechanistically grounded, self-validating strategies to keep your histidine derivatives in solution without compromising the integrity of your bioassays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my hydrophobic histidine derivative precipitate when added to DMEM/PBS, even though it completely dissolved in 100% DMSO? Causality: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the local concentration of water spikes instantly. The hydrophobic collapse of the peptide occurs faster than the DMSO can diffuse and solvate the compound[1]. Furthermore, at the physiological pH (7.4) of DMEM/PBS, the imidazole ring of histidine is deprotonated and uncharged. Without electrostatic repulsion to keep the molecules apart, the hydrophobic regions rapidly aggregate[2]. Solution: Implement a step-wise "solvent-shift" method. Dissolve the derivative in a small volume of organic solvent first, then utilize intermediate co-solvents (like PEG 400) to bridge the dielectric gap before drop-wise addition to the aqueous phase[3].

Q2: Can I just lower the pH of my assay media to keep the histidine protonated and soluble? Causality: Lowering the pH below 6.0 protonates the imidazole ring, converting the molecule into a hydrophilic cation and drastically improving aqueous solubility[2]. However, most mammalian cell cultures and enzymatic targets require a strict pH of 7.2–7.4 to maintain viability and native protein folding. Altering the bulk pH will introduce severe assay artifacts. Solution: Dissolve the derivative in a mild acid (e.g., 10% to 30% acetic acid) to create a high-concentration stock[2]. Then, dilute this stock into a highly buffered bioassay medium (e.g., containing HEPES). The buffer neutralizes the pH in situ, but because the peptide is now at a low final concentration, it remains kinetically trapped in solution before it can aggregate.

Q3: How much DMSO can I safely use in my bioassay to maintain solubility? Causality: Dimethyl sulfoxide (DMSO) is an amphipathic, aprotic solvent that excels at disrupting hydrogen bonds and solvating non-polar molecules[4]. However, DMSO intercalates into cellular lipid bilayers, alters membrane permeability, and can denature sensitive enzymes, leading to false positives or underestimated activity[5]. Furthermore, if your histidine derivative contains Methionine (Met), Cysteine (Cys), or Tryptophan (Trp), prolonged exposure to DMSO can induce sulfoxide or disulfide formation[1]. Solution: The final concentration of DMSO in any cell-based or biochemical assay should strictly remain below 1.0%, and ideally below 0.1% for sensitive primary cells or biofilm assays[4].

Part 2: Quantitative Formulation Guidelines

To prevent assay interference, you must strictly control the final concentrations of your solubilizing agents. Below is a synthesized guide for selecting co-solvents and surfactants for in vitro bioassays.

Co-solvent / SurfactantMechanism of SolubilizationMax Final Conc. (In Vitro)Notes on Histidine Compatibility
DMSO Disrupts H-bonds, solvates hydrophobic regions< 1.0%Excellent primary solvent; avoid if sequence contains Cys/Met due to oxidation risks[1].
PEG 300 / 400 Reduces dielectric constant of the aqueous phase1.0% - 5.0%Excellent intermediate co-solvent to prevent solvent shock during dilution[3].
Tween 80 Non-ionic surfactant; micellar encapsulation0.01% - 0.1%Stabilizes the uncharged imidazole ring at pH 7.4 via steric hindrance[3].
Acetic Acid Protonates imidazole ring (forms hydrophilic cation)< 0.1% (post-dilution)Highly effective for His-derivatives; requires robustly buffered assay media[2].

Part 3: Visualizing the Solubilization Logic

G Start Hydrophobic Histidine Derivative pH_Adjust Step 1: pH Adjustment (pH 4.0 - 5.5) Start->pH_Adjust Ionizable? DMSO_Sol Step 1 Alt: Organic Solvent (100% DMSO or PEG) Start->DMSO_Sol Highly Hydrophobic? Dilution Step 2: Gradual Aqueous Dilution (PBS/Media) pH_Adjust->Dilution DMSO_Sol->Dilution Check Precipitation Observed? Dilution->Check Surfactant Step 3: Add Surfactant (e.g., 0.1% Tween 80) Check->Surfactant Yes Success Ready for Bioassay (Solvent < 1%) Check->Success No Surfactant->Dilution Retry

Logical workflow for the step-wise solubilization of hydrophobic histidine derivatives.

G Neutral_His Neutral Imidazole (pH 7.4) Hydrophobic State Protonated_His Protonated Imidazole (pH < 6.0) Cationic State Neutral_His->Protonated_His Add Mild Acid Micelle Surfactant Micelle Encapsulation Neutral_His->Micelle Add Tween 80 Soluble Bioavailable Solution Protonated_His->Soluble Aqueous Solvation Micelle->Soluble Steric Stabilization

Mechanistic pathways of histidine solubilization via protonation or micellar encapsulation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: The "Solvent-Shift" Solubilization Methodology

This protocol utilizes a kinetic trapping mechanism to prevent the hydrophobic collapse of the derivative during transition into aqueous media.

  • Calculate Stock Concentration: Determine the required mass of your histidine derivative to create a 1000X stock solution (this ensures the final solvent concentration will be 0.1%).

  • Initial Solvation: Add 100% anhydrous DMSO (or DMF if Cys/Met residues are present) to the lyophilized powder[1]. Vortex vigorously for 60 seconds. Causality: Adding aqueous buffer first coats the hydrophobic powder, preventing subsequent organic solvent penetration[1].

  • Co-solvent Bridging (Optional but recommended): If the compound is exceptionally hydrophobic, dilute the DMSO stock 1:1 with PEG 400 before aqueous introduction.

  • Drop-wise Aqueous Integration: Place your target bioassay buffer (e.g., PBS or DMEM) on a magnetic stirrer. While a vortex is actively forming in the buffer, add the organic stock solution drop-wise.

Protocol 2: Turbidimetric Solubility Validation Assay

Visual inspection for precipitation is subjective and prone to error. Highly hydrophobic molecules often form microscopic colloidal aggregates that sequester the compound, causing false negatives in bioassays[5]. This protocol is a self-validating system ; it mathematically proves your compound is in solution before you waste expensive assay reagents.

  • Blank Preparation: Aliquot 200 µL of your exact bioassay media (including the matched % of DMSO/vehicle control) into a clear-bottom 96-well plate.

  • Sample Preparation: Aliquot 200 µL of your fully diluted histidine derivative formulation into adjacent wells.

  • Spectrophotometric Reading: Read the optical density (OD) at 600 nm using a microplate reader.

  • Validation Logic: Neither the peptide nor standard media absorbs light at 600 nm. Any increase in OD strictly correlates with light scattering caused by colloidal aggregates.

    • Pass:

      
       (Proceed to bioassay).
      
    • Fail:

      
       (Colloids are present. Do not proceed. Return to formulation and introduce 0.05% Tween 80).
      

Part 5: References

1.[2] MedChemExpress - Peptide Solubility and Storage Guidelines. 2 2.[1] Biomatik - Peptide Handling Guideline. 1 3.[4] National Institutes of Health (PMC) - Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). 4 4.[5] ResearchGate - Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. 5 5.[3] Benchchem - Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. 3

Sources

Optimization

Stability of N-Butyl-L-histidine under acidic and basic conditions

Welcome to the technical support center for N-Butyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Butyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Butyl-L-histidine under acidic and basic conditions?

The stability of N-Butyl-L-histidine is primarily influenced by its three key structural features: the N-butylated alpha-amino group, the carboxylic acid group, and the imidazole side chain of the histidine residue. Under stressful acidic or basic conditions, the molecule can undergo several degradation pathways.

  • Under Acidic Conditions: The primary concern is the potential for hydrolysis of the peptide bond if N-Butyl-L-histidine is part of a larger peptide sequence. While the N-butyl group itself is stable, strong acidic conditions combined with high temperatures can potentially lead to cleavage of the butyl group, although this is less likely than other degradation pathways. The imidazole ring, with a pKa around 6.0, will be protonated and generally stable against acid-catalyzed degradation.[1][2] However, extreme conditions could promote side reactions.

  • Under Basic Conditions: In the presence of a strong base, there is a risk of racemization at the alpha-carbon. The N-butyl group can influence the rate of this epimerization. Additionally, while amides are generally stable, extreme basic conditions could potentially lead to unforeseen degradation pathways involving the N-butylamino group. The imidazole ring can be deprotonated under basic conditions, which may alter its reactivity.

Q2: How does the N-butyl group affect the stability of the L-histidine moiety?

The introduction of a butyl group at the N-alpha position has several implications for the molecule's stability:

  • Increased Lipophilicity: The butyl group increases the non-polar character of the molecule, which can affect its solubility and aggregation properties.[3]

  • Steric Hindrance: The bulky butyl group can sterically hinder reactions at the alpha-amino group and potentially influence the conformation of the molecule, which may affect the reactivity of the imidazole side chain.

  • Electronic Effects: The electron-donating nature of the alkyl group can slightly alter the basicity of the alpha-amino group and potentially influence the pKa of the imidazole ring.

Q3: What are the likely degradation products I should be looking for?

While specific degradation products for N-Butyl-L-histidine have not been extensively reported in the literature, based on the known reactivity of histidine and N-alkylated amino acids, potential degradants could include:

  • Racemization Product: D-erythro, L-threo, and D-threo diastereomers of N-Butyl-histidine.

  • Decarboxylation Product: Resulting from the loss of the carboxyl group.

  • Imidazole Ring Opening Products: While less common under mild conditions, harsh treatment could lead to the cleavage of the imidazole ring.

  • Oxidative Degradation Products: If oxygen is present, oxidation of the imidazole ring can occur.

It is crucial to perform forced degradation studies to identify the specific degradation products relevant to your experimental conditions.[4][5]

Troubleshooting Guide

Problem: I am observing a loss of my N-Butyl-L-histidine peak in my HPLC analysis after treatment with acid/base.

This is a common observation indicating degradation of the parent molecule. The following steps will help you troubleshoot this issue.

Step 1: Confirm Degradation and Identify Degradants

The first step is to confirm that the loss of the main peak corresponds to the appearance of new peaks, which are likely degradation products.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to an extent that allows for the identification of degradation products and the development of a stability-indicating analytical method.[5][6]

1. Sample Preparation:

  • Prepare a stock solution of N-Butyl-L-histidine in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Acidic Stress:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
  • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

3. Basic Stress:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
  • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

4. Control Sample:

  • Incubate an aliquot of the stock solution in the initial solvent under the same temperature conditions as the stressed samples.

Data Presentation: Forced Degradation Results

Stress ConditionTime (hours)N-Butyl-L-histidine (% Remaining)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
0.1 M HCl, 60°C 010000
29531
880154
2460308
0.1 M NaOH, 60°C 010000
29810.5
885103
2470207
Control, 60°C 2499<0.5<0.5

This is example data and will vary based on experimental conditions.

Step 2: Develop a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Experimental Protocol: HPLC-UV/MS Method Development

1. Column Selection:

  • A reversed-phase C18 column is a good starting point for separating compounds with varying polarities.
  • For highly polar degradants, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary.

2. Mobile Phase Selection:

  • Start with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid helps to improve peak shape and ionization in the mass spectrometer.
  • Adjust the gradient profile to achieve good separation between the parent peak and any new peaks that appear under stress conditions.

3. Detection:

  • Use a UV detector at a wavelength where N-Butyl-L-histidine and its potential degradants absorb (e.g., 210-220 nm for the imidazole ring).
  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and its degradants. This is crucial for their identification.[7][8][9]

Visualization: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of N-Butyl-L-histidine Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Stock->Base Control Control (Solvent, 60°C) Stock->Control Neutralize Neutralize and Dilute Acid->Neutralize Base->Neutralize Control->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Identify Identify Degradants (Mass Spectrometry) HPLC->Identify Quantify Quantify Degradation (Peak Area) HPLC->Quantify

Caption: Workflow for forced degradation and analysis.

Problem: I see a new peak in my chromatogram, but I don't know what it is.

Identifying unknown peaks is critical to understanding the degradation pathway.

Logical Relationship for Degradant Identification

G UnknownPeak Unknown Peak Observed in HPLC MS Obtain Mass Spectrum (LC-MS) UnknownPeak->MS MSMS Perform Tandem MS (MS/MS) for Fragmentation MS->MSMS Confirm Confirm Identity (Retention Time & MS/MS Match) MS->Confirm Structure Propose Structure Based on Mass and Fragments MSMS->Structure Standard Synthesize or Purchase Reference Standard Structure->Standard Standard->Confirm

Caption: Logic for identifying unknown degradation products.

Troubleshooting Steps:

  • Mass Spectrometry (MS): Determine the molecular weight of the unknown peak using LC-MS. Compare this to the molecular weight of N-Butyl-L-histidine to infer the type of chemical modification (e.g., loss of a functional group, addition of oxygen).

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of the unknown peak in the mass spectrometer. The fragmentation pattern will provide structural information that can help in elucidating the structure of the degradant.

  • Literature and Database Search: Search scientific databases for known degradation pathways of histidine or N-alkylated amino acids that could lead to a compound with the observed molecular weight and fragmentation pattern.

  • Synthesis and Confirmation: If possible, synthesize the proposed degradation product and confirm its identity by comparing its retention time and MS/MS fragmentation pattern with the unknown peak in your sample.

By following these structured troubleshooting guides and experimental protocols, you will be well-equipped to assess the stability of N-Butyl-L-histidine under your specific experimental conditions and confidently identify any potential degradation products.

References

  • Sharma, G., et al. (2020). Reactive sites and chemical properties of imidazole ring of histidine... ResearchGate. Available at: [Link]

  • Hart, P. J., et al. (2021). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research. Available at: [Link]

  • Various Authors. (2024). If the imidazol ring in histidine is basic, why and how is its pKa value = 6? Quora. Available at: [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Lurie, C., & Zadezensky, I. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Unknown Author. (n.d.). Topic 4.8 AMINO ACIDS Structure Acid-Base Properties Condensation Reactions Proteins. Unknown Source.
  • Papadatou, M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]

  • Van der Poorten, O., et al. (2012). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry.
  • Wang, X., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Available at: [Link]

  • Undabeytia, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. MASONACO. Available at: [Link]

  • Lieberman, M., & Peet, A. (2018). 8. Amino Acid Metabolism and Heritable Disorders of Degradation. In Marks' Basic Medical Biochemistry: A Clinical Approach.
  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Alphalyse. Available at: [Link]

  • Unknown Author. (2023).
  • Checco, J. W., & Gellman, S. H. (2015). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Journal of the American Chemical Society.
  • Unknown Author. (n.d.).
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. Available at: [Link]

  • Patel, M. B., et al. (2011). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • Handayani, D., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
  • Basicmedical Key. (2022). Synthesis and Degradation of Amino Acids. Basicmedical Key. Available at: [Link]

  • Unknown Author. (n.d.). Degradation of amino acids. Slideshare. Available at: [Link]

  • Wagner, E. M., & Walse, S. S. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Ahern, K., et al. (2026). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]

  • Cochran, D. A. E., et al. (2001). Effect of the N2 residue on the stability of the α-helix for all 20 amino acids. Protein Science.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC2580: Introduction to Biochemistry*. Available at: [Link]

  • Yan, T., et al. (2019). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances.
  • van Eijk, H. M., et al. (1991). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • Al-Phalahy, B. A., et al. (2018). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. International Journal of Pharmaceutical and Clinical Research.
  • Wikipedia. (n.d.). Histidine. Wikipedia. Available at: [Link]

  • Chang, L. S., et al. (1998). The role of acidic amino acid residues in the structural stability of snake cardiotoxins. Journal of Biological Chemistry.
  • Chen, K., et al. (2018). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
  • Sun, J., et al. (2001). Effect of the N1 residue on the stability of the α-helix for all 20 amino acids. Protein Science.
  • Wikipedia. (n.d.). Amino acid. Wikipedia. Available at: [Link]

  • Various Authors. (2015). Why are amino acids stable at room temperature for long time but peptides are not?
  • Kim, B., et al. (2016). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.

Sources

Troubleshooting

Technical Support Center: Histidine Alkylation &amp; Byproduct Management

Welcome to the Applied Therapeutics Troubleshooting Hub. This guide is designed for researchers and drug development professionals dealing with the downstream processing of histidine-alkylated peptides and proteins.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Applied Therapeutics Troubleshooting Hub. This guide is designed for researchers and drug development professionals dealing with the downstream processing of histidine-alkylated peptides and proteins.

Section 1: Core Principles & Troubleshooting Guide

Q: Why is unreacted butyl bromide so difficult to remove from histidine alkylation mixtures? A: Histidine alkylation relies on the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of 1-bromobutane (butyl bromide) 1[1]. Because the reaction is typically run with an excess of the alkylating agent to drive the equilibrium toward completion, a significant amount of unreacted butyl bromide remains. Butyl bromide is highly lipophilic and volatile (BP ~101°C). While it can be evaporated, it frequently partitions into the hydrophobic pockets of folded proteins or forms stubborn emulsions in aqueous buffers, making simple evaporation or single-pass extraction insufficient.

Q: What is the most effective method to neutralize excess butyl bromide before purification? A: Chemical quenching using a strong, water-soluble nucleophile like sodium thiosulfate (


) is the field-proven standard 2[2]. The causality here is kinetic: the thiosulfate anion is a highly polarizable "soft" nucleophile that rapidly attacks the primary alkyl halide via an 

mechanism, outcompeting other nucleophiles in the matrix 3[3]. This converts the toxic, lipophilic butyl bromide into a benign, highly water-soluble alkyl thiosulfate (Bunte salt), which can be easily washed away in the aqueous phase 4[4].

Q: How do I separate the quenched byproducts from my alkylated histidine? A: The separation strategy depends entirely on your target molecule. If your product is a small molecule or short peptide, Liquid-Liquid Extraction (LLE) is ideal. The Bunte salts remain in the aqueous phase, while unquenched organic impurities partition into a non-polar organic wash. If your product is a His-tagged recombinant protein, Immobilized Metal Affinity Chromatography (IMAC) is superior. The polyhistidine tag binds to a


 or 

matrix, allowing the Bunte salts and residual reagents to be washed away in the flow-through 5[5].

Section 2: Quantitative Data & Method Comparison

Removal StrategyChemical MechanismOptimal Target MoleculeResidual BuBr LimitEst. Processing Time
Chemical Quenching (Thiosulfate)

conversion to water-soluble Bunte salt
Small molecules, Peptides, Proteins< 0.1%60 min
Liquid-Liquid Extraction Hydrophobic partitioningPolar/charged small molecules~1.0 - 5.0%30 min
Vacuum Distillation Volatilization (BP 101°C)Thermally stable small molecules< 0.5%1 - 2 hours
IMAC (

Resin)
Selective metal coordinationHis-tagged recombinant proteinsUndetectable2 - 4 hours

Section 3: Process Workflow

Workflow N1 Crude Reaction Mixture (Alkylated His + Excess BuBr) N2 Chemical Quenching (Add Na2S2O3) N1->N2 SN2 Neutralization N3 Phase Separation (LLE with Hexane/Water) N2->N3 Partitioning N4 Aqueous Phase (Product + Bunte Salt) N3->N4 Polar fraction N5 Organic Phase (Residual Organics) N3->N5 Non-polar fraction N6 Chromatography (IMAC / RP-HPLC) N4->N6 Load onto column N8 Waste Disposal N5->N8 Discard N7 Purified Alkylated Histidine N6->N7 Elution

Workflow for butyl bromide quenching and histidine product purification.

Section 4: Self-Validating Experimental Protocols

Protocol A: In Situ Chemical Quenching & Phase Separation

Use this protocol to neutralize excess alkylating agents prior to downstream purification.

  • Quenching (The Causality): Add 5 molar equivalents of 1M Sodium Thiosulfate to the crude reaction mixture. Stir vigorously for 60 minutes at room temperature.

    • Why: Biphasic mixtures require high shear to maximize the interfacial surface area, ensuring the water-soluble thiosulfate fully reacts with the lipophilic butyl bromide to form a water-soluble Bunte salt 2[2].

    • Self-Validation Step: Spot the organic layer on a TLC plate (Hexane:EtOAc 8:2) alongside a butyl bromide standard. The disappearance of the high-Rf butyl bromide spot confirms the quench is complete.

  • Liquid-Liquid Extraction: Add an equal volume of hexane to the quenched mixture. Vortex for 2 minutes and allow the phases to separate.

    • Why: Non-polar solvents extract unreacted organic impurities, while the alkylated histidine (charged at physiological pH) and the newly formed Bunte salts remain strictly in the aqueous phase.

    • Self-Validation Step: Inspect the phase boundary. A sharp interface indicates successful partitioning. A cloudy emulsion suggests incomplete quenching or product precipitation.

Protocol B: IMAC Purification of Alkylated His-Tagged Proteins

Use this protocol to isolate macromolecular targets while simultaneously washing away Bunte salts.

  • Column Loading: Dilute the aqueous phase from Protocol A in IMAC Binding Buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0) and load onto a Ni-NTA resin at 1 mL/min.

    • Why: The low concentration of imidazole prevents non-specific binding of background proteins, while the target protein's His-tag outcompetes it for coordination with the immobilized

      
       ions 5[5].
      
  • Stringent Washing: Wash with 20 Column Volumes (CV) of Wash Buffer (20 mM Imidazole).

    • Why: This massive volume ensures complete clearance of the highly soluble Bunte salts and any trace unreacted alkylating agents from the resin bed 6[6].

    • Self-Validation Step: Monitor the UV absorbance at 280 nm and 214 nm. The wash is complete only when both baselines return strictly to zero.

  • Elution: Elute the target with 250 mM Imidazole.

    • Why: High imidazole concentrations competitively displace the His-tag from the metal ions, releasing the purified alkylated protein.

Section 5: Advanced FAQs

Q: My alkylated protein precipitated during vacuum distillation. What went wrong? A: Vacuum distillation relies on removing butyl bromide via volatilization. However, butyl bromide's boiling point is ~101°C at standard pressure. Even under high vacuum, the thermal stress and rapid concentration of salts in your buffer can cause irreversible protein denaturation and aggregation. For macromolecular targets, avoid distillation entirely; rely on chemical quenching followed by IMAC or size-exclusion chromatography 7[7].

Q: Can I use amines like ethanolamine instead of sodium thiosulfate for quenching? A: Yes, primary amines like ethanolamine can act as nucleophiles to quench alkyl halides. However, thiosulfate is universally preferred because the sulfur atom is a "softer," more polarizable nucleophile, resulting in much faster


 kinetics with primary alkyl bromides like 1-bromobutane 4[4]. Additionally, the resulting Bunte salts are extremely water-soluble and non-reactive, whereas alkylated amines can sometimes act as secondary nucleophiles or alter the pH of the buffer.

Q: How do I verify that all butyl bromide has been removed from my final product? A: For small molecules, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. Butyl bromide has a distinct isotopic signature at m/z 136 and 138 (due to


 and 

isotopes). For proteins, intact mass spectrometry (MALDI-TOF or LC-ESI-MS) should be used to confirm the mass shift corresponding to the desired degree of histidine alkylation (+56 Da per butyl group) and the absence of non-covalent adducts 1[1].

References

  • One-Step Purification of Histidine-Tagged Fusion Proteins Under High Pressure and High Flow Conditions. Sigma-Aldrich. 6

  • Solid phase quenching systems. Google Patents. 2

  • Alkyl group reactivity. Blogspot. 3

  • His-Tag Purification. Bio-Rad. 5

  • Site-selective protein conjugation at histidine. Chemical Science (RSC Publishing). 1

  • Chemoprotection profiles of Sodium Thiosulfate on Methyl Methane Sulfonate induced mutagenesis. Medical Science Monitor. 4

  • Automated Multicolumn Purification of a Histidine-Tagged Protein. LCGC International.7

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of N-Butyl-L-Histidine Isomers

This guide provides a definitive technical comparison of N-Butyl-L-histidine isomers , focusing on the structural discrimination between -, - (1-butyl), and - (3-butyl) regioisomers using 1H NMR spectroscopy.[1] A Publis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical comparison of N-Butyl-L-histidine isomers , focusing on the structural discrimination between


-, 

- (1-butyl), and

- (3-butyl) regioisomers using 1H NMR spectroscopy.[1]
A Publish Comparison Guide for Structural Assignment

Executive Summary: The Regioisomer Challenge

In the synthesis of N-alkylated histidines—often used as chiral ligands, chelators, or pharmaceutical intermediates—regioselectivity is the primary quality control challenge. The alkylation of L-histidine can occur at three distinct nitrogen sites:

  • 
    -amino group  (Backbone)[1]
    
  • 
    -imidazole nitrogen  (Pros, N1, near side-chain)[1]
    
  • 
    -imidazole nitrogen  (Tele, N3, far side-chain)[1]
    

Standard analytical methods like HPLC often fail to unambiguously distinguish the imidazole regioisomers (


 vs. 

) due to similar polarity.[1] 1H NMR spectroscopy , specifically when coupled with 2D NOE experiments, is the gold standard for absolute structural assignment. This guide compares the spectral "performance" of these isomers and provides a self-validating protocol for their identification.

The Isomers: Structural & Spectral Alternatives

We compare the three potential products of a butylation reaction.

IsomerNomenclatureStructural FeatureKey NMR Characteristic
Isomer A ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Butyl-L-Histidine
Butyl group on backbone amine.[1]H-2 & H-5 shifts resemble native His.[1] H-

shifts downfield.[1]
Isomer B

-Butyl-L-Histidine
(1-Butyl)
Butyl on imidazole N1 (Pros).[1]NOE between Butyl-H and H-2 only.[1]
Isomer C

-Butyl-L-Histidine
(3-Butyl)
Butyl on imidazole N3 (Tele).[1]NOE between Butyl-H and H-5 (and H-2).[1]
Visualizing the Structural Logic

The following diagram illustrates the connectivity and the critical NOE (Nuclear Overhauser Effect) interactions used for assignment.

HistidineIsomers cluster_0 Target Molecules cluster_1 Diagnostic Signals (1H NMR) N_alpha N-alpha-Butyl (Backbone) H_alpha H-alpha Shift (Downfield) N_alpha->H_alpha Primary Indicator N_pi N-pi-Butyl (1-Butyl, Pros) NOE_H2 NOE to H-2 (Imidazole) N_pi->NOE_H2 Strong NOE NOE_H5 NOE to H-5 (Imidazole) N_pi->NOE_H5 NO NOE (Too far) N_tau N-tau-Butyl (3-Butyl, Tele) N_tau->NOE_H2 Strong NOE N_tau->NOE_H5 Definitive NOE CONFIRMED: N-tau (3-Butyl) CONFIRMED: N-tau (3-Butyl) NOE_H5->CONFIRMED: N-tau (3-Butyl) If observed

Caption: Diagnostic logic flow. The presence of an NOE correlation between the butyl group and the H-5 imidazole proton is the definitive discriminator for the N-tau isomer.[1]

Comparative Analysis: Spectral Data

The chemical shifts of histidine derivatives are highly pH-dependent .[1] The values below represent a standard characterization environment (D₂O, pD ≈ 7.0–8.0, or DMSO-d₆).

Table 1: Representative Chemical Shifts (δ, ppm)

Note: Values are approximate and relative to TMS. "Butyl-H1" refers to the methylene protons (


) directly attached to the nitrogen.[1]
ProtonNative L-His

-Butyl

-Butyl (1-Bu)

-Butyl (3-Bu)
H-2 (Im) ~7.70 (s)~7.75 (s)~7.60 (s)~7.80 (s)
H-5 (Im) ~7.00 (s)~7.05 (s)~6.90 (s)~7.15 (s)
H-

~3.95 (dd)~3.20–3.40 (m) ~3.95 (dd)~3.95 (dd)
Butyl-H1 N/A~2.60–2.90 (t)~3.90–4.00 (t) ~3.90–4.00 (t)

Key Diagnostic Differences:

  • 
    -Butyl:  The most obvious change is in the aliphatic region.[1] The butyl 
    
    
    
    attached to the backbone amine appears upfield (~2.8 ppm) compared to imidazole-attached butyls (~4.0 ppm) due to the lack of aromatic deshielding.[1]
  • 
     vs 
    
    
    
    Shifts:
    
    
    -alkylation typically causes a slight downfield shift of the H-5 proton compared to the
    
    
    isomer.[1] However, because these shifts drift with concentration and pH, chemical shift alone is insufficient for proof.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity (Trustworthiness), follow this protocol. It includes a "Check-Point" system to validate results.

Step 1: Sample Preparation (Critical)[1]
  • Solvent: D₂O (99.9%) is preferred for resolution of aliphatic protons.[1] DMSO-d₆ is preferred if observing exchangeable NH protons is necessary (rarely needed for butyl assignment).[1]

  • pH Adjustment: Adjust pD to ~7.5 using NaOD/DCl.

    • Why? At extremely low pH (cationic imidazole), the H2/H5 shifts converge, making differentiation difficult. At neutral pH, the tautomeric equilibrium of the unmodified histidine is distinct from the fixed alkylated forms.

  • Concentration: 5–10 mM is sufficient for 1H; 20 mM+ recommended for 2D NOESY.[1]

Step 2: Acquisition Parameters[1][3]
  • 1D 1H NMR: 16–32 scans, relaxation delay (d1) ≥ 2.0s to allow full relaxation of aromatic protons.

  • 2D NOESY (or ROESY):

    • Mixing time: 500–800 ms.[1]

    • Purpose: To observe "through-space" interactions (< 5 Å).[1]

Step 3: The Assignment Logic (Data Analysis)[1]
  • Locate the Butyl-H1 triplet:

    • If < 3.0 ppm : You have

      
      -Butyl .[1] (Stop here).
      
    • If ~4.0 ppm : You have an Imidazole-Butyl (

      
       or 
      
      
      
      ).[1]
  • Examine the Aromatic Region (NOESY):

    • Find the cross-peak for the Butyl-H1 protons.[1]

    • Scenario A: Cross-peaks to H-2 AND H-5 .

      
      
      
      
      
      -Butyl (3-Butyl)
      .
      • Reason: The N3 position is adjacent to both C2 and C5.

    • Scenario B: Cross-peak to H-2 ONLY.

      
      
      
      
      
      -Butyl (1-Butyl)
      .
      • Reason: The N1 position is adjacent to C2 but distant from C5 (separated by C4).[1]

Workflow Visualization

The following Graphviz diagram outlines the experimental decision tree for researchers.

NMRWorkflow start Start: Purified N-Butyl-His Sample acquire Acquire 1H NMR (D2O, pD 7.5) start->acquire check_butyl Check Butyl-H1 Shift (triplet) acquire->check_butyl n_alpha Shift < 3.0 ppm Result: N-alpha-Butyl check_butyl->n_alpha Upfield imidazole Shift ~ 4.0 ppm Result: Imidazole Alkyl check_butyl->imidazole Downfield noesy Run 2D NOESY (Focus: Butyl-H1 vs Aromatic) imidazole->noesy check_noe Check Cross-Peaks noesy->check_noe res_pi NOE to H-2 ONLY Conclusion: N-pi (1-Butyl) check_noe->res_pi No H-5 interaction res_tau NOE to H-2 AND H-5 Conclusion: N-tau (3-Butyl) check_noe->res_tau H-5 interaction observed

Caption: Step-by-step decision tree for assigning N-butyl-L-histidine isomers using 1D and 2D NMR data.

References

  • Sudmeier, J. L., et al. (2003).[1] "Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR." Journal of the American Chemical Society. Link

  • Li, S., & Hong, M. (2011).[1] "Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR." Journal of the American Chemical Society. Link

  • Hoffer, E., et al. (2019). "pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy." Molecules. Link

  • Alec, C. (2024).[1] "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." Journal of Chemical and Pharmaceutical Research. Link

  • Compound Interest. (2015).[1][2] "A Guide to 1H NMR Chemical Shift Values." Compound Interest. Link

Sources

Comparative

A Comparative Analysis of HPLC Retention Times: L-Histidine vs. N-Butyl-L-histidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical and biochemical analysis, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and biochemical analysis, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of various compounds. Among the vast array of molecules analyzed, amino acids and their derivatives are of significant interest due to their fundamental roles in biological systems and as building blocks for therapeutic agents. This guide provides a detailed comparative analysis of the HPLC retention behavior of the essential amino acid L-histidine and its synthetic derivative, N-Butyl-L-histidine, with a focus on reversed-phase chromatography.

The core principle of this comparison lies in the differing polarities of the two molecules. The addition of a butyl group to the imidazole ring of L-histidine dramatically alters its physicochemical properties, most notably its hydrophobicity. This guide will elucidate the theoretical basis for their differential retention, provide a practical experimental protocol for their separation, and present comparative data to illustrate the expected outcomes.

The Physicochemical Landscape: Polarity and its Chromatographic Implications

Reversed-phase HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase. The mobile phase is typically a polar solvent mixture, often water and a miscible organic solvent like acetonitrile or methanol. Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later, resulting in a longer retention time.

  • L-Histidine: As an amino acid, L-histidine possesses both a carboxylic acid group and an amino group, making it a zwitterionic and generally polar molecule.[1][2] The imidazole side chain of histidine is unique; its pKa is near physiological pH, allowing it to be either neutral or positively charged depending on the mobile phase pH.[2][3] At a pH below its pKa of approximately 6.0, the imidazole ring is protonated and positively charged, increasing its polarity and leading to earlier elution in reversed-phase HPLC.[3][4] Even in its neutral form, the presence of heteroatoms (nitrogen) in the imidazole ring contributes to its overall polarity.[5]

  • N-Butyl-L-histidine: The introduction of a butyl group, a four-carbon alkyl chain, onto one of the nitrogen atoms of the imidazole ring significantly increases the molecule's nonpolar character. This modification enhances the hydrophobicity of the N-Butyl-L-histidine derivative.[6] This increased hydrophobicity leads to stronger interactions with the nonpolar stationary phase in a reversed-phase HPLC system.

Based on these fundamental principles, it is predicted that N-Butyl-L-histidine will exhibit a significantly longer retention time than L-histidine under identical reversed-phase HPLC conditions.

Experimental Protocol: A Framework for Comparison

To empirically validate the predicted difference in retention times, the following experimental protocol for reversed-phase HPLC analysis is proposed. This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.

Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.Ensures precise control over mobile phase delivery, injection volume, column temperature, and accurate detection.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).The C18 stationary phase provides a nonpolar surface for hydrophobic interactions, which is ideal for separating compounds based on polarity differences.[7]
Mobile Phase A 0.1% Formic Acid in Water.The acidic mobile phase ensures the protonation of the carboxylic acid and amino groups, leading to more consistent ionization states and improved peak shape.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Acetonitrile is a common organic modifier in reversed-phase HPLC that increases the mobile phase strength and elutes the analytes from the column.
Gradient Elution 5% to 95% B over 15 minutes.A gradient elution is necessary to effectively elute both the polar L-histidine and the more nonpolar N-Butyl-L-histidine within a reasonable timeframe while maintaining good peak resolution.
Flow Rate 1.0 mL/min.A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °C.Maintaining a constant column temperature is crucial for reproducible retention times, as temperature fluctuations can affect retention.[8][9]
Detection Wavelength 210 nm.Both L-histidine and its N-butyl derivative absorb UV light at low wavelengths, allowing for their detection.[1]
Injection Volume 10 µL.A typical injection volume for analytical HPLC.
Sample Preparation Standard solutions of L-histidine and N-Butyl-L-histidine (e.g., 1 mg/mL) prepared in Mobile Phase A.Dissolving the standards in the initial mobile phase composition ensures compatibility and good peak shape.

Experimental Workflow Diagram:

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mpA Prepare Mobile Phase A (0.1% Formic Acid in Water) hplc_system Equilibrate HPLC System with Initial Mobile Phase Conditions prep_mpA->hplc_system prep_mpB Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) prep_mpB->hplc_system prep_std_his Prepare L-Histidine Standard (1 mg/mL in Mobile Phase A) inject_his Inject L-Histidine Standard prep_std_his->inject_his prep_std_nbh Prepare N-Butyl-L-histidine Standard (1 mg/mL in Mobile Phase A) inject_nbh Inject N-Butyl-L-histidine Standard prep_std_nbh->inject_nbh hplc_system->inject_his hplc_system->inject_nbh run_gradient Run Gradient Elution (5-95% B over 15 min) inject_his->run_gradient inject_nbh->run_gradient detect Detect at 210 nm run_gradient->detect record_rt_his Record Retention Time of L-Histidine detect->record_rt_his record_rt_nbh Record Retention Time of N-Butyl-L-histidine detect->record_rt_nbh compare_rt Compare Retention Times record_rt_his->compare_rt record_rt_nbh->compare_rt

Caption: Experimental workflow for the comparative HPLC analysis of L-histidine and N-Butyl-L-histidine.

Comparative Data and Expected Outcomes

Executing the aforementioned protocol would yield distinct chromatograms for L-histidine and N-Butyl-L-histidine. The primary quantitative data point for comparison is the retention time (RT).

AnalyteExpected Retention Time (min)Rationale for Retention Behavior
L-Histidine ~ 3-5Due to its higher polarity and zwitterionic nature, L-histidine has weaker interactions with the C18 stationary phase and is eluted relatively early in the gradient.[1]
N-Butyl-L-histidine ~ 10-12The addition of the nonpolar butyl group significantly increases hydrophobicity, leading to stronger interactions with the stationary phase and a longer retention time.[6]

Logical Relationship Diagram:

G cluster_properties Molecular Properties cluster_interaction Chromatographic Interaction cluster_outcome HPLC Retention Time his_prop L-Histidine (Polar, Hydrophilic) his_int Weak interaction with nonpolar stationary phase his_prop->his_int nbh_prop N-Butyl-L-histidine (Increased Non-polarity, Hydrophobic) nbh_int Strong interaction with nonpolar stationary phase nbh_prop->nbh_int his_rt Shorter Retention Time his_int->his_rt nbh_rt Longer Retention Time nbh_int->nbh_rt

Caption: Logical flow from molecular properties to HPLC retention time for L-histidine and N-Butyl-L-histidine.

Conclusion

The comparative analysis of L-histidine and N-Butyl-L-histidine by reversed-phase HPLC provides a clear and instructive example of how subtle changes in molecular structure can profoundly impact chromatographic behavior. The addition of a simple butyl group to the L-histidine molecule is sufficient to significantly increase its hydrophobicity, leading to a markedly longer retention time. This principle is fundamental to method development in HPLC, where understanding the physicochemical properties of analytes is paramount for achieving effective separations. For researchers in drug development and related fields, this understanding is crucial for the purification, characterization, and quality control of novel chemical entities. The provided experimental framework serves as a robust starting point for the analysis of these and similar compounds, underscoring the power and versatility of HPLC in modern scientific research.

References

  • Jafri, W. et al. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. Available from: [Link]

  • HELIX Chromatography. (2017-2026). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Available from: [Link]

  • SIELC Technologies. (2018). Separation of L-Histidine hydrochloride monohydrate on Newcrom R1 HPLC column. Available from: [Link]

  • The Fundamentals of Biochemistry: Interactive Tutorials. Hydrophobicity Scales. Available from: [Link]

  • Wikipedia. Hydrophobicity scales. Available from: [Link]

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available from: [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available from: [Link]

  • ResearchGate. HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Available from: [Link]

  • CHAP. Hydrophobicity Scales. Available from: [Link]

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Histidine and Related Impurities. Available from: [Link]

  • Shimadzu. Factors Affecting Retention Time. Available from: [Link]

  • ACS Publications. (2009). Physicochemical Basis of Amino Acid Hydrophobicity Scales: Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. Analytical Chemistry. Available from: [Link]

  • SIELC Technologies. (2022). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available from: [Link]

  • Taylor & Francis Online. (2014). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. Available from: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Shimadzu (België). Analytical Methods for Amino Acids. Available from: [Link]

  • Google Patents. (2019). WO2019021144A1 - Process of preparation of l-histidine molecule based hydrogel by gelation of water.
  • ResearchGate. (2025). Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. Available from: [Link]

  • Problems of Virology. (2022). Antiviral properties of synthetic histidine derivatives containing membranotropic volumetrical carbocycles in their molecule against SARS-CoV-2 virus in vitro. Available from: [Link]

  • ResearchGate. (2020). Synthesis of N-1 substituted l-histidine derivatives through CDI... Available from: [Link]

  • Chemistry LibreTexts. (2023). 7.2: Amino acids. Available from: [Link]

  • National Center for Biotechnology Information. (2002). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. PMC. Available from: [Link]

  • University of Guelph. BIOC*2580: Introduction to Biochemistry. Amino Acid Properties: Polarity and Ionization. Available from: [Link]

  • JPT Peptide Technologies. Polar and Nonpolar Amino Acids: Key Insights. Available from: [Link]

  • IMGT. (2021). IMGT classes of the 20 common amino acids. Available from: [Link]

  • Wikipedia. Histidine. Available from: [Link]

  • National Center for Biotechnology Information. (2013). The multiple roles of histidine in protein interactions. PMC. Available from: [Link]

Sources

Validation

Comparative Metal Binding Affinity: L-Histidine vs. N-Butyl-L-Histidine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In the fields of metallo-drug design, lipophilic prodrug syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the fields of metallo-drug design, lipophilic prodrug synthesis, and Immobilized Metal Affinity Chromatography (IMAC), balancing a molecule's lipophilicity with its metal-chelating efficiency is a critical optimization challenge. As a Senior Application Scientist, I frequently navigate the thermodynamic trade-offs introduced by modifying native amino acids.

This guide provides an objective, data-driven comparison between native L-Histidine and its alkylated derivative, N-α-Butyl-L-histidine . By adding an aliphatic butyl chain to the α-amino group, researchers can significantly increase the molecule's hydrophobicity. However, this modification fundamentally alters the ligand's coordination geometry, shifting it from a highly stable tridentate chelator to a sterically hindered, distorted bidentate ligand.

Mechanistic Principles of Coordination & Causality

To understand the performance difference between these two ligands, we must examine the causality behind their coordination thermodynamics.

L-Histidine: The Ideal Tridentate Ligand Free amino acids like native L-histidine bind to transition metals (such as Cu²⁺ and Zn²⁺) with exceptionally high affinity, forming highly stable, low-energy complexes[1]. At physiological pH, L-histidine typically acts as a tridentate ligand, utilizing its imidazole nitrogen (N-δ or N-ε), the α-amino nitrogen, and the carboxylate oxygen to form a secure, planar coordination sphere around the metal center[2]. The availability of the imidazole nitrogen donor is a primary driver in enhancing this metal complex stability[3].

N-α-Butyl-L-Histidine: Steric Hindrance vs. Inductive Effects When a butyl group is attached to the α-amine, two competing chemical forces emerge:

  • Electronic (Inductive) Effect: The alkyl chain donates electron density to the α-amine, increasing its basicity (higher pKₐ). In a vacuum, a more basic amine should form a stronger coordinate covalent bond with a Lewis acid metal.

  • Steric Hindrance: The physical bulk of the four-carbon chain severely restricts the conformational freedom of the ligand.

During metal chelation, the steric penalty completely overrides the electronic advantage. The bulky aliphatic chain physically obstructs the formation of the optimal tridentate complex. Consequently, N-α-Butyl-L-histidine is often forced into a distorted bidentate coordination mode (relying primarily on the imidazole and carboxylate groups), resulting in a measurable drop in overall binding affinity[4].

Thermodynamic Profiling: Quantitative Comparison

The table below synthesizes the thermodynamic and physicochemical shifts that occur upon N-butylation.

ParameterL-HistidineN-α-Butyl-L-HistidineMechanistic Driver / Causality
Cu(II) Affinity (Log K₁) ~10.2~8.1Loss of optimal tridentate geometry due to steric bulk at the α-amine.
Zn(II) Affinity (Log K₁) ~6.7~5.2Transition to primarily bidentate (imidazole/carboxylate) coordination.
α-Amine pKₐ 9.19.5Inductive electron donation from the butyl group increases basicity.
Lipophilicity (Log P) -3.3-1.2The aliphatic butyl chain significantly increases hydrophobicity.
Primary Coordination Tridentate (N, N, O)Distorted BidentateSteric clash prevents simultaneous planar coordination of all three donors.

*Note: Quantitative affinity values for N-α-Butyl-L-histidine are extrapolated from established homologous N-alkyl amino acid thermodynamic trends to provide a representative scientific baseline for this comparison.

Visualizing the Coordination Logic

The following diagram illustrates the mechanistic divergence in coordination pathways caused by the introduction of the butyl group.

Coordination_Mechanisms Ligands Histidine Derivatives LHis L-Histidine (Native) Ligands->LHis NBut N-α-Butyl-L-Histidine (Alkylated) Ligands->NBut Tri Tridentate Chelation (N-im, N-α, COO-) LHis->Tri Unrestricted Conformational Freedom Bi Bidentate Chelation (Steric Clash at N-α) NBut->Bi Butyl Group Steric Hindrance HighAff High Affinity (Log K ~ 10.2 for Cu) Tri->HighAff LowAff Reduced Affinity (Log K ~ 8.1 for Cu) Bi->LowAff

Diagram 1: Mechanistic divergence in metal coordination geometry between native and alkylated histidine.

Experimental Methodology: A Self-Validating Protocol

To objectively verify the metal binding affinities of these ligands, relying solely on spectroscopic shifts is insufficient, as it can mask transient polynuclear species. The protocol detailed below is designed as a self-validating system , mandating the orthogonal pairing of Potentiometric pH Titration (for precise speciation mapping) with Isothermal Titration Calorimetry (for direct enthalpic measurements).

Step 1: Ligand and Metal Solution Preparation
  • Action: Prepare 2.0 mM solutions of L-Histidine and N-α-Butyl-L-histidine in ultra-pure, degassed 0.1 M KNO₃. Prepare 10.0 mM CuCl₂ and ZnCl₂ metal titrant solutions.

  • Causality: Degassing the solvent prevents ambient CO₂ absorption. CO₂ forms carbonic acid in solution, which would artificially lower the pH, skew the potentiometric protonation constants, and invalidate the speciation models.

Step 2: Potentiometric pH Titration (Speciation Analysis)
  • Action: Titrate the ligand solutions (with and without metal ions at 1:1 and 1:2 Metal:Ligand ratios) using standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Causality: Titrating at multiple stoichiometric ratios is critical to deconvoluting overlapping pKₐ values. This step identifies whether the bulky butyl group is forcing the formation of a 1:1 complex in environments where native histidine would readily form a 1:2 (M:L₂) complex.

Step 3: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)
  • Action: Inject the metal solution into the sample cell containing the ligand solution in 2 μL increments. Record the differential power required to maintain a zero temperature difference between the reference and sample cells.

  • Causality: ITC captures the enthalpic penalty (

    
    ) caused by the steric clash of the butyl group. If the reduced affinity of N-Butyl-L-histidine is purely steric, we will observe a significantly less exothermic 
    
    
    
    compared to native L-histidine, while the entropic term (
    
    
    ) may actually increase due to the desolvation of the hydrophobic butyl chain.
Step 4: Data Synthesis and The Validation Checkpoint
  • Action: Fit the potentiometric data to obtain formation constants (

    
    ). Fit the ITC thermograms using an independent binding model. Compare the calculated free energy (
    
    
    
    ) from both methods.
  • Causality: This is the core of the self-validating system. A discrepancy of >5% between the

    
     calculated from potentiometry and ITC signals a hidden polynuclear species or electrode drift, prompting immediate recalibration. Convergence guarantees the absolute trustworthiness of the published affinities.
    

Validation_Workflow Prep 1. Ligand & Metal Preparation Split Orthogonal Analysis Prep->Split Pot 2A. Potentiometric Titration Split->Pot ITC 2B. Isothermal Titration Calorimetry (ITC) Split->ITC Spec Speciation & Log β Pot->Spec Thermo ΔH, ΔS, & Stoichiometry ITC->Thermo Val 3. Cross-Validation (ΔG Agreement < 5%) Spec->Val Thermo->Val

Diagram 2: Self-validating experimental workflow utilizing orthogonal thermodynamic techniques.

References

The mechanistic principles and baseline data discussed in this guide are grounded in the following authoritative sources:

  • [3] Title: Histidine tracts in human transcription factors: insight into metal ion coordination ability Source: JBIC Journal of Biological Inorganic Chemistry (via PubMed Central) URL: [Link]

  • [4] Title: The Role of Side Chains in the Fine-Tuning of the Metal-Binding Ability of Multihistidine Peptides Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • [2] Title: Interaction between Histidine and Zn(II) Metal Ions over a Wide pH as Revealed by Solid-State NMR Spectroscopy and DFT Calculations Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • [1] Title: Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity Source: Antioxidants (via PubMed Central) URL: [Link]

Sources

Comparative

Comparative Biological Activity of Methyl-Histidine vs. Butyl-Histidine Analogs in Peptide Therapeutics

Executive Summary The modification of the histidine imidazole ring is a cornerstone strategy in the rational design of peptide therapeutics. Histidine is frequently located at the critical pharmacophore of biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modification of the histidine imidazole ring is a cornerstone strategy in the rational design of peptide therapeutics. Histidine is frequently located at the critical pharmacophore of biologically active peptides, such as Thyrotropin-Releasing Hormone (TRH), Luteinizing Hormone-Releasing Hormone (LHRH), and Glucagon-like peptide-1 (GLP-1). While native histidine is essential for receptor recognition and signal transduction, it is highly susceptible to rapid enzymatic degradation in vivo.

This guide provides an objective, data-driven comparison of two primary alkyl-histidine modifications: Methyl-histidine (e.g., 1-methyl-L-histidine) and Butyl-histidine (e.g., 1-butyl-L-histidine). By analyzing their comparative biological activity, receptor subtype selectivity, and pharmacokinetic stability, this guide serves as a definitive resource for researchers and drug development professionals engineering next-generation neuroactive and endocrine peptides.

Mechanistic Causality: The Impact of Alkyl Chain Length

To understand the divergent biological activities of methyl- vs. butyl-histidine analogs, we must examine the causality behind the structural changes at the


 or 

positions of the imidazole ring.
The Methyl-Histidine Profile: Affinity Enhancement

Substituting the native histidine with a methyl group (e.g.,


) introduces minimal steric bulk while slightly increasing the basicity and lipophilicity of the imidazole ring.
  • Receptor Interaction: The methyl group fits easily into the highly conserved binding pockets of both TRH Receptor 1 (TRH-R1) and TRH Receptor 2 (TRH-R2). In fact, methyl-histidine analogs often exhibit a 7- to 10-fold higher binding affinity than native TRH for both receptor subtypes[1].

  • Limitation: Because it binds tightly to both TRH-R1 (mediating endocrine TSH release) and TRH-R2 (mediating central nervous system effects), methyl-histidine fails to provide subtype selectivity, leading to unwanted endocrine side effects when targeting neurological conditions[2].

The Butyl-Histidine Profile: Steric Exclusion and Subtype Selectivity

Extending the alkyl chain to a four-carbon butyl group fundamentally alters the peptide's pharmacodynamics.

  • Steric Hindrance (TRH-R1): The TRH-R1 binding pocket is sterically constrained. The bulky butyl chain creates a severe steric clash, effectively abolishing binding affinity (

    
    ) and preventing activation[3].
    
  • Selective Accommodation (TRH-R2): The TRH-R2 binding pocket possesses a distinct topographical architecture that can accommodate larger lipophilic moieties. Consequently, butyl-histidine analogs act as highly selective TRH-R2 agonists[4].

  • Enzymatic Resistance: The bulky butyl group shields the adjacent peptide bonds from the TRH-degrading ectoenzyme (TRH-DE), drastically increasing plasma half-life and facilitating blood-brain barrier (BBB) penetration[5].

G TRH Native Peptide (e.g., TRH) TRHR1 TRH-R1 (Endocrine Target) TRH->TRHR1 High Affinity TRHR2 TRH-R2 (CNS Target) TRH->TRHR2 High Affinity MeHis Methyl-Histidine Analog MeHis->TRHR1 Enhanced Affinity MeHis->TRHR2 Enhanced Affinity BuHis Butyl-Histidine Analog BuHis->TRHR1 Steric Clash (No Binding) BuHis->TRHR2 Selective Activation

Receptor selectivity pathways of alkyl-histidine analogs.

Comparative Biological Activity Data

The following table synthesizes quantitative experimental data comparing native TRH against its methyl and butyl-substituted analogs. Data is aggregated from competitive radioligand binding assays and intracellular calcium mobilization (FLIPR) signaling assays[1][2][4][6].

ParameterNative TRHMethyl-Histidine Analog (

)
Butyl-Histidine Analog (1-Butyl-L-His)
TRH-R1 Binding Affinity (

)



TRH-R2 Binding Affinity (

)



TRH-R1 Activation (

)



TRH-R2 Activation (

)



Receptor Selectivity (R2 vs R1) Non-selective (

)
Non-selective (

)
> 200-fold for TRH-R2
Plasma Stability (

)


> 120 \text{ minutes}
Primary Therapeutic Utility Endocrine diagnosticsPotent pan-agonist research toolCNS disorders (analeptic/neuroprotective)

Note: The butyl-histidine analog demonstrates a slight drop in absolute TRH-R2 potency compared to the methyl analog, but its near-total exclusion from TRH-R1 yields an exceptional therapeutic window for CNS-specific applications[7].

Experimental Workflows: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the synthesis of


-alkyl-L-histidine analogs and their subsequent biological evaluation[8][9][10].
Phase 1: Synthesis of N-α-Boc-1-Alkyl-L-Histidines
  • Starting Material Preparation: Dissolve

    
     in anhydrous Acetonitrile (
    
    
    
    ) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.
  • Deprotonation: Add Sodium Hydride (NaH) slowly at

    
     to deprotonate the imidazole ring.
    
  • Alkylation: Introduce the appropriate alkyl halide (e.g., Methyl Iodide for methyl-histidine; 1-Bromobutane for butyl-histidine) dropwise.

  • Workup: Stir the reaction mixture at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to isolate the

    
     building block.
    
Phase 2: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Loading: Utilize a Rink Amide resin (0.1 mmol scale) to yield a C-terminal amide upon cleavage.

  • Coupling: Couple the synthesized

    
     to the growing peptide chain using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
    
  • Cleavage: Cleave the peptide from the resin using a Trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% water, 2.5% TIPS) for 2 hours.

  • Purification: Precipitate in cold methyl tert-butyl ether (MTBE) and purify via Reverse-Phase HPLC (C18 column) to >95% purity.

Phase 3: In Vitro Receptor Assay (FLIPR Calcium Mobilization)
  • Cell Culture: Culture HEK-293 cells stably expressing either murine TRH-R1 or TRH-R2.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at

    
    .
    
  • Ligand Addition: Introduce the synthesized methyl- or butyl-histidine analogs across a concentration gradient (

    
     to 
    
    
    
    M).
  • Quantification: Measure intracellular calcium mobilization via a Fluorometric Imaging Plate Reader (FLIPR). Calculate

    
     values using non-linear regression analysis to validate subtype selectivity.
    

Workflow Step1 1. Alkylation N-α-Boc-His-OH + Alkyl Halide Step2 2. Peptide Coupling Solid Phase Synthesis (SPPS) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. In Vitro Assay HEK293 TRH-R1/R2 FLIPR Step3->Step4 Step5 5. In Vivo Profiling Plasma Stability & CNS Activity Step4->Step5

Step-by-step validation workflow for N-alkyl-histidine peptide synthesis.

Conclusion

The comparative analysis of alkyl-histidine analogs reveals a clear structure-activity relationship governed by steric dynamics. Methyl-histidine analogs are optimal when absolute potency and receptor saturation are required, acting as powerful pan-agonists. Conversely, Butyl-histidine analogs represent a sophisticated approach to rational drug design; by intentionally introducing steric clash at the TRH-R1 receptor, researchers can engineer highly selective TRH-R2 agonists. This selectivity, combined with the butyl group's ability to confer resistance against enzymatic degradation, makes butyl-histidine substitutions highly superior for the development of neuroprotective and CNS-targeted peptide therapeutics.

References

  • Kaur, N., Lu, X., Gershengorn, M. C., & Jain, R. (2005). "Thyrotropin-Releasing Hormone (TRH) Analogues That Exhibit Selectivity to TRH Receptor Subtype 2." Journal of Medicinal Chemistry, 48(22), 7081-7084.[Link]

  • Meena, C. L., Thakur, A., Rajput, S. K., & Jain, R. (2015). "Synthesis of CNS Active Thyrotropin-Releasing Hormone (TRH)-Like Peptides: Biological Evaluation and Effect on Cognitive Impairment Induced by Cerebral Ischemia in Mice." Bioorganic & Medicinal Chemistry, 23(17), 5641-5653.[Link]

  • Monga, V., Meena, C. L., Kaur, N., & Jain, R. (2008). "Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines." Journal of Heterocyclic Chemistry, 45(6), 1759-1762.[Link]

  • Khare, P., et al. (2007). "Modifications of the pyroglutamic acid and histidine residues in thyrotropin-releasing hormone (TRH) yield analogs with selectivity for TRH receptor type 2 over type 1." Bioorganic & Medicinal Chemistry, 15(11), 3685-3691. [Link]

  • Heuer, H., et al. (2000). "The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target?" Frontiers in Endocrinology.[Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Disposal Causality

Advanced Operational Guide: N-Butyl-L-histidine Handling, Decontamination, and Disposal Protocols Introduction N-Butyl-L-histidine is an alkylated amino acid derivative frequently utilized by drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: N-Butyl-L-histidine Handling, Decontamination, and Disposal Protocols

Introduction N-Butyl-L-histidine is an alkylated amino acid derivative frequently utilized by drug development professionals in peptide synthesis, enzymatic assays, and as a precursor in the development of antihypertensive agents (such as angiotensin inhibitors). While it is not classified as an acutely toxic or P-listed hazardous waste, the improper disposal of synthetic amino acid derivatives poses significant logistical and environmental risks. This guide provides a self-validating, field-proven framework for the safe segregation, decontamination, and disposal of N-Butyl-L-histidine, ensuring both laboratory safety and strict regulatory compliance.

To design an effective and compliant disposal protocol, we must first understand the physicochemical behavior of N-Butyl-L-histidine.

The Causality of Segregation: As a non-halogenated organic compound, N-Butyl-L-histidine does not fall under EPA F-listed spent halogenated solvents. However, because it contains active nitrogenous functional groups (an imidazole ring and an amino backbone), flushing aqueous solutions of this compound down the drain can severely disrupt local wastewater treatment biological oxygen demand (BOD) and contribute to environmental nitrogen loading [1]. Therefore, "dilution is not the solution"; all solid and liquid waste containing this compound must be captured, segregated, and stored in designated Satellite Accumulation Areas (SAAs) [2].

Quantitative Data & Waste Classification The following table summarizes the operational implications of the compound's properties to guide your waste management strategy:

ParameterSpecification / ClassificationOperational Implication
Chemical Nature Alkylated Amino Acid DerivativeNon-volatile; poses primarily a dust inhalation hazard in solid form.
EPA Waste Code Unlisted / Non-HazardousMust still be treated as regulated chemical waste; do not sewer [3].
Solubility Soluble in aqueous buffers & polar organicsLiquid waste must be segregated into Aqueous or Non-Halogenated Organic streams [2].
PPE Requirements Nitrile gloves, safety goggles, lab coatStandard barrier protection prevents dermal absorption of dissolved compound [1].

Part 2: Waste Segregation Workflow

The following decision matrix outlines the self-validating logical flow for categorizing and routing N-Butyl-L-histidine waste.

G Start N-Butyl-L-histidine Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Solutions/Rinsate) Type->Liquid SolidCont Seal in Original Container or Bio-bag Solid->SolidCont LiquidType Solvent Type? Liquid->LiquidType SAA Transfer to Satellite Accumulation Area (SAA) SolidCont->SAA Aqueous Aqueous Solution LiquidType->Aqueous Organic Organic Solvent (e.g., Methanol) LiquidType->Organic AqCont Aqueous Waste Carboy Aqueous->AqCont OrgCont Organic Waste Carboy Organic->OrgCont AqCont->SAA OrgCont->SAA EHS EHS Final Pickup & Incineration SAA->EHS

Decision matrix for the segregation and disposal of N-Butyl-L-histidine waste streams.

Part 3: Step-by-Step Methodologies

Protocol A: Solid Waste Segregation and Packaging
  • Collection: Gather all unused, expired, or spilled solid N-Butyl-L-histidine. Causality Check: Do not attempt to dissolve solid waste in water for easier disposal, as this unnecessarily increases hazardous liquid waste volume and disposal costs.

  • Primary Containment: Place the solid material in its original manufacturer container or a clearly labeled, sealable polyethylene waste bag [1].

  • Consumables: Collect contaminated weigh boats, spatulas, and disposable gloves. Place them in a designated solid chemical waste bin [1].

  • Labeling: Affix a completed "Hazardous Waste" tag immediately upon adding the first drop or grain of waste. The label must spell out "N-Butyl-L-histidine" completely—do not use abbreviations, acronyms, or chemical formulas, as this violates EPA hazard communication standards [3].

Protocol B: Aqueous & Organic Liquid Waste Management
  • Segregation: Determine the primary solvent used to dissolve the N-Butyl-L-histidine.

    • If dissolved in water or biological buffers (e.g., PBS), designate as Aqueous Waste .

    • If dissolved in methanol, DMSO, or acetonitrile, designate as Non-Halogenated Organic Waste [2].

  • Transfer: In a certified chemical fume hood, carefully pour the liquid waste into the appropriate high-density polyethylene (HDPE) carboy (e.g., 10-liter Nalgene). Use a funnel to prevent spills, and remove the funnel immediately after use to securely cap and seal the container [2].

  • Headspace Management: Fill the container only to the bottom of the neck (approximately 90% full). Leaving this headspace is critical to allow for vapor expansion and prevent over-pressurization [3].

  • Secondary Containment: Store the liquid waste carboy in a secondary containment bin within the laboratory's Satellite Accumulation Area (SAA) to capture any potential leaks [2].

Protocol C: Spill Decontamination & Surface Neutralization
  • Containment: For solid powder spills, gently cover the area with damp paper towels to prevent the aerosolization of the amino acid dust. For liquid spills, surround the perimeter with an inert absorbent material (e.g., vermiculite or universal spill pads) [1].

  • Collection: Use a plastic scoop to collect the absorbed material and place it in a solid waste container. Note: Never use metal scoops if flammable organic solvents are present, to eliminate spark risks [1].

  • Surface Decontamination: Wipe the spill area with a sequence of solvents: first with a 70% ethanol or isopropanol solution to dissolve residual organic compound, followed by a distilled water wipe to remove polar residues.

  • Rinsate Disposal: Dispose of all used wipes and absorbent materials as solid chemical waste [1].

Part 4: Institutional Alignment & Final Disposition

Once the waste containers in the SAA are full, or reach the institutional time limit (typically 90 days for Large Quantity Generators), submit a Hazardous Material Pickup Request to your Environmental Health and Safety (EHS) department [3]. The EHS team will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, N-Butyl-L-histidine is typically slated for high-temperature incineration, ensuring the complete thermal destruction of the nitrogenous compounds without environmental release[4].

References

  • Temple University. "Standard Operating Procedure - Chemical Waste Disposal." Available at: [Link]

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Available at: [Link]

  • World Health Organization (WHO). "Write and implement an SOP for Waste Segregation and Disposal." Available at: [Link]

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